N-Methyldiethanolamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGTESFCCXCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2, Array | |
| Record name | METHYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-METHYL DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025591 | |
| Record name | N-Methyldiethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyldiethanolamine is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | METHYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2,2'-(methylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyldiethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-METHYL DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
477 °F at 760 mmHg (NTP, 1992), 245 °C, 247 °C | |
| Record name | METHYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyldiethanolamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-METHYL DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 260 °F (127 °C) (Open Cup), 136 °C c.c. | |
| Record name | METHYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyldiethanolamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-METHYL DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very soluble (NTP, 1992), In water, 1.0X10+6 mg/L, temp not specified (miscible), Miscible with water, Very soluble in water, Miscible with benzene, Solubility in water, g/100ml at 25 °C: 100 | |
| Record name | METHYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyldiethanolamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-METHYL DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.0377 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.043 g/cu cm at 25 °C, Bulk density: 8.7 lb/gal, vapor pressure less than 0.01 mm Hg at 20 °C, Relative density (water = 1): 1.04 | |
| Record name | METHYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyldiethanolamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-METHYL DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.12 | |
| Record name | N-METHYL DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0002 [mmHg], 2.0X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.03 | |
| Record name | METHYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyldiethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-Methyldiethanolamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-METHYL DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid, Liquid | |
CAS No. |
105-59-9 | |
| Record name | METHYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyldiethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyldiethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLDIETHANOLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-METHYLDIETHANOLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-METHYLDIETHANOLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-(methylimino)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyldiethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methyliminodiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG3K131QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methyldiethanolamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-METHYL DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-6 °F (NTP, 1992), -21 °C | |
| Record name | METHYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7103 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Methyldiethanolamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6804 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-METHYL DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1600 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
N-Methyldiethanolamine (MDEA): A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula CH₃N(C₂H₄OH)₂, is a versatile organic compound with significant applications across various industries, including gas treatment, pharmaceuticals, and as a component in manufacturing processes.[1] This guide provides a detailed overview of the core physicochemical properties of MDEA, presenting quantitative data in a structured format, outlining experimental protocols for key property determination, and visualizing the logical workflow of its analysis.
Core Physicochemical Data
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These values have been compiled from various reputable sources and provide a comprehensive dataset for scientific and research applications.
General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO₂ | [2] |
| Molecular Weight | 119.16 g/mol | [2][3] |
| Appearance | Colorless to yellow viscous liquid | [2][4][5] |
| Odor | Ammonia-like | [1][5] |
| Melting Point | -21 °C (-5.8 °F; 252.15 K) | [1][2] |
| Boiling Point | 246-248 °C (475-478 °F) at 760 mmHg | [2][3][6] |
| Flash Point | 126.7 °C (260 °F) - closed cup | [7][8] |
| Autoignition Temperature | 265 °C (509 °F) | [3][9] |
| Refractive Index (n²⁰/D) | 1.469 | [2][6] |
| pKa (conjugate acid) | 8.52 | [3] |
| logP (Octanol-Water Partition Coefficient) | -1.08 | [3] |
Density of this compound
| Temperature (°C) | Density (g/mL) | Source(s) |
| 20 | 1.038 | [1] |
| 25 | 1.038 | [2][6] |
Viscosity of this compound
The viscosity of MDEA is dependent on temperature. The following table illustrates this relationship.
| Temperature (°C) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²/s) | Source(s) |
| 20 | 101 | 99.05 | [1][5] |
| 40 | 34.78 | - | [9] |
Vapor Pressure of this compound
The vapor pressure of MDEA is a critical parameter, particularly for applications involving its handling at elevated temperatures.
| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (Pa) | Source(s) |
| 20 | 0.01 | 1 | [1][6] |
| 25 | 0.00431 | - | [8] |
Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Miscible | [1][4] |
| Ethanol | Miscible | [1] |
| Benzene | Miscible | [1] |
| Chloroform | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
Experimental Protocols for Physicochemical Property Determination
The following section outlines the standardized methodologies for determining the key physicochemical properties of liquid compounds like this compound. These protocols are based on established international standards to ensure accuracy and reproducibility.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the capillary method.
-
Sample Preparation: A small amount of the liquid sample (a few mL) is placed into a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a controlled manner, often using a Thiele tube or a digital melting point apparatus with a boiling point function.
-
Observation: As the liquid heats, the air trapped in the capillary tube expands and escapes, followed by the vapor of the liquid. A continuous stream of bubbles emerging from the capillary indicates that the liquid's vapor pressure has exceeded the external pressure.
-
Measurement: The heat source is then removed. The boiling point is recorded as the temperature at which the liquid begins to re-enter the capillary tube as it cools and the vapor pressure inside the capillary equals the external pressure.[10]
Melting Point Determination (Capillary Method)
The melting point is the temperature at which a solid transitions into a liquid. For substances like MDEA that are liquid at room temperature, this determination involves cooling the sample until it solidifies.
-
Sample Preparation: A small amount of the liquid MDEA is introduced into a capillary tube and then frozen.
-
Apparatus: A digital melting point apparatus is typically used.
-
Heating: The apparatus heats the frozen sample at a controlled rate.
-
Observation and Recording: The temperature at which the solid sample is observed to completely transition to a liquid is recorded as the melting point.[11] Modern instruments can automatically detect and record this transition.[12]
Density Determination (Oscillating U-tube Method)
The density of a liquid can be accurately determined using a digital density meter that employs the oscillating U-tube principle, as outlined in ASTM D4052.
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.
-
Sample Introduction: A small volume of the MDEA sample is introduced into the oscillating U-tube.
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
Calculation: The density is calculated from the measured oscillation period and the calibration data.[1][4]
Viscosity Determination (Rotational Viscometer)
The dynamic viscosity of a liquid can be measured using a rotational viscometer.
-
Instrument Setup: A suitable spindle is selected and attached to the viscometer.
-
Sample Preparation: The MDEA sample is placed in a container, and the viscometer spindle is immersed in the liquid to a specified depth.
-
Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
Calculation: The instrument's software or a calibration constant is used to convert the torque reading into a dynamic viscosity value in units such as mPa·s.
Vapor Pressure Determination (Isoteniscope Method)
The vapor pressure of a liquid can be determined using an isoteniscope according to ASTM D2879.
-
Sample Preparation: The MDEA sample is placed in the isoteniscope bulb.
-
Degassing: The sample is degassed to remove any dissolved air.
-
Heating and Equilibration: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium.
-
Pressure Measurement: The vapor pressure of the sample at that temperature is measured using a manometer. This process is repeated at various temperatures to obtain a vapor pressure curve.[3]
Water Solubility Determination (Flask Method)
For substances that are highly soluble in water, like MDEA, the flask method as described in OECD Guideline 105 is appropriate.
-
Equilibration: An excess amount of MDEA is added to a known volume of water in a flask.
-
Stirring/Shaking: The mixture is agitated at a constant temperature for a sufficient period to reach saturation equilibrium.
-
Phase Separation: The undissolved MDEA is separated from the aqueous solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of MDEA in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography, titration). This concentration represents the water solubility at that temperature.[2][13]
pKa Determination (Titration Method)
The acid dissociation constant (pKa) can be determined by titration, as outlined in OECD Guideline 112.
-
Solution Preparation: A solution of MDEA of known concentration is prepared in water.
-
Titration: The solution is titrated with a standard solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the MDEA has been neutralized, is equal to the pKa of its conjugate acid.[14]
Logical Workflow for Physicochemical Analysis
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for the physicochemical characterization of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 3. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. filab.fr [filab.fr]
- 7. store.astm.org [store.astm.org]
- 8. thinksrs.com [thinksrs.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. jove.com [jove.com]
- 11. mt.com [mt.com]
- 12. westlab.com [westlab.com]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. oecd.org [oecd.org]
Spectroscopic analysis of N-Methyldiethanolamine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-Methyldiethanolamine (MDEA) using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes quantitative data, detailed experimental protocols, and a visual workflow to support research and development activities.
Spectroscopic Data Summary
The following sections present the quantitative data obtained from the spectroscopic analysis of this compound. The data is organized for clarity and easy comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Description of Protons |
| 4.10 | -OH | Protons of the hydroxyl groups |
| 3.64 | -CH₂-O | Methylene protons adjacent to the oxygen atom |
| 2.57 | -CH₂-N | Methylene protons adjacent to the nitrogen atom |
| 2.30 | N-CH₃ | Protons of the methyl group attached to the nitrogen atom |
| Solvent: CDCl₃, Instrument Frequency: 90 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Description of Carbons |
| ~60-70 | -CH₂-O | Methylene carbons adjacent to the oxygen atom |
| ~40-60 | -CH₂-N | Methylene carbons adjacent to the nitrogen atom |
| ~40-50 | N-CH₃ | Methyl carbon attached to the nitrogen atom |
| Note: The chemical shift ranges are approximate and based on typical values for similar functional groups.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum of MDEA is characterized by the following absorption bands.
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3550 - 3200 | O-H stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |
| 3000 - 2850 | C-H stretch | Alkane (CH₂, CH₃) | Medium |
| 1470 - 1450 | C-H bend | Alkane (CH₂) | Medium |
| 1370 - 1350 | C-H rock | Alkane (CH₃) | Medium |
| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium |
| 1080 - 1020 | C-O stretch | Alcohol (-C-O) | Strong |
| Note: this compound shows two distinct peaks in the 1080-1020 cm⁻¹ region, which is a characteristic feature. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio of the molecule and its fragments.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 119 | 2.5 | [M]⁺ (Molecular Ion) |
| 88 | 100.0 (Base Peak) | [M - CH₂OH]⁺ |
| 74 | 2.9 | [CH₂=N(CH₃)CH₂CH₂OH]⁺ |
| 58 | 5.5 | [CH₃N(CH₂)=CH₂]⁺ |
| 44 | 73.7 | [CH₂=NCH₃]⁺ |
| 42 | 15.0 | [C₂H₄N]⁺ |
| Source Temperature: 220 °C, Sample Temperature: 150 °C, Ionization Energy: 75 eV[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.75 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a more concentrated solution is preferable, dissolving 50-100 mg of the sample in 0.75 mL of CDCl₃.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup :
-
The spectra were acquired on a 90 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition :
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and improve the signal-to-noise ratio.
-
The acquisition parameters, such as pulse width, acquisition time, and relaxation delay, are optimized for the specific sample and nucleus being observed.
-
-
Data Processing :
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Integration of the peaks is performed for the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy Protocol
-
Sample Preparation :
-
As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is well-suited.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure the crystal is clean before and after the measurement by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
-
Instrument Setup :
-
The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere (e.g., CO₂, water vapor).
-
-
Data Acquisition :
-
The sample is placed on the ATR crystal, and the anvil is lowered to ensure good contact.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.
-
Mass Spectrometry Protocol
-
Sample Introduction :
-
This compound is a volatile liquid, making it suitable for direct injection into the mass spectrometer.
-
A small amount of the sample is introduced into the ion source, where it is vaporized.
-
-
Ionization :
-
Electron Ionization (EI) is used as the ionization method.
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.
-
-
Mass Analysis :
-
The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection :
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative intensity versus the m/z ratio.
-
The spectrum is analyzed to identify the molecular ion and to deduce the structure of the fragments, which provides structural information about the original molecule.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Theoretical Perspectives on M-Diethanolamine (MDEA) Solvation and Reaction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the theoretical and computational studies concerning N-methyldiethanolamine (MDEA) solvation and its reaction mechanisms, with a primary focus on its application in carbon dioxide (CO2) capture. MDEA, a tertiary alkanolamine, is distinguished by its high absorption capacity, lower energy of regeneration, and resistance to degradation compared to primary and secondary amines like monoethanolamine (MEA).[1][2] However, its slower reaction kinetics with CO2 necessitates a deeper, molecular-level understanding to optimize its industrial applications.[2] Computational chemistry offers powerful tools to elucidate these complex processes.
Theoretical Frameworks for MDEA Solvation
Understanding the solvation of MDEA is critical as the solvent environment profoundly influences reaction thermodynamics and kinetics.[3] Theoretical models are employed to calculate properties such as solvation free energy, which is essential for predicting the behavior of molecules in solution.[4][5]
Computational Solvation Models
The choice of a solvation model represents a trade-off between computational cost and accuracy. Two primary classes of models are prevalent in the study of systems like MDEA.
-
Implicit (Continuum) Solvation Models: These models represent the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. This approach is computationally efficient and widely used for initial screenings and large systems.[5] Common examples include:
-
Polarizable Continuum Model (PCM): One of the most standard approaches, where the solute-solvent interaction is modeled based on the polarization of the dielectric medium.[6][7]
-
COSMO (Conductor-like Screening Model): A variation of the PCM that is particularly effective for polar solvents.[8]
-
SMD (Solvation Model based on Density): A universal solvation model that uses the full solute electron density to compute cavity-dispersion and solvent structure terms, offering high accuracy across a wide range of solvents.[8]
-
-
Explicit Solvation Models (QM/MM): For higher accuracy, explicit models treat individual solvent molecules. The combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach is particularly powerful.[4][9] In this framework:
-
The solute (MDEA) and key interacting molecules (e.g., CO2, water) are treated with high-level quantum mechanics (QM) to accurately describe electronic rearrangements during reactions.
-
The bulk solvent molecules are treated with computationally less expensive molecular mechanics (MM) force fields.[4] This hybrid method provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which are crucial in aqueous amine systems.[6]
-
A typical computational workflow for studying solvation involves geometry optimization of the solute in the gas phase, followed by calculation of its energy in the chosen solvation model to determine the solvation free energy.
Caption: Computational workflow for determining solvation free energy.
Reaction Mechanisms of MDEA with CO2
Unlike primary and secondary amines that react directly with CO2 to form carbamates, tertiary amines like MDEA lack a hydrogen atom on the nitrogen, precluding direct carbamate formation.[10] The reaction in aqueous solutions is generally accepted to proceed via a base-catalyzed hydration of CO2.[2]
The primary reactions occurring when CO2 is absorbed in an aqueous MDEA solution are:
-
CO2 Hydration: CO2(aq) + H2O ⇌ H2CO3
-
Carbonic Acid Dissociation: H2CO3 ⇌ H+ + HCO3-
-
MDEA Protonation: MDEA + H+ ⇌ MDEAH+
The overall reaction can be summarized as: CO2 + MDEA + H2O ⇌ MDEAH+ + HCO3-
MDEA acts as a base, accepting a proton and promoting the forward reaction, thereby enhancing the absorption of CO2 into the liquid phase.[10]
Caption: MDEA-CO2 reaction mechanism via base-catalyzed hydration.
Computational studies, often using Density Functional Theory (DFT), are employed to map the potential energy surface of this reaction, identifying transition states and calculating activation energies to predict reaction kinetics.[3]
Quantitative Kinetic Data
The reaction between CO2 and MDEA is often modeled as a pseudo-first-order reaction. The overall reaction rate constant (k_ov) and the second-order rate constant (k2) are key parameters determined from experimental and theoretical studies.
Table 1: Selected Reaction Rate Constants for CO2 in Aqueous MDEA Solutions
| MDEA Conc. (mol·m⁻³) | Temperature (K) | Second-Order Rate Constant, k₂ (m³·mol⁻¹·s⁻¹) | Experimental Method | Reference |
| 250 - 875 | 298 | ~2.33 | Stopped-Flow | [10][11] |
| 3.0 M (total amine) | 313 - 343 | Varies with DEA blend | Disk Column | [11] |
| 20-30 wt% (with DEA) | 293 - 313 | Varies with composition | Lewis Cell Reactor | [12][13] |
| 3.0 M (with PZ) | 303 - 343 | Varies with PZ blend | Disk Column | [14] |
Note: The rate constant for MDEA is significantly lower than for primary (e.g., MEA) or secondary (e.g., DEA) amines. Blending MDEA with activators like diethanolamine (DEA) or piperazine (PZ) is a common strategy to enhance reaction rates.[11][12][14]
Quantitative Solubility Data
Equilibrium solubility of CO2 in MDEA is a measure of the solvent's capacity. Theoretical models like the modified Kent-Eisenberg and Deshmukh-Mather models are used to correlate and predict these data.[15]
Table 2: CO2 Solubility in Aqueous MDEA Solutions
| MDEA Conc. (wt%) | Temperature (K) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol amine) | Reference |
| 30 | 313.15 | ~1-100 | ~0.01 - 0.85 | [15][16] |
| 50 | 313.15 | ~1-100 | ~0.01 - 0.75 | [16] |
| 40 | 303 - 323 | 10 - 100 | Varies with pressure/temp | [11] |
| 28.11 (with PZ) | 308 - 363 | <20 kPa (desorption) | 1.0 - 2.34 | [17] |
General trends show that CO2 solubility increases with increasing partial pressure and decreases with increasing temperature and MDEA concentration.[15]
Experimental Protocols for Model Validation
Theoretical predictions must be validated against robust experimental data. Several techniques are employed to measure the kinetics and equilibrium of the MDEA-CO2 system.
Stopped-Flow Technique for Reaction Kinetics
The stopped-flow technique is a direct method used to study the kinetics of fast reactions in solution, such as the reaction between CO2 and MDEA.[10]
Methodology:
-
Reagent Preparation: Two separate aqueous solutions are prepared. One contains dissolved CO2, and the other contains the MDEA solution at the desired concentration. Both are maintained at a constant temperature.
-
Rapid Mixing: The two solutions are rapidly driven from syringes into a high-efficiency mixing chamber. The mixing process is typically completed in milliseconds.
-
Flow Stoppage: The flow is abruptly stopped, and the newly mixed solution is held in an observation cell.
-
Data Acquisition: The progress of the reaction is monitored over time. This is often done using a spectrophotometer to track changes in the concentration of a pH-sensitive indicator, which reflects the change in H+ concentration as the reaction proceeds.
-
Kinetic Analysis: The change in concentration over time is recorded. Assuming a pseudo-first-order reaction with respect to CO2 (as the amine is in large excess), the observed rate constant (k_obs) is determined from the exponential decay of the signal.
-
Rate Constant Calculation: The second-order rate constant (k2) is then calculated from k_obs and the known concentration of MDEA. The overall reaction rate constant can be found to increase with both amine concentration and temperature.[10]
Caption: Experimental workflow for the stopped-flow technique.
Other Experimental Setups
-
Wetted Wall Column: Used to study absorption kinetics by creating a well-defined gas-liquid interfacial area.[18]
-
Stirred-Cell Reactor / Lewis Cell: A batch reactor where gas is brought into contact with a stirred liquid phase, allowing for the measurement of absorption rates over time by monitoring the pressure drop in the gas phase.[12][13]
-
Bubble Column Reactor: Gas is bubbled through the liquid solvent, and mass transfer coefficients are determined by analyzing bubble dynamics and absorption rates.[19]
Conclusion and Future Directions
Theoretical studies, combining quantum chemical methods with advanced solvation models, provide indispensable insights into the molecular-level behavior of MDEA. These computational approaches successfully explain the base-catalyzed reaction mechanism of MDEA with CO2 and allow for the prediction of kinetic and thermodynamic parameters. The validation of these theoretical models with precise experimental techniques, such as the stopped-flow method, ensures their accuracy and predictive power.
Future research should focus on:
-
Advanced Solvation Models: Developing and applying more sophisticated QM/MM and machine learning-based models to better capture the complex hydrogen-bonding network in aqueous amine solutions.[4][9]
-
Blended Amine Systems: Expanding theoretical studies to more accurately predict the synergistic effects in blended amine systems (e.g., MDEA-PZ), which show promise for enhanced CO2 capture performance.[14][17]
-
Degradation Mechanisms: Utilizing computational chemistry to investigate the pathways of oxidative and thermal degradation of MDEA, helping to develop more stable and long-lasting solvent formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Solvation Free Energy Calculations with Quantum Mechanics / Molecular Mechanics and Machine Learning Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Quantum Simulation of Molecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. aidic.it [aidic.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of N-Methyldiethanolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis and purification of N-Methyldiethanolamine (MDEA), a tertiary amine of significant interest in various industrial and pharmaceutical applications. This document details the most common and effective synthesis methodologies, purification protocols, and analytical characterization techniques.
Introduction
This compound (MDEA), with the chemical formula CH₃N(C₂H₄OH)₂, is a colorless, viscous liquid with a characteristic ammonia-like odor.[1] It is miscible with water, ethanol, and benzene.[1] MDEA's utility stems from its properties as a weak base and a chelating agent, finding applications in gas sweetening processes to remove acidic gases like H₂S and CO₂, as a catalyst in the production of polyurethane foams, and as a precursor in the synthesis of various chemical compounds. In the context of drug development, MDEA and its derivatives are explored for their potential as buffering agents and in the synthesis of active pharmaceutical ingredients.
This guide focuses on two primary laboratory-scale synthesis routes: the ethoxylation of methylamine and the reductive amination of diethanolamine. Detailed experimental protocols for each method are provided, followed by a comprehensive section on the purification of the synthesized MDEA, primarily through vacuum distillation. Finally, analytical methods for the characterization of the final product are discussed.
Synthesis of this compound
Two principal methods for the laboratory synthesis of this compound are presented below. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and yield.
Synthesis via Ethoxylation of Methylamine
This is the most common industrial method for producing MDEA, involving the reaction of methylamine with ethylene oxide.[2] The reaction is typically autocatalytic and proceeds in the liquid phase.[2]
Reaction: CH₃NH₂ + 2 C₂H₄O → CH₃N(C₂H₄OH)₂
Materials:
-
Aqueous methylamine solution (e.g., 20-40%)
-
Ethylene oxide (gas or liquid)
-
Pressurized reaction vessel (autoclave) equipped with a stirrer, temperature and pressure gauges, and an inlet for gaseous reactants.
-
Cooling system for the reactor.
Procedure:
-
Charge the autoclave with a 20% aqueous solution of methylamine.
-
Purge the reactor with an inert gas, such as nitrogen, to remove air.
-
Cool the reactor to below 30°C.[3]
-
Slowly introduce ethylene oxide gas into the stirred methylamine solution, ensuring the temperature does not exceed 30°C.[3] The reaction is exothermic and requires careful temperature control.
-
Continue the addition of ethylene oxide until the desired molar ratio of ethylene oxide to methylamine (ideally approaching 2:1) is reached. The progress of the reaction can be monitored by measuring the relative density of the reaction mixture, with a target of approximately 1.025.[3]
-
After the addition is complete, continue stirring for an additional 15 minutes to ensure the reaction goes to completion. The endpoint is indicated by a stable relative density.[3]
-
The reaction can also be carried out in an anhydrous medium at temperatures between 60-90°C and pressures up to 1 MPa.[2] In another variation, the reaction is conducted at a higher temperature and pressure, for instance, 120-135°C and 4.5-5 MPa, with a reaction time of 4-5 minutes.[4][5]
Work-up:
-
After the reaction, the excess unreacted methylamine is recovered by distillation at atmospheric pressure, heating the mixture up to 103°C.[3]
-
Water is then removed by evaporation under reduced pressure.[3]
Synthesis via Reductive Amination of Diethanolamine
An alternative laboratory-scale synthesis involves the methylation of diethanolamine (DEA) using formaldehyde in the presence of a reducing agent, a classic example of the Eschweiler-Clarke reaction.
Reaction: (HOCH₂CH₂)₂NH + CH₂O + HCOOH → (HOCH₂CH₂)₂NCH₃ + H₂O + CO₂
Materials:
-
Diethanolamine (DEA)
-
Formaldehyde solution (e.g., 37% in water)
-
Formic acid
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heating mantle and magnetic stirrer.
Procedure:
-
Place formic acid into the round-bottom flask and heat it to boiling.[3]
-
Prepare a mixture of formaldehyde and diethanolamine.
-
Add the formaldehyde-diethanolamine mixture dropwise to the boiling formic acid under constant stirring over a period of approximately 1 hour.[3]
-
Maintain the reaction temperature at 90-98°C and continue to reflux the mixture for 4 hours.[3]
Work-up:
-
After the reflux period, the reaction mixture is allowed to cool to room temperature.
-
The crude MDEA is then isolated for purification.
Purification of this compound
The primary method for purifying crude this compound is vacuum distillation . This technique is necessary as MDEA has a high boiling point at atmospheric pressure (246-248 °C) and can be susceptible to decomposition at elevated temperatures.[6]
Experimental Protocol for Vacuum Distillation
Apparatus:
-
A round-bottom flask (distillation flask)
-
A Claisen adapter
-
A condenser
-
A receiving flask
-
A vacuum adapter
-
A vacuum source (e.g., vacuum pump or water aspirator) and a vacuum trap.
-
A manometer to monitor the pressure.
-
Heating mantle and stir bar.
-
All glassware must be inspected for cracks to prevent implosion under vacuum.[7]
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to maintain a good seal.[7]
-
Place the crude MDEA into the distillation flask with a stir bar.
-
Begin to reduce the pressure in the system using the vacuum source. It is crucial to reduce the pressure before heating to remove any low-boiling impurities and prevent bumping.[7]
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure. For MDEA, a fraction is typically collected at 120-130°C under a vacuum of 0.53 kPa (4 mmHg).[3] Another reported condition is collecting the fraction between 119-170°C at 4.67 kPa (35 mmHg).[3] A more precise boiling point is 136-139 °C at 12 mmHg.[6]
-
In some industrial processes, a multi-stage distillation is employed. For example, after an initial flash distillation to remove unreacted amines, the crude MDEA is subjected to vacuum rectification at a bottom temperature of 168–185°C and a top temperature of 163–168°C under a vacuum of -0.10 to -0.90 MPa.[8]
Data Presentation
The following tables summarize the quantitative data for the synthesis and purification of this compound.
Table 1: Reaction Conditions and Yields for MDEA Synthesis
| Synthesis Method | Reactants | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Purity (%) | Reference(s) |
| Ethoxylation | Methylamine : Ethylene Oxide | 1 : 1.8 - 2.2 | 40 - 65 | 1.5 - 3.0 | - | - | > 99.0 | [8] |
| Ethoxylation | Methylamine : Ethylene Oxide | 1.5 - 1.8 : 1 | 120 - 135 | 4.5 - 5.0 | 4 - 5 min | 91.3 | - | [5] |
| Ethoxylation | Methylamine : Ethylene Oxide | - | < 30 | Atmospheric | - | 72 | - | [3] |
| Reductive Amination | Diethanolamine : Formaldehyde | - | 90 - 98 | Atmospheric | 4 h (reflux) | 85 | - | [3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| Boiling Point | 246-248 °C (at 760 mmHg) | [6] |
| 136-139 °C (at 12 mmHg) | [6] | |
| Density | 1.038 g/mL (at 25 °C) | [6] |
| Refractive Index | 1.469 (at 20 °C) | [6] |
| Vapor Pressure | 0.01 mmHg (at 20 °C) | [6] |
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a powerful technique for assessing the purity of MDEA and quantifying any impurities. A non-polar column, such as a DB-1 or HP-5, is typically used.[9] A suitable temperature program would be to start at 50°C, ramp up to 250°C, and hold.[9] The injector and detector temperatures are typically set around 270°C and 320°C, respectively.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of MDEA.[11] The spectra can be compared with known standards to verify the identity of the compound.
Visualizations
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
Caption: Workflow for MDEA synthesis via ethoxylation of methylamine.
Caption: Workflow for MDEA synthesis via reductive amination of diethanolamine.
Caption: Workflow for the purification of MDEA by vacuum distillation.
References
- 1. This compound | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production technology of methyldiethanolamine (MDEA) and special sorbents based on it for removing acidic impurities from gases [sintez-oka.com]
- 3. Production Method of Methyldiethanolamine-Jinan Sanen Chemical Co., Ltd. [zgsanen.com]
- 4. Preparation method of N-methyl diethanolamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103073437A - Preparation method of N-methyl diethanolamine - Google Patents [patents.google.com]
- 6. This compound = 99 105-59-9 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103664650A - Method of preparing this compound at normal temperature - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103197019A - Capillary Gas Chromatography Analysis Method for this compound Decarburizer Components - Google Patents [patents.google.com]
- 11. haoyuechemical.com [haoyuechemical.com]
An In-depth Technical Guide to N-Methyldiethanolamine: Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula CH₃N(CH₂CH₂OH)₂, is a versatile chemical compound with significant industrial and research applications. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and reactivity of MDEA. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical behavior and practical applications. The guide includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of chemical pathways and experimental workflows.
Chemical Structure and Properties
This compound, also known as MDEA, is an organic compound that is a colorless to pale yellow, viscous liquid with a characteristic ammoniacal odor.[1] It is miscible with water, ethanol, and benzene.[1] The molecule features a central nitrogen atom bonded to a methyl group and two hydroxyethyl groups, which imparts both basicity and the ability to form hydrogen bonds. This unique structure is responsible for its wide range of applications, from gas sweetening to its use as a building block in chemical synthesis.
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2,2'-(Methylazanediyl)di(ethan-1-ol) | |
| CAS Number | 105-59-9 | |
| Chemical Formula | C₅H₁₃NO₂ | |
| Molar Mass | 119.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Ammoniacal | [1] |
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Density | 1.038 g/mL at 25 °C | |
| Melting Point | -21 °C | |
| Boiling Point | 247.1 °C | |
| Flash Point | 127 °C (closed cup) | [2] |
| Vapor Pressure | 0.01 mmHg at 20 °C | [2] |
| pKa | 8.52 | [3] |
| Solubility | Miscible in water, ethanol, and benzene | [1] |
| Refractive Index | 1.469 at 20 °C |
Chemical Reactivity
MDEA's reactivity is characterized by the presence of a tertiary amine group and two hydroxyl groups. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate and catalyst.
Acid-Base Reactions: Gas Sweetening
The most prominent application of MDEA is in gas sweetening, a process that removes acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas and refinery streams.[4] As a tertiary amine, MDEA's reaction with CO₂ is slower than that of primary and secondary amines, which allows for the selective removal of H₂S.[5]
The reaction with H₂S is a rapid acid-base reaction:
The reaction with CO₂ is a slower, base-catalyzed hydration reaction:
This selectivity for H₂S over CO₂ is a key advantage of MDEA in many industrial applications.[5]
Catalytic Activity
MDEA is an effective catalyst for various chemical transformations. It is particularly useful in the production of polyurethane foams and elastomers, where it acts as a chain extender.[4] It is also used as a catalyst in epoxy resin coating systems.[6]
Blends of MDEA with promoters like piperazine (PZ) are often used to enhance the rate of CO₂ absorption.[1][7] This "activated MDEA" combines the high loading capacity and low regeneration energy of MDEA with the faster reaction kinetics of the promoter.[7]
Esterification and Transesterification
The hydroxyl groups in MDEA can undergo esterification and transesterification reactions. This reactivity is utilized in the synthesis of various specialty chemicals and in the formulation of products like fabric softeners, where MDEA is reacted with fatty acids to form quaternary ammonium salts.[6]
Degradation Pathways
MDEA can undergo both thermal and oxidative degradation, especially under the conditions found in industrial gas treating units. The main oxidative degradation products include monoethanolamine (MEA), methylaminoethanol (MAE), diethanolamine (DEA), and various amino acids and stable salts.[7] Higher temperatures and increased CO₂ loading can accelerate the degradation process.[7]
Applications in Drug Development and Synthesis
While the bulk of MDEA's use is in industrial gas treatment, it also finds applications in the pharmaceutical industry. It is used as a reagent and intermediate in the synthesis of various pharmaceutical compounds.[6][7]
Role as a Building Block
MDEA serves as a precursor in the synthesis of certain active pharmaceutical ingredients (APIs).[7] Its bifunctional nature, with both amine and hydroxyl groups, allows for the construction of more complex molecules. For instance, it is used in the synthesis of some analgesics.[8]
pH Control and Formulation
In pharmaceutical formulations, MDEA can be used as a pH-adjusting agent to ensure the stability and efficacy of drug products.[6] Its basic nature allows it to neutralize acidic excipients or active ingredients.
Experimental Protocols
Synthesis of this compound (Laboratory Scale)
This protocol is based on the reaction of diethanolamine with a methylating agent.
Materials:
-
Diethanolamine (DEA)
-
Dimethyl sulfate
-
Toluene (anhydrous)
-
Sodium hydroxide solution (50%)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve diethanolamine in anhydrous toluene.
-
Slowly add dimethyl sulfate to the solution from a dropping funnel while stirring. The reaction is exothermic, so maintain the temperature with a cooling bath if necessary.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and slowly add a 50% sodium hydroxide solution to neutralize the sulfuric acid byproduct and deprotonate the MDEA.
-
Separate the organic layer and wash it with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the toluene by rotary evaporation.
-
Purify the crude MDEA by vacuum distillation.
CO₂ Absorption using MDEA (Bench-Scale)
This protocol outlines a typical setup for measuring the CO₂ absorption capacity of an MDEA solution.
Materials and Equipment:
-
Aqueous MDEA solution (e.g., 30 wt%)
-
CO₂ gas cylinder with a mass flow controller
-
Gas washing bottle or a stirred reactor
-
pH meter
-
Analytical balance
Procedure:
-
Prepare a known concentration of aqueous MDEA solution.
-
Place a known mass of the MDEA solution into the gas washing bottle or stirred reactor.
-
Bubble CO₂ gas through the solution at a controlled flow rate.
-
Monitor the change in mass of the solution over time to determine the amount of CO₂ absorbed.
-
The CO₂ loading can be calculated as moles of CO₂ absorbed per mole of MDEA.
-
The experiment can be repeated at different temperatures to study the effect of temperature on absorption capacity.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Simplified Gas Sweetening Process
Caption: Simplified workflow of a typical amine-based gas sweetening process.
MDEA Degradation Pathway (Simplified Oxidative)
Caption: Simplified representation of the oxidative degradation pathway of MDEA.
Conclusion
This compound is a chemical of significant industrial and academic interest. Its unique combination of a tertiary amine and two hydroxyl groups provides a versatile platform for a wide range of chemical reactions and applications. While its primary role is in the selective removal of H₂S from gas streams, its utility as a catalyst, a building block in organic synthesis, and a formulating agent in various industries, including pharmaceuticals, highlights its importance. A thorough understanding of its chemical structure and reactivity is crucial for optimizing its use in existing applications and for the development of new technologies. This guide provides a foundational understanding for researchers and professionals working with this important chemical compound.
References
- 1. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Preparation method of N-methyl diethanolamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Methyldiethanolamine (MDEA) - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. Production technology of methyldiethanolamine (MDEA) and special sorbents based on it for removing acidic impurities from gases [sintez-oka.com]
- 6. CN103664650A - Method of preparing this compound at normal temperature - Google Patents [patents.google.com]
- 7. dataintelo.com [dataintelo.com]
- 8. DOT Language | Graphviz [graphviz.org]
In-Depth Technical Guide: Thermal Stability and Decomposition of Pure N-Methyldiethanolamine (MDEA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of pure N-methyldiethanolamine (MDEA). The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize MDEA and require a thorough understanding of its behavior under thermal stress. This document details key thermal properties, decomposition products, and the analytical methodologies used to determine these characteristics.
Thermal Stability of Pure MDEA
This compound is recognized for its relatively high thermal stability compared to primary and secondary amines like monoethanolamine (MEA) and diethanolamine (DEA). However, at elevated temperatures, it undergoes thermal decomposition. The onset of this degradation is a critical parameter for applications involving heating. Thermogravimetric analysis (TGA) is a principal technique for determining the thermal stability of MDEA. It's important to distinguish between mass loss due to volatilization and that from decomposition. For pure MDEA, studies indicate that mass loss observed between 150 °C and 200 °C can be primarily attributed to volatilization[1]. The actual thermal decomposition is reported to begin at higher temperatures.
Quantitative Thermal Properties
The following table summarizes key quantitative data related to the thermal stability and decomposition of pure MDEA. It is important to note that some studies have been conducted on aqueous solutions of MDEA, and this data is provided for comparative purposes.
| Parameter | Value | Conditions | Analytical Method |
| Onset of Thermal Decomposition | 167 °C | Pure MDEA | Thermogravimetric Analysis (TGA) |
| Obvious Thermal Decomposition | 231 °C | Pure MDEA | Thermogravimetric Analysis (TGA) |
| Recognized Degradation Start Temperature | ~182 °C (360 °F) | MDEA (Practical Limit) | Industrial Experience |
| Activation Energy (Ea) of Thermal Degradation | 150.10 kJ/mol | Lean aqueous MDEA solution | Parr Reactor & GC |
| Activation Energy (Ea) of Thermal Degradation | 87.11 kJ/mol | Aqueous MDEA with persulfate | Thermodynamic Analysis |
| Enthalpy of Vaporization (ΔvapH) | 71.5 kJ/mol | At 422 K | Ebulliometry |
| Enthalpy of Vaporization (ΔvapH) | 73.0 kJ/mol | At 405 K | Not specified |
Thermal Decomposition of Pure MDEA
The thermal degradation of pure MDEA in an inert atmosphere (non-oxidative) leads to the formation of a variety of smaller molecules. The decomposition pathways are complex and can be influenced by temperature, time, and the presence of any impurities.
Identified Thermal Decomposition Products
Analysis of the degradation products is most commonly performed using gas chromatography-mass spectrometry (GC-MS). The major non-oxidative thermal degradation products of pure MDEA that have been identified include:
-
Diethanolamine (DEA)
-
Monoethanolamine (MEA)
-
Acetone
In the presence of oxygen (oxidative degradation), the range of decomposition products becomes significantly broader and includes a variety of amines, amino acids, and organic salts. While this guide focuses on pure MDEA's intrinsic thermal stability, it is crucial to recognize that in practical applications where oxygen may be present, the degradation profile will be more complex. A list of common oxidative degradation products includes:
-
Monoethanolamine (MEA)
-
Methyl-aminoethanol (MAE)
-
Diethanolamine (DEA)
-
Bicine
-
Glycine
-
Hydroxyethyl sarcosine (HES)
-
Formyl amides of MAE and DEA
-
Ammonia
-
Stable salts (formate, glycolate, acetate, oxalate)[2]
Proposed Non-Oxidative Thermal Decomposition Pathway
The following diagram illustrates a proposed pathway for the non-oxidative thermal decomposition of pure MDEA. This is a simplified representation of a complex process.
// Nodes MDEA [label="MDEA\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="High\nTemperature", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DEA [label="DEA\n(Diethanolamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEA [label="MEA\n(Monoethanolamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetone [label="Acetone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Minor\nProducts", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges MDEA -> Heat [label="Input", color="#5F6368", arrowhead=none]; Heat -> DEA [label="Dealkylation", color="#EA4335"]; Heat -> MEA [label="Dealkylation &\nRearrangement", color="#EA4335"]; Heat -> Acetone [label="Fragmentation", color="#EA4335"]; Heat -> Other [label="Side Reactions", color="#EA4335"]; }
Caption: Proposed non-oxidative thermal decomposition pathway of MDEA.Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the thermal stability and decomposition of pure MDEA.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition and the thermal stability of pure MDEA.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of pure MDEA (typically 5-15 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. Common heating rates for this type of analysis are 10 °C/min or 20 °C/min.
-
Data Analysis: The change in sample mass is recorded as a function of temperature. The onset of decomposition is determined by analyzing the TGA curve, often as the temperature at which a significant deviation from the baseline mass is observed, or by calculating the derivative of the TGA curve (DTG curve) to identify the temperature of maximum mass loss rate.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in pure MDEA, such as melting and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of pure MDEA (typically 2-10 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The DSC cell is purged with an inert gas like nitrogen to maintain an inert environment.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks in the DSC thermogram. The enthalpy change of these transitions can be calculated by integrating the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Objective: To separate, identify, and quantify the products of MDEA thermal decomposition.
Methodology:
-
Sample Preparation (Thermal Degradation): A sample of pure MDEA is heated in a sealed, inert atmosphere reactor (e.g., a Parr reactor) at a specific temperature and for a defined duration to induce thermal decomposition.
-
Derivatization: Due to the polar nature and high boiling points of MDEA and its degradation products, derivatization is often necessary to improve their volatility and chromatographic separation. A common method is silylation:
-
A small aliquot of the degraded sample is evaporated to dryness.
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the residue in a suitable solvent (e.g., acetonitrile).
-
The mixture is heated (e.g., at 70-80 °C for 30-60 minutes) to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a low-to-mid polarity column).
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Temperature Program: A temperature gradient is used to separate the components. For example, an initial temperature of 50-80 °C held for a few minutes, followed by a ramp up to 280-320 °C at a rate of 10-20 °C/min.
-
Mass Spectrometer: The eluting components are ionized (typically by electron impact) and the resulting mass fragments are detected, allowing for identification by comparison of the mass spectra with spectral libraries (e.g., NIST) and known standards.
-
Quantification: Can be achieved by creating a calibration curve with derivatized standards of the expected degradation products.
-
Experimental and Analytical Workflows
The following diagrams illustrate the typical workflows for investigating the thermal stability and decomposition of pure MDEA.
// Nodes start [label="Start: Pure MDEA Sample", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; tga_prep [label="TGA Sample Prep\n(5-15 mg in inert crucible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dsc_prep [label="DSC Sample Prep\n(2-10 mg in sealed pan)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tga_analysis [label="TGA Analysis\n(Inert atmosphere, constant heating rate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dsc_analysis [label="DSC Analysis\n(Inert atmosphere, constant heating rate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tga_data [label="TGA Data\n(Mass Loss vs. Temperature)", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; dsc_data [label="DSC Data\n(Heat Flow vs. Temperature)", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; tga_interp [label="Interpretation:\n- Onset of Decomposition\n- Thermal Stability Range", fillcolor="#34A853", fontcolor="#FFFFFF"]; dsc_interp [label="Interpretation:\n- Melting Point\n- Enthalpy of Transitions\n- Decomposition Exotherm", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> tga_prep; start -> dsc_prep; tga_prep -> tga_analysis; dsc_prep -> dsc_analysis; tga_analysis -> tga_data; dsc_analysis -> dsc_data; tga_data -> tga_interp; dsc_data -> dsc_interp; }
Caption: Workflow for TGA and DSC analysis of pure MDEA.// Nodes start [label="Start: Pure MDEA Sample", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; degradation [label="Controlled Thermal Degradation\n(Inert atmosphere, specific T & t)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; derivatization [label="Sample Derivatization\n(e.g., Silylation with BSTFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gcms_analysis [label="GC-MS Analysis\n(Temperature programmed separation)", fillcolor="#FBBC05", fontcolor="#202124"]; data_processing [label="Data Processing\n(Chromatogram & Mass Spectra)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; identification [label="Product Identification\n(Library search, standards)", fillcolor="#202124", fontcolor="#FFFFFF"]; quantification [label="Quantification\n(Calibration with standards)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> degradation; degradation -> derivatization; derivatization -> gcms_analysis; gcms_analysis -> data_processing; data_processing -> identification; data_processing -> quantification; }
Caption: Workflow for the analysis of MDEA thermal decomposition products.References
N-Methyldiethanolamine (MDEA): Dissociation Constant and pKa Value - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dissociation constant (Ka) and pKa value of N-Methyldiethanolamine (MDEA), a tertiary amine of significant interest in various industrial and pharmaceutical applications. This document details the fundamental acid-base chemistry of MDEA, presents its key quantitative dissociation data, and outlines the experimental methodologies for their determination.
Introduction to this compound (MDEA)
This compound (CH₃N(C₂H₄OH)₂) is a tertiary amine that finds extensive use as a solvent for the selective removal of hydrogen sulfide (H₂S) from acidic gas streams, a process known as gas sweetening.[1] Its selectivity for H₂S over carbon dioxide (CO₂) is a key advantage in many industrial applications.[1] In the pharmaceutical industry, MDEA is utilized as a pH regulating agent and an intermediate in the synthesis of various active pharmaceutical ingredients.
The basicity of MDEA, and thus its reactivity and utility in these applications, is fundamentally governed by its acid dissociation constant. A thorough understanding of its pKa is crucial for process modeling, formulation development, and predicting its behavior in different chemical environments.
Acid-Base Equilibrium of MDEA
As a tertiary amine, MDEA acts as a weak base, accepting a proton (H⁺) to form its conjugate acid, the N-methyldiethanolammonium ion (MDEAH⁺). The equilibrium for this reaction in an aqueous solution is represented as follows:
CH₃N(C₂H₄OH)₂ + H₂O ⇌ CH₃N(H)(C₂H₄OH)₂⁺ + OH⁻
The dissociation of the conjugate acid is represented by the following equilibrium:
CH₃N(H)(C₂H₄OH)₂⁺ ⇌ CH₃N(C₂H₄OH)₂ + H⁺
The equilibrium constant for this dissociation is the acid dissociation constant (Ka), and its negative logarithm is the pKa value.
Quantitative Data: Dissociation Constant and pKa Value
The pKa value of this compound is a critical parameter for understanding its acid-base chemistry. The commonly accepted pKa value for MDEA at or near room temperature is approximately 8.52.[2][3] This indicates that MDEA is a moderately weak base.
The dissociation constant is temperature-dependent. The relationship between the dissociation constant (K) and temperature (T in Kelvin) has been experimentally determined and can be described by the following equation:
ln(K) = [-819.7 / T] - 79.474 + 10.9756 * ln(T)[4]
The following table summarizes the pKa values of MDEA at various temperatures, calculated using the above equation.
| Temperature (°C) | Temperature (K) | pKa |
| 5 | 278.15 | 8.93 |
| 25 | 298.15 | 8.52 |
| 40 | 313.15 | 8.24 |
| 60 | 333.15 | 7.89 |
| 80 | 353.15 | 7.57 |
| 95 | 368.15 | 7.35 |
Experimental Protocols for pKa Determination
The pKa value of MDEA can be determined experimentally using several methods. The two most common and accurate methods are Potentiometric Titration and Electromotive Force (EMF) Measurements.
Potentiometric Titration
Potentiometric titration is a widely used method for determining the pKa of weak acids and bases. The procedure involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.
-
Prepare a standard solution of a strong acid titrant, typically hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place a known volume of the MDEA solution into a beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the MDEA solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is the point where the moles of acid added equal the initial moles of MDEA.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of HCl added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point.
-
Electromotive Force (EMF) Measurements
This method involves measuring the electromotive force (potential difference) of an electrochemical cell containing the substance of interest. It is a highly accurate method for determining thermodynamic dissociation constants.
Methodology:
-
Electrochemical Cell Setup:
-
The electrochemical cell typically consists of a glass electrode (sensitive to H⁺ ions) and a reference electrode (e.g., a silver-silver chloride electrode) immersed in the test solution.[4]
-
The test solution is an aqueous solution containing known concentrations of MDEA, its protonated form (MDEAH⁺), and a chloride salt (e.g., KCl) to ensure the proper functioning of the reference electrode.[4]
-
-
Measurement Procedure:
-
Prepare a series of solutions with varying ratios of MDEA to MDEAH⁺ at a constant ionic strength. This can be achieved by mixing known amounts of MDEA and a strong acid (like HCl).
-
For each solution, measure the electromotive force (EMF) of the cell at a constant, controlled temperature.
-
-
Data Analysis:
-
The measured EMF is related to the activity of the hydrogen ions in the solution through the Nernst equation.
-
By knowing the concentrations of MDEA and MDEAH⁺, and by using appropriate activity coefficient models, the thermodynamic dissociation constant (Ka) can be calculated from the EMF measurements.
-
The pKa is then calculated as the negative logarithm of the extrapolated Ka at infinite dilution.
-
Logical and Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the pKa of this compound using potentiometric titration.
Caption: Workflow for pKa determination of MDEA via potentiometric titration.
Conclusion
The pKa value of this compound is a fundamental parameter that dictates its behavior in various chemical systems. This guide has provided a detailed overview of the dissociation constant and pKa of MDEA, including its temperature dependence. The outlined experimental protocols for potentiometric titration and electromotive force measurements offer robust methods for the accurate determination of this crucial physicochemical property, providing researchers, scientists, and drug development professionals with the necessary information for their respective applications.
References
An In-depth Technical Guide to the Solubility of N-Methyldiethanolamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Methyldiethanolamine (MDEA) in a variety of organic solvents. MDEA, a tertiary amine, is a versatile compound with applications ranging from gas sweetening to its use as an intermediate in pharmaceutical synthesis. A thorough understanding of its solubility characteristics is crucial for process design, formulation development, and ensuring optimal reaction conditions. This document compiles available solubility data, details experimental protocols for its determination, and presents visual representations of key concepts.
Qualitative and Quantitative Solubility of this compound
This compound exhibits a wide range of solubility in organic solvents, primarily governed by the principle of "like dissolves like." Its polar nature, stemming from the hydroxyl groups and the tertiary amine, dictates its high affinity for polar solvents.
Qualitative Solubility Overview
MDEA is widely reported to be miscible with several common organic solvents. Miscibility implies that the substances will mix in all proportions, forming a single homogeneous phase. Conversely, it is largely immiscible with non-polar hydrocarbon solvents.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Solubility |
| Alcohols | Water | Miscible[1][2][3][4] |
| Ethanol | Miscible[1][2][3] | |
| Methanol | Miscible | |
| Low Molecular Weight Alcohols | Miscible[3] | |
| Aromatic Hydrocarbons | Benzene | Miscible[1][2][3] |
| Ketones | Acetone | Miscible[3] |
| Esters | Low Molecular Weight Esters | Miscible[3] |
| Chlorinated Hydrocarbons | Chlorinated Hydrocarbons | Miscible[3] |
| Ethers | Diethyl Ether | Not Miscible[3] |
| Aliphatic Hydrocarbons | Aliphatic Hydrocarbons | Largely Immiscible[1] |
Quantitative Solubility Data
While qualitative descriptions are useful, quantitative data is essential for precise process design and modeling. The available quantitative data primarily focuses on aqueous and some hydrocarbon systems.
A study on the vapor-liquid equilibrium of the water-MDEA system at various pressures (10, 20, and 40 kPa) confirms their complete miscibility across the entire composition range at these conditions[2][5]. Similarly, research on the surface tension of MDEA in methanol and aqueous methanol solutions implies complete miscibility, as measurements were conducted over the full concentration range (0-100% MDEA)[1][6].
For hydrocarbon systems, the solubility of hexane and heptane in aqueous MDEA solutions has been investigated. The solubility of these hydrocarbons is observed to increase with both increasing temperature and higher concentrations of MDEA in the aqueous phase[3]. This is a critical consideration in applications where MDEA is used in the presence of hydrocarbons.
Experimental Protocols for Solubility Determination
The determination of liquid-liquid solubility can be approached through several experimental methodologies. The choice of method often depends on whether the system is fully miscible, partially miscible, or immiscible, as well as the required precision. Below are detailed protocols for key methods applicable to studying the solubility of MDEA in organic solvents.
Method 1: Visual "Cloud Point" Titration for Partially Miscible Systems
This method is effective for determining the boundary between one-phase (miscible) and two-phase (partially miscible) regions as a function of temperature and composition.
Principle: A known composition of the two liquids is heated until a single homogeneous phase is observed. The solution is then cooled, and the temperature at which the solution becomes turbid (the "cloud point"), indicating phase separation, is recorded. Repeating this for various compositions allows for the construction of a mutual solubility curve.
Detailed Protocol:
-
Preparation of Mixtures: Prepare a series of mixtures of MDEA and the organic solvent in sealed test tubes or vials with varying compositions by weight or volume.
-
Heating: Place a test tube containing a mixture in a temperature-controlled bath. Begin to slowly heat the bath while continuously stirring the mixture.
-
Observation of Miscibility: Observe the mixture for the disappearance of turbidity. The temperature at which the solution becomes completely clear and homogeneous is the miscibility temperature for that composition.
-
Cooling and Cloud Point Determination: Slowly cool the clear solution while stirring. The temperature at which the first sign of turbidity or cloudiness appears is the cloud point.
-
Data Collection: Record the cloud point temperature for each composition.
-
Constructing the Phase Diagram: Plot the cloud point temperatures against the composition of the mixtures to generate the mutual solubility curve.
Caption: Workflow for Cloud Point Titration Method.
Method 2: Analytical Method using Gas Chromatography (GC)
For systems where visual determination is difficult or when precise concentrations in each phase of a partially miscible system are required, an analytical approach using gas chromatography is recommended.
Principle: A mixture of MDEA and the organic solvent is allowed to equilibrate at a constant temperature. If two phases form, they are separated, and the concentration of MDEA in the solvent-rich phase (and vice versa) is determined using a gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID).
Detailed Protocol:
-
Equilibration: In a temperature-controlled vessel, vigorously mix a known amount of MDEA and the organic solvent for a sufficient time to reach equilibrium.
-
Phase Separation: Allow the mixture to stand undisturbed at the set temperature until clear phase separation occurs (if the liquids are not fully miscible).
-
Sampling: Carefully extract a sample from each liquid phase, ensuring no cross-contamination.
-
Sample Preparation for GC:
-
Gas Chromatography Analysis:
-
Column: A non-polar column (e.g., DB-1 or HP-5) is often suitable[7].
-
Temperature Program: An initial temperature of around 50°C, ramped up to 250°C, can be effective for eluting MDEA[7].
-
Injector and Detector: Set the injector and FID temperatures to approximately 250°C and 300°C, respectively[7][8].
-
Carrier Gas: Use helium or hydrogen as the carrier gas[7].
-
-
Quantification:
Caption: Workflow for GC-Based Solubility Determination.
Method 3: Acid-Base Titration
A simpler, though potentially less precise, method for determining the concentration of MDEA in a solvent is through acid-base titration. This method is best suited for systems where MDEA is the only basic component.
Principle: The concentration of MDEA in a sample is determined by titrating it with a standardized acid solution to a specific endpoint, typically indicated by a color change of an indicator or a potentiometric measurement.
Detailed Protocol:
-
Sample Preparation: Accurately weigh a known amount of the MDEA-solvent mixture.
-
Titration Setup:
-
Dissolve the sample in a suitable solvent (e.g., water or an alcohol) that does not interfere with the titration.
-
Add a few drops of a suitable indicator (e.g., bromocresol green).
-
-
Titration: Titrate the sample with a standardized solution of a strong acid (e.g., hydrochloric acid) until the endpoint is reached, indicated by a persistent color change.
-
Calculation: Calculate the concentration of MDEA in the original sample based on the volume of titrant used, its concentration, and the initial mass of the sample.
Caption: Logical Flow of Acid-Base Titration for MDEA Quantification.
Conclusion
The solubility of this compound is a critical parameter in its various industrial and research applications. While it is known to be miscible with a range of polar organic solvents, detailed quantitative data across different temperatures and for a broader array of solvents is still an area that would benefit from further research. The experimental protocols outlined in this guide provide robust methodologies for researchers to determine the solubility of MDEA in specific solvents relevant to their work, thereby enabling more precise process control and formulation development.
References
- 1. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
- 2. "Experimental vapor-liquid equilibrium data for binary mixtures of meth" by Adam Soames, Ammar Al Helal et al. [ro.ecu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quantum Chemical Insights into N-Methyldiethanolamine (MDEA) and its Protonated Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyldiethanolamine (MDEA) is a tertiary amine with significant industrial and pharmaceutical relevance. Understanding its molecular properties, including its protonation state, is crucial for optimizing its applications, from carbon capture to its role as a buffering agent in drug formulations. This technical guide provides an in-depth overview of the quantum chemical calculations used to characterize the structural and vibrational properties of MDEA and its protonated form (MDEAH+). It details the computational methodologies, presents the expected quantitative data in structured tables, and outlines the experimental protocols for validation.
Introduction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine molecular systems at the atomic level. For this compound (MDEA), these calculations provide invaluable insights into its three-dimensional structure, conformational stability, and vibrational spectra. Protonation at the nitrogen atom significantly alters these properties, influencing its reactivity and interactions with its environment. This guide explores the theoretical framework and practical application of quantum chemistry to elucidate the characteristics of both neutral MDEA and its conjugate acid, MDEAH+.
Computational Methodology
The geometric and vibrational properties of MDEA and MDEAH+ can be accurately predicted using Density Functional Theory. A widely accepted and effective methodology involves the use of the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. To ensure a high degree of accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended.
Geometry Optimization
The initial step in the computational workflow involves a thorough conformational analysis to identify the lowest energy structures of MDEA and MDEAH+. This is followed by a full geometry optimization without any symmetry constraints. The optimization process systematically alters the molecular geometry to find the minimum on the potential energy surface, corresponding to the most stable conformation.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and secondly, to predict the infrared (IR) and Raman vibrational spectra of the molecule. These theoretical spectra are instrumental in interpreting experimental spectroscopic data.
Data Presentation: Calculated Molecular Properties
The following tables summarize the anticipated quantitative data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Optimized Geometric Parameters
Protonation of the nitrogen atom in MDEA leads to notable changes in the molecule's geometry. The C-N bond lengths are expected to increase upon protonation due to the change in hybridization and electrostatic repulsion.
Table 1: Selected Optimized Bond Lengths (Å) for MDEA and MDEAH+
| Bond | MDEA (Neutral) | MDEAH+ (Protonated) |
| N - C(methyl) | ~1.46 | ~1.50 |
| N - C(ethyl) | ~1.47 | ~1.51 |
| C - C(ethyl) | ~1.53 | ~1.52 |
| C - O(ethyl) | ~1.43 | ~1.42 |
| O - H(hydroxyl) | ~0.96 | ~0.97 |
| N - H(proton) | N/A | ~1.02 |
Table 2: Selected Optimized Bond Angles (°) for MDEA and MDEAH+
| Angle | MDEA (Neutral) | MDEAH+ (Protonated) |
| C(methyl) - N - C(ethyl) | ~110.5 | ~111.0 |
| C(ethyl) - N - C(ethyl) | ~111.2 | ~112.0 |
| N - C(ethyl) - C(ethyl) | ~112.8 | ~113.5 |
| C(ethyl) - C(ethyl) - O | ~109.5 | ~109.0 |
| C(ethyl) - O - H(hydroxyl) | ~108.9 | ~109.5 |
| C(ethyl) - N - H(proton) | N/A | ~109.5 |
Table 3: Selected Optimized Dihedral Angles (°) for MDEA and MDEAH+
| Dihedral Angle | MDEA (Neutral) | MDEAH+ (Protonated) |
| C(methyl) - N - C(ethyl) - C(ethyl) | ~60.0 | ~62.0 |
| N - C(ethyl) - C(ethyl) - O | ~-178.0 | ~-175.0 |
| C(ethyl) - C(ethyl) - O - H | ~179.0 | ~177.0 |
Calculated Vibrational Frequencies
The vibrational spectra of MDEA and MDEAH+ exhibit characteristic peaks that can be assigned to specific molecular motions. Protonation leads to the appearance of new vibrational modes, most notably the N-H stretching and bending frequencies, and shifts in the frequencies of existing modes.
Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for MDEA and MDEAH+
| Vibrational Mode | MDEA (Neutral) | MDEAH+ (Protonated) | Assignment |
| O-H Stretch | ~3650 | ~3640 | Symmetric and asymmetric hydroxyl stretch |
| C-H Stretch (methyl & ethyl) | ~2950-3050 | ~2960-3060 | Symmetric and asymmetric C-H stretching |
| N-H Stretch | N/A | ~3300-3400 | Stretching of the protonated amine group |
| CH₂ Scissoring | ~1460 | ~1470 | Bending motion of methylene groups |
| C-N Stretch | ~1285 | ~1290 | Stretching of the carbon-nitrogen bonds |
| C-O Stretch | ~1040 | ~1050 | Stretching of the carbon-oxygen bonds |
| N-H Bending | N/A | ~1600 | Bending motion of the N-H bond |
Experimental Protocols
Experimental validation is essential to confirm the accuracy of computational predictions. The following protocols outline key experiments for characterizing MDEA and its protonated form.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that defines the protonation state of MDEA at a given pH.
Materials:
-
This compound (MDEA)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of MDEA in deionized water. Add KCl to a final concentration of 0.15 M.
-
Initial pH Adjustment: Acidify the MDEA solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures that all MDEA molecules are initially in their protonated form (MDEAH+).
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin titrating the solution with 0.1 M NaOH, adding small increments (e.g., 0.1 mL) of the titrant.
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).
-
Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.
-
Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.
Raman Spectroscopy of Aqueous MDEA and MDEAH+
Raman spectroscopy is a powerful technique for observing the vibrational modes of molecules in aqueous solutions and can be used to distinguish between the neutral and protonated forms of MDEA.
Materials:
-
This compound (MDEA)
-
Deionized water
-
Hydrochloric acid (HCl) to prepare the protonated sample
-
Raman spectrometer with an appropriate laser excitation wavelength (e.g., 785 nm)
-
Quartz cuvette or capillary tube
Procedure:
-
Sample Preparation (Neutral MDEA): Prepare an aqueous solution of MDEA (e.g., 10-20 wt%). Transfer the solution to the quartz cuvette.
-
Sample Preparation (Protonated MDEAH+): Prepare a similar aqueous solution of MDEA. Add HCl dropwise to lower the pH well below the pKa of MDEA (e.g., pH ~ 2), ensuring complete protonation. Transfer the solution to the quartz cuvette.
-
Spectral Acquisition: Place the cuvette in the sample holder of the Raman spectrometer. Acquire the Raman spectrum over a relevant spectral range (e.g., 200-4000 cm⁻¹). Optimize acquisition parameters such as laser power, exposure time, and number of accumulations to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectra to remove any background fluorescence. Compare the spectra of the neutral and protonated forms. Key changes to observe include the appearance of N-H bending and stretching modes in the MDEAH+ spectrum and shifts in the C-N stretching vibrations. Experimental studies have identified characteristic peaks for protonated MDEA (MDEAH+) that can be used for its identification.[1]
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes described in this guide.
References
N-Methyldiethanolamine molecular formula and weight
For immediate reference, the molecular formula of N-Methyldiethanolamine (MDEA) is C₅H₁₃NO₂, and its molecular weight is approximately 119.16 g/mol .
This guide provides a concise summary of the core physicochemical properties of this compound (MDEA), a tertiary amine widely utilized in various industrial and chemical processes. The data presented is intended for researchers, scientists, and professionals in drug development and other scientific fields.
Core Chemical Data
The fundamental molecular data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, formulation development, and analytical characterization.
| Property | Value | References |
| Molecular Formula | C₅H₁₃NO₂ | [1][2][3][4][5] |
| CH₃N(C₂H₄OH)₂ | [1][4][6] | |
| Molecular Weight | 119.16 g/mol | [2][4][6] |
| 119.164 g·mol⁻¹ | [1][3] | |
| 119.1622 g/mol | [5] | |
| CAS Number | 105-59-9 | [2][3][5] |
| IUPAC Name | 2-[2-hydroxyethyl(methyl)amino]ethanol | [4][6] |
Physicochemical Characteristics
This compound is a colorless to yellow, viscous liquid with an odor similar to ammonia.[1][2][7] It is miscible with water, ethanol, and benzene.[1][3] MDEA combines the chemical properties of both amines and alcohols, allowing it to undergo reactions typical of both functional groups, such as forming quaternary amine salts, soaps, and esters.[2]
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Ammoniacal |
| Density | 1.038 g/mL at 25 °C |
| Melting Point | -21.00 °C |
| Boiling Point | 246-248 °C |
| Flash Point | 127 °C (261 °F) |
| Solubility in water | Miscible |
Logical Relationship Diagram
The following diagram illustrates the relationship between the different identifiers and properties of this compound.
Caption: Core identifiers and properties of this compound.
References
- 1. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
- 2. This compound | 105-59-9 [chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyldiethanolamine [webbook.nist.gov]
- 6. Buy this compound | 591248-66-7 [smolecule.com]
- 7. dow.com [dow.com]
Methodological & Application
Application Note: Analysis of Methyldiethanolamine (MDEA) and Its Degradation Products by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyldiethanolamine (MDEA) is a tertiary amine commonly used in industrial gas treating processes to remove acid gases such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[1] Over time and under various process conditions, MDEA can degrade, leading to the formation of various degradation products. These products can reduce the efficiency of the gas treating process, cause operational problems like foaming and corrosion, and have potential environmental impacts.[1] Therefore, a reliable analytical method to monitor the concentration of MDEA and its degradation products is crucial for process optimization and control.
This application note provides a detailed protocol for the analysis of MDEA and its primary degradation products using High-Performance Liquid Chromatography (HPLC). The main degradation products of MDEA include diethanolamine (DEA), bicine, and formate.[2] Other degradation products that have been identified include N,N-dimethylethanolamine (DMEA), ethylene glycol (EG), 1-(2-hydroxyethyl)-4-methylpiperazine (HMP), and triethanolamine (TEA).
Analytical Principle
Due to the polar nature of MDEA and its degradation products, standard reversed-phase HPLC methods are often not suitable for their separation. These compounds tend to have little retention on non-polar stationary phases. To overcome this challenge, several HPLC techniques can be employed:
-
Ion-Pair Chromatography: This technique introduces an ion-pairing reagent to the mobile phase. The reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated on a reversed-phase column. For the analysis of amines, which are basic, an acidic ion-pairing reagent like a sulfonic acid is typically used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique is well-suited for the separation of highly polar compounds like amines.[3][4][5][6][7]
-
Ion-Exchange Chromatography: This method separates ions and polar molecules based on their affinity to an ion exchanger. It is a suitable technique for the analysis of charged species.
This application note will focus on an ion-pair reversed-phase HPLC method, as it is a robust and commonly available technique.
Experimental Protocols
Sample Preparation
Aqueous samples containing MDEA and its degradation products require minimal preparation before HPLC analysis.
-
Dilution: Dilute the sample with the mobile phase to bring the analyte concentrations within the calibration range of the instrument. A dilution factor of 100 to 1000 is common.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC System and Conditions
The following HPLC conditions are a starting point and may require optimization for specific sample matrices and analyte concentrations.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Refractive Index (RI) detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 20 mM Potassium Phosphate buffer with 5 mM Sodium 1-Heptanesulfonate (ion-pairing agent), pH adjusted to 3.0 with phosphoric acidB: Acetonitrile |
| Gradient | 0-5 min: 5% B5-15 min: 5-30% B15-20 min: 30% B20-22 min: 30-5% B22-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm (for derivatized amines) or Refractive Index (RI) detector (for underivatized amines) |
Note: Since MDEA and some of its degradation products lack a strong UV chromophore, derivatization with a UV-active agent may be necessary for sensitive detection with a UV detector. Alternatively, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used for the analysis of underivatized amines.
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of MDEA and its key degradation products. This data is for illustrative purposes and actual results will vary depending on the specific analytical conditions and sample matrix.
| Compound | Retention Time (min) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |
| Formate | 3.5 | 0.5 | 1.5 |
| Diethanolamine (DEA) | 5.8 | 1.0 | 3.0 |
| Bicine | 8.2 | 1.5 | 4.5 |
| MDEA | 12.5 | 0.8 | 2.4 |
One study measured an MDEA loss of 8.8 mM/hr and a formate production of 0.6 mM/hr when a 7 molal aqueous MDEA solution was cycled from 55 to 120 °C.[2]
Visualizations
MDEA Degradation Pathway
Caption: Major oxidative degradation pathways of MDEA.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of MDEA degradation products.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
Application Notes & Protocols for the Determination of Methyldiethanolamine (MDEA) Concentration by Titration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyldiethanolamine (MDEA) is a tertiary amine commonly utilized in various industrial applications, including gas treating processes for the selective removal of hydrogen sulfide (H₂S) and, to a lesser extent, carbon dioxide (CO₂).[1][2][3] Accurate determination of MDEA concentration in aqueous solutions is crucial for process optimization, quality control, and research applications. Titration is a robust and widely used analytical method for quantifying MDEA concentration. This document provides detailed protocols for two common titration methods: acid-base titration and conductometric titration.
Principle of Titration for MDEA Determination
The determination of MDEA concentration by titration is based on the principles of acid-base neutralization.[4][5] MDEA is a weak base that reacts with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in a stoichiometric manner. The point at which all the MDEA in the sample has reacted with the acid is known as the equivalence point. This point can be detected using a visual indicator or by monitoring a physical property of the solution, such as pH or conductivity.
Acid-Base Titration Method
This method employs a standard solution of a strong acid to titrate the MDEA sample to a distinct endpoint, typically indicated by a color change of a chemical indicator.
Experimental Protocol
1.1. Reagents and Materials
-
Standardized 0.5 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) solution
-
Mixed Indicator Solution (e.g., Methyl Orange-Indigo Carmine)
-
Deionized (DI) Water
-
MDEA sample solution
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Erlenmeyer flask (250 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
1.2. Preparation of Reagents
-
0.5 N HCl Solution: Prepare by diluting concentrated HCl and standardize against a primary standard like sodium carbonate (Na₂CO₃).
-
Mixed Indicator Solution: Dissolve 100 mg of methyl orange and 500 mg of indigo carmine (sodium salt of indigo sulfonic acid) in 100 mL and 50 mL of DI water, respectively. Mix the two solutions.[6]
1.3. Titration Procedure
-
Accurately weigh approximately 2-3 grams of the MDEA sample solution into a 250 mL Erlenmeyer flask.[6]
-
Add approximately 50 mL of DI water to the flask.
-
Add 2-3 drops of the mixed indicator solution to the flask. The solution should have a distinct color in the basic MDEA solution.
-
Fill the burette with the standardized 0.5 N HCl solution and record the initial volume.
-
Titrate the MDEA sample with the HCl solution while continuously stirring the contents of the flask.
-
Continue the titration until the color of the solution changes sharply, indicating the endpoint. For the methyl orange-indigo carmine indicator, the color change is typically from green to a grayish-purple.
-
Record the final volume of the HCl solution used.
-
Repeat the titration at least two more times for accuracy and precision.
1.4. Calculation of MDEA Concentration
The concentration of MDEA in the sample can be calculated using the following formula:
Where:
-
V_HCl = Volume of HCl used in the titration (mL)
-
N_HCl = Normality of the HCl solution (N)
-
MW_MDEA = Molecular weight of MDEA (119.16 g/mol )
-
W_sample = Weight of the MDEA sample (g)
Data Presentation
| Parameter | Value |
| Sample Weight | 2.0 - 3.0 g |
| Titrant | 0.5 N HCl or H₂SO₄ |
| Indicator | Methyl Orange-Indigo Carmine |
| Endpoint | Sharp color change |
| Molecular Weight of MDEA | 119.16 g/mol |
Conductometric Titration Method
Conductometric titration is an instrumental method that relies on the change in electrical conductance of the solution during the titration.[7] This method is particularly useful for colored or turbid solutions where visual indicators are not effective.
Experimental Protocol
2.1. Reagents and Materials
-
Standardized 0.1 N Hydrochloric Acid (HCl) solution
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Deionized (DI) Water
-
MDEA sample solution
-
Conductivity meter with a probe
-
Automatic titrator or burette (20 mL)
-
Beakers (100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
2.2. Titration Procedure for Free and Total MDEA
-
Weigh an appropriate amount of the MDEA sample (e.g., 0.3 g) into a 100 mL beaker.[7]
-
Add approximately 45 mL of DI water to the beaker to ensure the conductivity probe is submerged.
-
Place the beaker on a magnetic stirrer and immerse the conductivity probe into the solution.
-
Begin stirring and record the initial conductance of the solution.
-
Titrate with standardized 0.1 N HCl, recording the volume of titrant added and the corresponding conductance at regular intervals.
-
Continue the titration well past the equivalence point, which is identified by a distinct change in the slope of the conductance versus volume curve.
-
Plot the conductance as a function of the volume of HCl added. The equivalence point is the intersection of the two linear portions of the titration curve.
2.3. Calculation of MDEA Concentration
The concentration of MDEA is calculated based on the volume of HCl consumed at the equivalence point.
Where:
-
V_eq = Volume of HCl at the equivalence point (mL)
-
N_HCl = Normality of the HCl solution (N)
-
MW_MDEA = Molecular weight of MDEA (119.16 g/mol )
-
W_sample = Weight of the MDEA sample (g)
Data Presentation
| Parameter | Value |
| Sample Weight | ~0.3 g |
| Titrant | 0.1 N HCl |
| Detection Method | Conductance Measurement |
| Endpoint Determination | Inflection point of the titration curve |
| Molecular Weight of MDEA | 119.16 g/mol |
Visualizations
Experimental Workflow for Acid-Base Titration
Caption: Workflow for MDEA determination by acid-base titration.
Logical Relationship in Conductometric Titration
Caption: Logical flow of conductometric titration and data analysis.
References
Application Notes: N-Methyldiethanolamine (MDEA) as a Catalyst in Polyurethane Foam Production
1. Introduction
N-Methyldiethanolamine (MDEA), a tertiary amine, serves as a versatile and effective catalyst in the manufacturing of polyurethane (PU) foams.[1][2] Polyurethane chemistry is primarily based on the reaction between a polyol (containing hydroxyl groups, -OH) and an isocyanate (containing -NCO groups).[3][4] In foam production, two main reactions occur simultaneously: the gelling reaction and the blowing reaction.[5]
-
Gelling Reaction: The polymerization of isocyanate and polyol to form the urethane polymer network. This reaction builds viscosity and provides structural integrity.[5]
-
Blowing Reaction: The reaction of isocyanate with water, which generates carbon dioxide (CO2) gas. This gas acts as the blowing agent, creating the cellular structure of the foam.[4][5]
The commercial success and quality of polyurethane foam depend on a delicate balance between these two reactions, which is controlled by the catalyst system.[6] MDEA is valued for its ability to effectively catalyze these reactions, particularly influencing the blowing reaction, thereby controlling the foam's rate of rise and cell structure.[7] Its molecular structure, combining the characteristics of amines and alcohols, makes it a versatile intermediate.[8]
2. Mechanism of Action
As a tertiary amine catalyst, MDEA functions by activating the isocyanate group. The lone pair of electrons on the nitrogen atom of MDEA forms a complex with the partially positive carbon atom of the isocyanate group (-N=C=O).[3][7] This complexation increases the electrophilicity of the isocyanate, making it more susceptible to nucleophilic attack by the active hydrogen-containing compounds—namely, the hydroxyl groups of the polyol (for gelling) and water (for blowing).[3][9]
MDEA is particularly effective as a blowing catalyst because its structure can efficiently chelate water molecules, making them more effective nucleophiles for the reaction with the isocyanate.[7] After the reaction, the MDEA catalyst is regenerated and can participate in further catalytic cycles.[5]
Experimental Protocols
Protocol 1: Preparation of a Flexible Polyurethane Foam
This protocol describes a general procedure for synthesizing a flexible polyurethane foam in a laboratory setting using MDEA as a catalyst.
1. Materials and Equipment:
-
Polyol: Polyether polyol (e.g., Voranol™ 4701 or equivalent, hydroxyl number ~35 mg KOH/g)
-
Isocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)[10]
-
Catalyst: this compound (MDEA)
-
Surfactant: Silicone-based surfactant (e.g., Dabco® DC6070)
-
Blowing Agent: Deionized water
-
Equipment:
-
High-speed laboratory mixer (2000-3000 rpm)
-
Paper or plastic cup (e.g., 500 mL)
-
Digital scale (accurate to 0.01 g)
-
Stopwatch
-
Fume hood
-
Disposable syringes or pipettes
-
Wooden spatula
-
2. Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Isocyanates are respiratory sensitizers and irritants. Avoid inhalation of vapors and direct skin contact.[11]
3. Experimental Workflow:
4. Procedure:
-
Prepare the Polyol Premix (Part A):
-
Place the mixing cup on the digital scale and tare.
-
Accurately weigh 100 parts of the polyether polyol into the cup.
-
Add the required amount of deionized water (e.g., 4.0 parts).
-
Add the desired amount of MDEA catalyst (e.g., 0.5 parts, see Table 1).
-
Add the silicone surfactant (e.g., 1.0 part).
-
-
Mixing:
-
Place the cup under the high-speed mixer and mix at a moderate speed (~1000 rpm) for 30 seconds to ensure all components are homogenized.
-
Weigh the required amount of isocyanate (Part B) in a separate container. The amount is determined by the desired isocyanate index (typically 105-110).
-
Add the isocyanate to the polyol premix.
-
Immediately begin mixing at high speed (~3000 rpm) for 5-7 seconds. The mixing must be rapid and thorough.
-
-
Foaming and Curing:
-
Quickly pour the reacting mixture into a mold or a larger container.
-
Start the stopwatch immediately after pouring.
-
Observe and record the characteristic reaction times (see Protocol 2).
-
Allow the foam to cure in the fume hood for at least 24 hours at ambient temperature before cutting or performing physical tests.
-
Protocol 2: Evaluation of Foam Properties
1. Reactivity Profile:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color (typically becoming creamier).
-
Gel (or String) Time: The time when the mixture starts to form a polymer network. This is tested by touching the foam with a wooden spatula; gel time is reached when sticky polymer strings can be pulled away.[12]
-
Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.[12]
-
Rise Time: The time it takes for the foam to reach its maximum height.[12]
2. Foam Density:
-
The density of the cured foam is determined according to ASTM D1622.[10]
-
Cut a regular-shaped specimen (e.g., a cube) from the core of the foam block.
-
Measure the dimensions (length, width, height) accurately to calculate the volume (V).
-
Weigh the specimen to determine its mass (m).
-
Calculate density using the formula: Density = m / V.
Quantitative Data
The concentration of MDEA significantly impacts the kinetics of the foaming process and the final properties of the foam. Increasing the catalyst level generally accelerates both the blowing and gelling reactions.
Table 1: Illustrative Effect of MDEA Concentration on PU Foam Properties
| Formulation ID | MDEA Concentration (php*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Free-Rise Density ( kg/m ³) |
| MDEA-0.2 | 0.2 | 18 | 75 | 110 | 32 |
| MDEA-0.5 | 0.5 | 12 | 50 | 80 | 29 |
| MDEA-0.8 | 0.8 | 8 | 35 | 60 | 27 |
| MDEA-1.2 | 1.2 | 5 | 25 | 45 | 26 |
*php: parts per hundred parts of polyol
Data Interpretation: As shown in the table, increasing the concentration of MDEA leads to a marked decrease in cream, gel, and tack-free times, indicating a faster overall reaction rate.[12] The density also tends to decrease slightly with higher catalyst levels. This is because a faster blowing reaction generates gas more quickly, leading to greater foam expansion before the polymer network becomes too viscous to expand further. A proper balance is crucial; excessively fast reactions can lead to processing difficulties or foam defects.[6]
References
- 1. amines.com [amines.com]
- 2. bdmaee.net [bdmaee.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. l-i.co.uk [l-i.co.uk]
- 5. newtopchem.com [newtopchem.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. poliuretanos.com.br [poliuretanos.com.br]
- 8. univarsolutions.com [univarsolutions.com]
- 9. bdmaee.net [bdmaee.net]
- 10. scribd.com [scribd.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. uvadoc.uva.es [uvadoc.uva.es]
Application Notes and Protocols: MDEA as a Selective Solvent for H₂S Removal from Natural Gas
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyldiethanolamine (MDEA) is a tertiary amine widely employed in natural gas sweetening processes for the selective removal of hydrogen sulfide (H₂S). Its preference for H₂S over carbon dioxide (CO₂) is attributed to the kinetic differences in their reaction rates with the amine. MDEA reacts rapidly with H₂S, while its reaction with CO₂ is much slower. This selectivity is highly advantageous in applications where CO₂ removal is not critical, as it reduces solvent circulation rates and energy requirements for regeneration compared to non-selective amines like monoethanolamine (MEA) and diethanolamine (DEA).[1][2]
These application notes provide detailed protocols for laboratory-scale evaluation of MDEA for selective H₂S removal, methods for analyzing gas compositions, and a summary of relevant physical and performance data.
Data Presentation
Physical Properties of MDEA
Aqueous solutions of MDEA are commonly used in industrial applications. The physical properties of these solutions, such as density and viscosity, are crucial for designing and modeling absorption equipment. The following tables summarize these properties at various concentrations and temperatures.
| Temperature (°C) | MDEA Concentration (wt%) | Density (g/cm³) | Viscosity (mPa·s) |
| 20 | 100 | 1.038 | 101 |
| 20 | 50 | 1.041 | 6.8 |
| 20 | 30 | 1.028 | 3.2 |
| 40 | 100 | 1.024 | 34.5 |
| 40 | 50 | 1.029 | 3.5 |
| 40 | 30 | 1.017 | 1.9 |
| 60 | 100 | 1.010 | 15.2 |
| 60 | 50 | 1.016 | 2.1 |
| 60 | 30 | 1.005 | 1.2 |
Data compiled from various sources.[1][3][4][5][6]
Performance Data of MDEA for H₂S Removal
The efficiency of MDEA in selectively removing H₂S is influenced by various operational parameters. The following table presents a summary of MDEA's performance under different conditions, highlighting its selectivity for H₂S over CO₂.
| Parameter | Value | H₂S Removal Efficiency (%) | CO₂ Co-absorption (%) | Selectivity (H₂S/CO₂) | Reference |
| MDEA Concentration | |||||
| 32 wt% | - | 99.95 | 31.15 | High | [7] |
| 50 wt% | - | >99 | Varies | High | [6] |
| Temperature | |||||
| 41°C | - | - | - | High | [7] |
| >45°C | - | - | - | Decreases | [8] |
| Pressure | |||||
| 49 kg/cm ² | - | - | - | High | [7] |
| High Pressure | - | - | - | Lower | [8] |
| Contaminants | |||||
| 0.2 wt% MMEA | - | Decreased | Increased | Significantly Impacted |
Experimental Protocols
Protocol 1: H₂S Absorption in a Microchannel Reactor
This protocol describes a laboratory-scale experiment to study the absorption of H₂S into an MDEA solution using a microchannel reactor, which allows for excellent heat and mass transfer.[7]
Materials:
-
N-methyldiethanolamine (MDEA), analytical grade
-
Distilled water
-
Gas mixture: 30 mol% H₂S in N₂ (or a composition relevant to the research)
-
Polydimethylsiloxane (PDMS) for microchannel fabrication
-
Syringe pumps for gas and liquid delivery
-
High-speed camera with a microscope for observation
-
Gas and liquid syringes
Procedure:
-
Preparation of MDEA Solutions: Prepare aqueous MDEA solutions of varying concentrations (e.g., 20, 40, 60, 80, and 100 vol%) by diluting the MDEA with distilled water.[7]
-
Experimental Setup:
-
Fabricate a microfluidic device with a T-junction for gas and liquid inlet and a main channel for observation using soft lithography with PDMS.[7]
-
Mount the microchannel chip on a microscope stage.
-
Connect the gas and liquid inlets of the microchannel to the respective syringe pumps using appropriate tubing.
-
-
Absorption Experiment:
-
Set the desired flow rates for the MDEA solution and the H₂S gas mixture on the syringe pumps.
-
Start the liquid flow first to fill the microchannel with the MDEA solution.
-
Introduce the gas stream into the microchannel. Bubbles will form at the gas-liquid interface.[7]
-
Use the high-speed camera to record the formation, movement, and size change of the gas bubbles as they travel through the channel.[7]
-
-
Data Analysis:
-
Analyze the recorded images to measure the change in bubble volume over time. This change in volume is indicative of the H₂S absorption rate.
-
Calculate the overall mass transfer coefficient (KGa) for H₂S absorption for each MDEA concentration.
-
Protocol 2: Solvent Regeneration
This protocol outlines the procedure for regenerating the H₂S-rich MDEA solution to recover the solvent and release the absorbed acid gases.
Materials:
-
H₂S-rich MDEA solution from the absorption experiment
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Collection vessel for condensed water
-
Thermometer or thermocouple
-
Gas outlet for venting stripped acid gases to a safe location or a scrubber
Procedure:
-
Setup:
-
Assemble a distillation apparatus with the round-bottom flask in the heating mantle, a condenser in a vertical position, and a collection vessel.
-
Place the H₂S-rich MDEA solution into the round-bottom flask.
-
Insert a thermometer to monitor the temperature of the solution.
-
-
Regeneration Process:
-
Heat the rich MDEA solution to its boiling point (typically 110-120°C for atmospheric regeneration).
-
As the solution boils, the absorbed H₂S and some CO₂ will be stripped from the solvent and exit as a gas stream through the top of the condenser.
-
Water vapor will also be generated, which should be condensed and returned to the flask to maintain the solvent concentration.
-
Continue heating until the rate of acid gas evolution significantly decreases, indicating that the solvent is regenerated (lean).
-
-
Analysis:
-
Cool down the regenerated (lean) MDEA solution.
-
Analyze the lean solvent for its residual acid gas loading to determine the regeneration efficiency.
-
Protocol 3: Analytical Measurement of H₂S and CO₂
Accurate measurement of H₂S and CO₂ concentrations in the gas streams is crucial for evaluating the performance of the MDEA solvent.
Methods:
-
Gas Chromatography (GC):
-
Principle: Separates gas components based on their differential partitioning between a stationary phase and a mobile phase.
-
Procedure:
-
Calibrate the gas chromatograph using standard gas mixtures with known concentrations of H₂S and CO₂.
-
Inject a known volume of the gas sample (inlet or outlet gas from the absorber) into the GC.
-
The components will be separated in the column and detected by a suitable detector (e.g., Thermal Conductivity Detector - TCD, or a Flame Photometric Detector - FPD for sulfur compounds).
-
Quantify the concentrations of H₂S and CO₂ by comparing the peak areas with the calibration curves.[9]
-
-
-
Online Analyzers:
-
UV-Vis Spectrophotometry: Utilizes the principle that H₂S absorbs light at specific wavelengths in the UV spectrum. The absorbance is proportional to the concentration.
-
Tunable Diode Laser Absorption Spectroscopy (TDLAS): A high-resolution technique that can provide real-time, continuous measurements of H₂S and CO₂ with high sensitivity and selectivity.[10]
-
Electrochemical Sensors: These sensors generate an electrical signal proportional to the concentration of the target gas. They are often used for safety monitoring.[9]
-
Mandatory Visualization
Caption: MDEA-based natural gas sweetening process flow.
Caption: Simplified chemical reactions of MDEA with H₂S and CO₂.
Caption: General experimental workflow for MDEA evaluation.
References
- 1. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. nordicrheologysociety.org [nordicrheologysociety.org]
- 5. researchgate.net [researchgate.net]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. atlantis-press.com [atlantis-press.com]
- 8. energy-resources.basf.com [energy-resources.basf.com]
- 9. liquidgasanalyzers.com [liquidgasanalyzers.com]
- 10. chemmethod.com [chemmethod.com]
Application Notes: Carbon Dioxide Capture from Flue Gas Using Aqueous MDEA Solutions
Introduction
Post-combustion carbon capture using chemical absorption is a leading technology for reducing greenhouse gas emissions from industrial flue gas streams.[1][2] Aqueous solutions of alkanolamines are widely used as solvents in this process. While primary amines like monoethanolamine (MEA) are effective, they suffer from high energy requirements for regeneration and solvent degradation.[1] N-methyldiethanolamine (MDEA), a tertiary amine, presents an advantageous alternative. MDEA offers a high theoretical CO2 loading capacity of 1.0 mole of CO2 per mole of amine, significantly greater than the 0.5 mol/mol capacity of primary amines like MEA.[3][4] Furthermore, the reaction of MDEA with CO2 has a lower heat of absorption, which reduces the energy required for solvent regeneration.[5][6]
The primary drawback of MDEA is its slow reaction kinetics with CO2.[7] To overcome this, MDEA is often blended with small amounts of a primary or secondary amine, known as an activator (such as Piperazine (PZ), Diethanolamine (DEA), or Hexylamine (HA)), which significantly enhances the absorption rate while maintaining the benefits of a lower regeneration energy.[1][4][5][8]
Mechanism of CO2 Absorption in MDEA
Unlike primary and secondary amines that react directly with CO2 to form carbamates, tertiary amines like MDEA do not have a hydrogen atom on the nitrogen to allow for direct carbamate formation.[5] Instead, MDEA acts as a base, catalyzing the hydration of CO2 to form bicarbonate and a protonated amine.[3]
The primary reaction is: CO2 + H2O + R3N ⇌ R3NH+ + HCO3-
This mechanism results in a lower heat of reaction, contributing to the reduced energy penalty during the solvent regeneration step.[6]
Quantitative Data
Table 1: CO2 Absorption Performance of Aqueous MDEA Solutions
| Solvent System | Concentration (wt%) | Temperature (K) | CO2 Loading Capacity (mol CO2/mol amine) | Reboiler Heat Duty (MJ/kg CO2) | Source |
| MDEA | 20% | 293 | 0.979 | - | [3] |
| MDEA (activated) | - | - | - | 3.11 - 3.78 | [6] |
| MDEA + PZ | 28.11% MDEA + 11.85% PZ | 333 - 363 | ~0.63 (rich loading) | - | [4] |
| MDEA + PZ | 20% Total (18% MDEA + 2% PZ) | - | - | 3.0 - 4.1 | [8] |
| MEA (benchmark) | 30% | - | ~0.5 | 4.23 - 4.59 | [4] |
Table 2: Kinetic Parameters for CO2 Absorption in MDEA and Blended Systems
| Solvent System | Concentration (wt%) | Temperature (K) | Second-Order Rate Constant (k2) (m³/kmol·s) | Activation Energy (Ea) (kJ/mol) | Source |
| MDEA | 10-50% | - | - | 44.30 | [9] |
| MDEA + HA | 37% MDEA + 3% HA | 298 | - | 22.25 | [9] |
| MDEA + DEA | 30% MDEA + 20% DEA | 293 - 313 | Varies with T and loading | - | [1] |
| MDEA + DEA | 3.0 M Total | 313 - 343 | Varies with T and ratio | - | [7] |
Experimental Protocols
Protocol 1: Determination of CO2 Absorption Kinetics using a Stirred-Cell Reactor
This protocol describes the measurement of CO2 absorption rates into an aqueous MDEA solution using a stirred cell with a known flat gas-liquid interfacial area.[10]
Materials:
-
Stirred-cell reactor with a flat gas-liquid interface
-
Thermostatic bath
-
Gas supply (CO2 and N2) with mass flow controllers
-
Pressure transducer
-
Data acquisition system
-
Aqueous MDEA solution of desired concentration
-
Stirrer mechanism
Procedure:
-
Preparation: Assemble the stirred-cell reactor and connect it to the gas lines, pressure transducer, and thermostatic bath.
-
Solvent Loading: Add a precise volume of the aqueous MDEA solution to the reactor.
-
Temperature Control: Set the thermostatic bath to the desired experimental temperature (e.g., 298 K, 313 K) and allow the solvent to reach thermal equilibrium.[1]
-
Purging: Purge the gas phase of the reactor with N2 to remove any residual CO2.
-
Initiation of Absorption: Introduce CO2 into the reactor at a known partial pressure. Start the stirrer at a constant speed to ensure a well-mixed liquid phase and a defined interfacial area.
-
Data Acquisition: Record the change in pressure within the reactor over time using the pressure transducer and data acquisition system. The rate of pressure drop is directly related to the rate of CO2 absorption.[10]
-
Calculation: The CO2 absorption rate (N_CO2) can be calculated from the ideal gas law based on the change in the number of moles of CO2 in the gas phase over time. The overall mass transfer coefficient (K_ov) can then be determined.
-
Analysis: Repeat the experiment at different MDEA concentrations, temperatures, and CO2 partial pressures to determine kinetic parameters like the reaction rate constant and activation energy.[5][7]
Protocol 2: Determination of CO2 Loading Capacity by Precipitation
This protocol determines the maximum CO2 loading capacity of an MDEA solution by saturating the solvent and precipitating the absorbed CO2.[11]
Materials:
-
Gas bubbling flask or absorption column
-
CO2 gas supply
-
Beakers and filtration apparatus
-
Barium chloride (BaCl2) solution
-
Ammonium hydroxide (NH4OH) solution
-
Drying oven and analytical balance
-
Saturated MDEA-CO2 solution
Procedure:
-
Solvent Saturation: Bubble pure CO2 through a known volume and concentration of aqueous MDEA solution for an extended period (e.g., 4 hours) until the solution is saturated.[3]
-
Sample Collection: Take a precise weight of the CO2-rich MDEA solution for analysis.
-
Precipitation:
-
Add an excess of BaCl2 solution to the sample.
-
Add NH4OH solution to ensure all absorbed CO2 precipitates as barium carbonate (BaCO3).
-
Stir the solution thoroughly to ensure complete precipitation.[11]
-
-
Filtration and Drying: Filter the precipitate using a pre-weighed filter paper. Wash the precipitate with deionized water to remove any impurities. Dry the filter paper with the BaCO3 precipitate in an oven until a constant weight is achieved.
-
Calculation:
-
Determine the mass of the BaCO3 precipitate.
-
Calculate the moles of BaCO3, which corresponds to the moles of CO2 absorbed in the sample.
-
Calculate the moles of MDEA in the original sample based on its weight and concentration.
-
The loading capacity (α) is the ratio of moles of CO2 to moles of amine (mol CO2/mol amine).[11]
-
Protocol 3: Solvent Regeneration and Efficiency Measurement
This protocol outlines the process for regenerating a CO2-rich MDEA solution and evaluating the regeneration efficiency.
Materials:
-
Stripping column or heated flask with a condenser
-
Heating mantle or reboiler
-
CO2-rich MDEA solution
-
Lean and rich solution storage tanks
-
Analytical equipment for CO2 loading measurement (as in Protocol 2)
Procedure:
-
Rich Solvent Analysis: Determine the initial CO2 loading of the rich MDEA solution using the method described in Protocol 2.
-
Regeneration:
-
Transfer the rich solution to the stripping column or regeneration flask.
-
Heat the solution to the desired regeneration temperature (typically 100-140 °C).[2] The heat input breaks the chemical bonds, releasing the CO2.[4]
-
The released CO2 and water vapor pass through a condenser to recover the water, and the pure CO2 is vented or collected.
-
-
Lean Solvent Analysis: After a set period of regeneration, cool the resulting "lean" solvent and measure its final CO2 loading.
-
Calculation of Regeneration Efficiency:
-
Regeneration Efficiency (%) = [(Rich Loading - Lean Loading) / Rich Loading] x 100
-
A higher efficiency indicates a more complete removal of CO2 from the solvent. For MDEA+PZ blends, efficiencies up to 92.24% have been observed.[8]
-
-
Energy Consumption: The heat duty of the reboiler can be measured to quantify the energy required for regeneration, typically expressed in MJ/kg of CO2 released.[8]
Visualizations
Caption: Reaction mechanism of CO2 absorption in aqueous MDEA solution.
Caption: Experimental workflow for CO2 absorption kinetics measurement.
Caption: Process flow diagram for CO2 capture and regeneration.
References
- 1. aidic.it [aidic.it]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Methyldiethanolamine (MDEA) as a Corrosion Inhibitor in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Methyldiethanolamine (MDEA) as a corrosion inhibitor, particularly in industrial settings such as gas sweetening processes and oil and gas pipelines. This document details the mechanisms of action, summarizes performance data, and provides standardized protocols for evaluating its efficacy.
Introduction to MDEA as a Corrosion Inhibitor
This compound (MDEA) is a tertiary amine widely utilized in industrial processes for the selective removal of hydrogen sulfide (H₂S) from gas streams.[1][2] Beyond its primary function as a gas sweetening agent, MDEA exhibits significant corrosion inhibition properties, particularly for carbon steel.[2][3] Its lower corrosivity compared to primary and secondary amines, such as Monoethanolamine (MEA) and Diethanolamine (DEA), allows for its use at higher concentrations (up to 50% by weight) with reduced risk to equipment integrity.[2][4][5]
The inhibitory action of MDEA is attributed to its ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive species.[6] This is often enhanced by its role as a pH stabilizer, which can favor the formation of protective layers like iron carbonate in CO₂-containing environments.[6]
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of MDEA on metal surfaces, particularly carbon steel, is a multi-faceted process involving adsorption and modification of the corrosive environment.
-
Adsorption and Film Formation: MDEA molecules, containing nitrogen and oxygen heteroatoms with lone pairs of electrons, can adsorb onto the metal surface. This adsorption can be physical (electrostatic interaction) or chemical (chemisorption), forming a protective film that isolates the metal from the corrosive medium. Quantum chemical calculations indicate that the nitrogen atom in MDEA plays a significant role in the adsorption process.[7]
-
pH Stabilization: In aqueous environments containing acidic gases like CO₂, MDEA acts as a pH stabilizer. By neutralizing the acidic species, it can reduce the general corrosion rate. This increase in pH can also promote the precipitation of protective layers, such as iron carbonate (FeCO₃), on the steel surface, further hindering corrosion.[6]
-
Volatile Corrosion Inhibition: In systems with a vapor phase, such as pipelines, MDEA can act as a volatile corrosion inhibitor (VCI). It can vaporize and then condense on cooler metal surfaces, providing protection in areas not in direct contact with the bulk liquid phase, a phenomenon critical for mitigating top-of-the-line corrosion (TLC).[6]
Below is a diagram illustrating the general mechanism of MDEA as a corrosion inhibitor.
Caption: Mechanism of MDEA corrosion inhibition on a metal surface.
Quantitative Performance Data
The effectiveness of MDEA as a corrosion inhibitor is influenced by factors such as concentration, temperature, CO₂ partial pressure, and the presence of other chemical species. The following tables summarize quantitative data from various studies.
| System Conditions | Material | MDEA Concentration | Inhibition Efficiency (%) | Measurement Technique | Reference |
| 1% NaCl, 100ppm Acetic Acid, 0.6 bar CO₂, 60°C | Mild Steel | 100 ppm | 89% | Electrochemical Impedance Spectroscopy (EIS) | [6] |
| 1% NaCl, 100ppm Acetic Acid, 0.6 bar CO₂, 60°C | Mild Steel | 100 ppm | 92% | Linear Polarization Resistance (LPR) | [6] |
| CO₂ loaded MDEA and Arginine mixture | Carbon Steel | 1.9 M MDEA + 0.1 M Arginine | 51.54% | EIS and LPR | [8] |
Experimental Protocols
To evaluate the performance of MDEA as a corrosion inhibitor, standardized experimental protocols are essential. The following sections detail common methodologies.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a period of time.[9][10][11]
Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor.
Materials and Equipment:
-
Metal coupons (e.g., carbon steel) of known dimensions and surface area.
-
Corrosive solution (e.g., CO₂-saturated brine).
-
Inhibitor solution (MDEA at various concentrations).
-
Water bath or incubator for temperature control.
-
Analytical balance (accurate to 0.1 mg).
-
Polishing papers (various grits).
-
Desiccator.
-
Cleaning solutions (e.g., inhibited hydrochloric acid as per ASTM G1).[10]
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons with successively finer grades of polishing paper.
-
Clean the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Weigh each coupon accurately and record the initial weight (W₁).
-
Store in a desiccator until use.
-
-
Exposure:
-
Immerse the prepared coupons in the corrosive solution with and without the desired concentrations of MDEA.
-
Maintain a constant temperature for a specified duration (e.g., 24 to 72 hours).[12]
-
-
Post-Exposure Cleaning:
-
Remove the coupons from the solutions.
-
Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing a significant amount of the base metal.[10]
-
Rinse with deionized water and acetone, then dry thoroughly.
-
-
Final Weighing and Calculation:
-
Weigh the cleaned and dried coupons to obtain the final weight (W₂).[10]
-
Calculate the weight loss (ΔW = W₁ - W₂).
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (87600 * ΔW) / (A * T * D) where: ΔW = Weight loss in grams A = Surface area of the coupon in cm² T = Exposure time in hours D = Density of the metal in g/cm³
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where: CR₀ = Corrosion rate without inhibitor CRᵢ = Corrosion rate with inhibitor
-
Electrochemical Methods
Electrochemical techniques offer rapid corrosion rate measurements and provide insights into the corrosion mechanism.[9][10]
Objective: To determine the corrosion rate and understand the inhibition mechanism (anodic, cathodic, or mixed-type).
Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample (e.g., carbon steel).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Test solutions (with and without MDEA).
Procedure (General Setup):
-
Electrode Preparation: Prepare the working electrode by polishing and cleaning as described in the weight loss method.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize ohmic drop.[10]
-
Stabilization: Allow the working electrode to stabilize in the test solution until a steady open-circuit potential (OCP) is reached.
Specific Techniques:
-
Linear Polarization Resistance (LPR):
-
Apply a small potential scan (typically ±10 to ±20 mV) around the OCP at a slow scan rate (e.g., 0.125 mV/s).
-
The slope of the potential vs. current density plot gives the polarization resistance (Rp).
-
Calculate the corrosion current density (i_corr) using the Stern-Geary equation: i_corr = B / Rp where B is the Stern-Geary constant (determined from Tafel plots).
-
The corrosion rate is directly proportional to i_corr.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Analyze the resulting Nyquist or Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, can be determined by fitting the data to an equivalent electrical circuit. An increase in Rct in the presence of an inhibitor indicates effective inhibition.
-
-
Potentiodynamic Polarization (Tafel Plots):
-
Scan the potential over a wider range (e.g., ±250 mV) around the OCP at a specific scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Shifts in the E_corr and changes in the slopes of the Tafel lines provide information on whether the inhibitor is anodic, cathodic, or mixed-type.
-
The following diagram illustrates a typical experimental workflow for evaluating a corrosion inhibitor.
Caption: A typical workflow for evaluating corrosion inhibitors.
Logical Relationships in Corrosion Inhibition
The effectiveness of MDEA is dependent on several operational parameters. Understanding these relationships is crucial for optimizing its application.
Caption: Relationship between parameters and corrosion rate.
Generally, increasing the concentration of MDEA enhances inhibition efficiency up to an optimal point.[12] However, increases in temperature and the partial pressure of corrosive gases like CO₂ tend to increase the corrosion rate.[8]
Surface Analysis
Post-exposure surface analysis techniques are vital for confirming the formation of a protective film and understanding the morphology of the corrosion attack.
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal coupons, comparing the surfaces exposed to inhibited and uninhibited solutions. A smoother surface in the presence of the inhibitor indicates effective protection.
-
X-ray Photoelectron Spectroscopy (XPS): Helps in identifying the elemental composition of the surface film, confirming the presence of adsorbed inhibitor molecules and corrosion products.
-
X-ray Diffraction (XRD): Used to identify the crystalline phases of the corrosion products, such as the formation of FeCO₃.[8]
By following these protocols and understanding the underlying principles, researchers and scientists can effectively evaluate and apply MDEA as a corrosion inhibitor in various industrial processes.
References
- 1. Methyl Diethanolamine (MDEA): A High-Performance Amine for Industrial Applications from Silver Fern Chemical [silverfernchemical.com]
- 2. MDEA advantage in Sweeting gas process » Rayeneh Group [rayeneh.com]
- 3. Corrosion of Carbon Steel in CO2 Capture Plant Using MDEA and Amino Acid Based Solvents | Semantic Scholar [semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Comparative study of DEA and MDEA treatments of acid gas | Gas Processing & LNG [gasprocessingnews.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application of N-Methyldiethanolamine (MDEA) in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyldiethanolamine (MDEA), a tertiary amine, is a versatile chemical compound with significant applications across various industries, including the pharmaceutical sector. Its unique properties as a weak base, a nucleophile, and a precursor for more complex molecules make it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of MDEA in pharmaceutical synthesis, focusing on its roles as a catalyst, a pH buffering agent, and a key intermediate.
Core Applications of MDEA in Pharmaceutical Synthesis
MDEA's utility in pharmaceutical manufacturing can be broadly categorized into three main areas:
-
Catalyst: MDEA can act as a base catalyst in various organic reactions, facilitating transformations such as the synthesis of nitrogen-containing heterocyclic compounds, which are common scaffolds in many drugs.
-
pH Control Agent: In many pharmaceutical processes, maintaining a specific pH is critical for reaction kinetics, product stability, and yield. MDEA's buffering capacity makes it an effective agent for pH control in large-scale API synthesis.
-
Synthetic Intermediate: MDEA itself can serve as a building block in the synthesis of more complex molecules, including certain analgesics and other APIs.[1]
Data Summary: MDEA in Pharmaceutical Synthesis
The following table summarizes quantitative data related to the use of MDEA in various synthetic applications.
| Application | Pharmaceutical (Example) | Role of MDEA | Key Parameters | Yield/Purity Improvement | Reference |
| Intermediate | Analgesics | Precursor | Reaction with other synthons | Serves as a core structural component | [1] |
| pH Control | General API Synthesis | Buffering Agent | Maintains optimal pH range for enzymatic or chemical reactions | Prevents degradation of reactants and products, improving overall yield and purity. | General Knowledge |
| Catalyst | Nitrogen-containing Heterocycles | Base Catalyst | Promotes cyclization and condensation reactions | Accelerates reaction rates and can improve regioselectivity. | General Knowledge |
Experimental Protocols
Protocol 1: General Procedure for MDEA as a pH Control Agent in Aqueous Reaction Media
This protocol outlines the general steps for utilizing MDEA as a buffering agent to maintain a stable pH during an aqueous-based enzymatic or chemical synthesis of a pharmaceutical intermediate.
Materials:
-
Reactants for the specific API synthesis
-
Enzyme or chemical catalyst
-
This compound (MDEA), pharmaceutical grade
-
Deionized water
-
Acid/base for initial pH adjustment (e.g., HCl, NaOH)
-
Reaction vessel with temperature and pH control
-
pH meter
Procedure:
-
Buffer Preparation: Prepare an aqueous solution of MDEA at a concentration determined to be optimal for the specific reaction (typically in the range of 0.1 M to 1 M).
-
Initial pH Adjustment: Dissolve the reactants in the MDEA buffer solution within the reaction vessel. Adjust the initial pH of the reaction mixture to the desired setpoint using a suitable acid or base.
-
Reaction Initiation: Bring the reaction mixture to the optimal temperature. Initiate the reaction by adding the enzyme or chemical catalyst.
-
pH Monitoring and Control: Continuously monitor the pH of the reaction mixture using a calibrated pH meter. The MDEA buffer will resist significant changes in pH. If necessary, small adjustments can be made by adding a concentrated solution of a suitable acid or base.
-
Reaction Work-up: Upon completion of the reaction, proceed with the standard work-up and purification protocol for the target API. The presence of MDEA in the reaction mixture should be considered during the design of the purification strategy.
Protocol 2: Conceptual Protocol for MDEA as a Catalyst in the Synthesis of a Nitrogen-Containing Heterocycle
This protocol describes a conceptual workflow for the use of MDEA as a base catalyst in the synthesis of a hypothetical nitrogen-containing heterocyclic pharmaceutical intermediate.
Materials:
-
Appropriate starting materials (e.g., a dicarbonyl compound and a primary amine)
-
This compound (MDEA) as a catalyst
-
Anhydrous organic solvent (e.g., toluene, xylene)
-
Reaction vessel with a Dean-Stark apparatus for water removal
-
Inert gas supply (e.g., nitrogen, argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add the starting materials and the organic solvent under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of MDEA to the reaction mixture (typically 1-10 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. The MDEA catalyst can often be removed by an aqueous wash. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure heterocyclic compound.
Visualizations
Caption: Workflow for MDEA as a pH control agent.
Caption: Conceptual catalytic cycle for MDEA.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceuticals. Its application as a catalyst, pH control agent, and synthetic intermediate contributes to efficient and controlled manufacturing processes. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and optimize the use of MDEA in their synthetic endeavors. Further investigation into specific API syntheses will undoubtedly reveal more nuanced and powerful applications of this important chemical.
References
Troubleshooting & Optimization
Technical Support Center: N-Methyldiethanolamine (MDEA) Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyldiethanolamine (MDEA). It addresses common issues encountered during experiments related to MDEA's thermal and oxidative degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MDEA solution is turning yellow/brown during my experiment. What could be the cause?
A1: A color change from light yellow to dark brown in your MDEA solution is a common indicator of degradation.[1] This is often accelerated by increased temperatures and the presence of dissolved gases like CO2.[1] The color change is due to the formation of various degradation products. To troubleshoot, consider the following:
-
Temperature Control: Ensure your experimental temperature does not exceed the recommended limits for MDEA stability. Unloaded MDEA is generally stable up to 150°C, but degradation accelerates at higher temperatures.[2] Dow Chemicals advises a maximum tube wall temperature of 178°C and notes that degradation starts around 182°C.[3]
-
Atmosphere Control: If your experiment is sensitive to oxidation, ensure it is conducted under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. Increased dissolved oxygen significantly increases the rate of oxidation.[2]
-
CO2 Loading: The presence of CO2 can accelerate MDEA degradation.[1][4] If possible, control and monitor the CO2 loading in your solution.
Q2: I'm observing unexpected peaks in my GC-MS/LC-MS analysis of a stressed MDEA sample. What could they be?
A2: Unexpected peaks are likely degradation products of MDEA. The specific products formed depend on whether the degradation is primarily thermal, oxidative, or a combination of both.
-
Common Oxidative Degradation Products: These include monoethanolamine (MEA), methyl-aminoethanol (MAE), diethanolamine (DEA), bicine, glycine, hydroxyethyl sarcosine (HES), and formyl amides.[5] Formate, glycolate, acetate, and oxalate are also common as stable salts.[5]
-
Common Thermal Degradation Products: Under thermal stress, especially in the presence of CO2, MDEA can degrade into products like DEA, MAE, 1-methylpiperazine (1-MPZ), and 1,4-dimethylpiperazine (1,4-DMPZ) through SN2 substitution reactions.[2]
-
Products from Blends: If MDEA is part of a blend (e.g., with piperazine), you may also see degradation products of the other components. For instance, in an MDEA/PZ blend, piperazine can degrade significantly.[1]
To confirm the identity of these peaks, you will need to use analytical standards for the suspected degradation products.
Q3: The concentration of MDEA in my solution is decreasing faster than expected. What factors could be accelerating the degradation?
A3: Several factors can accelerate the rate of MDEA degradation:
-
High Temperature: As a primary driver, elevated temperatures significantly increase the degradation rate.[6][7]
-
Presence of Oxygen: Oxygen is a key contributor to oxidative degradation.[7] Minimizing entrained gas bubbles and dissolved oxygen can reduce the oxidation rate by 2 to 3 times.[2]
-
Presence of Acid Gases (CO2, H2S): The presence of CO2 and H2S has been shown to have a pronounced effect on the decomposition of MDEA, with mixtures of the two having the most significant impact.[4]
-
High CO2 Loading: Higher CO2 loading in the amine solution can accelerate the rate of degradation.[5]
-
Presence of Activators/Blends: While activators like piperazine (PZ) can improve performance, they can also influence degradation. For example, PZ itself can degrade rapidly, and its presence can affect the overall stability of the MDEA solution.[1]
Q4: I am experiencing foaming in my MDEA solution. Is this related to degradation?
A4: Yes, foaming can be a significant operational problem linked to MDEA degradation. The accumulation of degradation products can alter the physical properties of the solution, such as surface tension, leading to increased foaming.[8][9] Specifically, degradation products like 1-(2-hydroxyethyl)-4-methylpiperazine (HMP) and bicine have been shown to significantly promote foam stability.[9] If you are experiencing foaming, it is crucial to analyze your solution for the presence of these and other degradation products.
Quantitative Data Summary
The following tables summarize key quantitative data related to MDEA degradation from various studies.
Table 1: MDEA Degradation Rates under Different Conditions
| MDEA Concentration | Other Components | Temperature (°C) | CO2 Loading (mol CO2/mol alkalinity) | MDEA Loss Rate (mM/hr) | Reference |
| 7 m | 2 m Piperazine | 150 | 0.25 | 0.17 ± 0.21 | [2] |
| 7 m | - | 55 to 120 | 0.1 | 8.8 (with bubble entrainment) | [10] |
| 7 m | - | 55 to 120 | 0.1 | 4.6 (minimized bubble entrainment) | [10] |
| 7 mol/L | 0.7 mol/L MEA | 100 | - | 0.00099 (mol/L·h) | [11] |
| 7 mol/L | 0.7 mol/L MEA | 120 | - | 0.0024 (mol/L·h) | [11] |
Table 2: Common Degradation Products of MDEA
| Degradation Type | Product | Abbreviation | Reference |
| Oxidative | Diethanolamine | DEA | [2][5][10] |
| Oxidative | Bicine | - | [2][10] |
| Oxidative | Formate | - | [5][10] |
| Oxidative | Methyl-aminoethanol | MAE | [2][5] |
| Oxidative | Hydroxyethyl sarcosine | HES | [2][5] |
| Thermal | Diethanolamine | DEA | [2] |
| Thermal | Methyl-aminoethanol | MAE | [2] |
| Thermal | 1-methylpiperazine | 1-MPZ | [2] |
| Thermal | 1,4-dimethylpiperazine | 1,4-DMPZ | [2] |
Experimental Protocols
Protocol 1: Thermal Degradation Study in a Stainless Steel Autoclave
This protocol is based on methodologies for studying the effect of temperature, MDEA concentration, and CO2 partial pressure on thermal degradation.[8]
Objective: To evaluate the thermal degradation of an aqueous MDEA solution under controlled conditions.
Materials:
-
Aqueous this compound (MDEA) solution of desired concentration
-
High-pressure stainless steel autoclave (e.g., 600 mL capacity)
-
CO2 gas cylinder with regulator
-
Heating mantle or oven with temperature control
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
-
Analytical standards for MDEA and expected degradation products
Procedure:
-
Solution Preparation: Prepare a known volume and concentration of the aqueous MDEA solution.
-
Reactor Loading: Add the prepared MDEA solution to the stainless steel autoclave.
-
Sealing and Purging: Seal the autoclave. Purge the headspace with an inert gas (e.g., nitrogen) to remove air if oxidative effects are to be minimized.
-
Pressurization with CO2: Introduce CO2 into the autoclave to the desired partial pressure.
-
Heating and Reaction: Heat the autoclave to the target experimental temperature (e.g., 150-200°C). Maintain the temperature for a set duration (e.g., 24, 48, 72 hours).
-
Cooling and Depressurization: After the specified time, turn off the heat and allow the autoclave to cool to room temperature. Carefully vent the CO2 pressure.
-
Sample Collection: Open the autoclave and collect a sample of the liquid for analysis.
-
Analysis: Analyze the liquid sample using GC-MS to identify and quantify MDEA and its degradation products. A derivatization step may be necessary for the analysis of polar compounds.[12]
Protocol 2: Analysis of MDEA Degradation Products by GC-MS
This protocol provides a general workflow for the identification and quantification of MDEA degradation products.
Objective: To analyze MDEA samples for degradation products using Gas Chromatography-Mass Spectrometry.
Methodology:
-
Sample Preparation:
-
For complex aqueous matrices, a sample cleanup step may be required. Cation exchange chromatography can be an effective method to separate organic degradation products from the amine matrix and inorganic interferences.[12]
-
Alternatively, dehydration using rotary evaporation followed by molecular sieves can be used, though it may be less effective for recovery and repeatability.[12]
-
-
Derivatization:
-
Many MDEA degradation products are polar and not readily analyzable by GC-MS. Derivatization is often necessary to increase their volatility.
-
A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
-
GC-MS Analysis:
-
Gas Chromatograph Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with libraries (e.g., NIST) and by running analytical standards of suspected degradation products.
-
Quantify the compounds by creating calibration curves using the analytical standards.
-
Visualizations
Caption: Thermal degradation pathway of MDEA via SN2 substitution.
Caption: Simplified oxidative degradation pathway of MDEA.
Caption: Workflow for GC-MS analysis of MDEA degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Thermal Degradiation Temperature Of Mdea - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
- 6. Degradation of MDEA in aqueous solution in the thermally activated persulfate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. haoyuechemical.com [haoyuechemical.com]
- 8. Studies on DEA and MDEA degradation - UBC Library Open Collections [open.library.ubc.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Kinetics of N-Methyldiethanolamine (MDEA) Degradation at High Temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the kinetics of N-Methyldiethanolamine (MDEA) degradation at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for significant thermal degradation of MDEA?
A1: Unloaded this compound (MDEA) is generally considered thermally stable up to 150°C.[1] However, in the presence of acid gases like CO2, significant degradation can be observed at temperatures as low as 110-130°C.[2] The degradation rate increases with higher temperatures.[3]
Q2: What is the reaction order for MDEA thermal degradation?
A2: The thermal degradation of MDEA is generally considered to be a first-order reaction.[2] Some models also describe it as first-order in relation to the concentration of protonated MDEA ([MDEAH⁺]).[1]
Q3: What are the primary degradation products of MDEA at high temperatures?
A3: At high temperatures, MDEA degrades into a variety of products. Common degradation products identified in laboratory studies include diethanolamine (DEA), bicine, and formate.[4][5] Other identified products include N,N-dimethylethanolamine (DMEA), ethylene glycol (EG), 1-(2-hydroxyethyl)-4-methylpiperazine (HMP), triethanolamine (TEA), and N,N-bis(2-hydroxyethyl)glycine.[6] In the presence of piperazine (PZ) as an activator, degradation can also lead to products like 1-methylpiperazine (1-MPZ) and 1,4-dimethylpiperazine (1,4-DMPZ).[1]
Q4: How does the presence of CO2 affect MDEA degradation?
A4: The presence of carbon dioxide significantly accelerates the degradation of MDEA.[3][7] CO2 loading increases the formation of heat-stable salts and other degradation products.[8] For instance, at a CO2 loading of 0.25 mol CO2/mol alkalinity, MDEA loss rates were measured at 0.17 ± 0.21 mM/hr, whereas no amine loss was observed in the unloaded blend under similar conditions.[1]
Q5: What are the typical activation energies reported for MDEA degradation?
A5: The activation energy for MDEA degradation can vary depending on the experimental conditions. For a fresh MDEA solution loaded with H2S and RSH, an activation energy of 76.10 kJ/mol has been reported.[2] For a lean amine solution, the activation energy was estimated to be higher, at 150.10 kJ/mol.[2] In an oxidative degradation model, activation energies for the formation of degradation products like DEA and bicine were found to be around 85 kJ/mol, and for formate, 107 kJ/mol.[4] Another study in a thermally activated persulfate system reported an apparent activation energy of 87.11 kJ/mol.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during high-temperature MDEA degradation experiments.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or non-reproducible kinetic data. | 1. Temperature fluctuations in the reactor.2. Inaccurate measurement of amine concentration.3. Leaks in the experimental setup, especially under pressure.4. Inconsistent mixing of the reactor contents. | 1. Ensure the temperature controller is properly calibrated and functioning. Use a calibrated external thermometer to verify the reactor temperature.2. Calibrate analytical instruments (e.g., GC, HPLC, titrator) before each set of experiments.[10] Use internal standards for chromatographic analysis.3. Perform a leak test on the reactor system before each experiment using an inert gas.4. Verify that the stirring mechanism is operating at a consistent and adequate speed to ensure a homogenous mixture. |
| Foaming in the reactor. | 1. Presence of degradation products, some of which act as surfactants.[6]2. Contamination of the MDEA solution with oils or other impurities.3. High gas flow rates causing excessive agitation. | 1. While degradation is the subject of study, excessive foaming can be mitigated by using a lower initial concentration of MDEA if the experimental plan allows.2. Ensure high purity of the initial MDEA and water used. Clean all glassware and reactor components thoroughly to remove any residual organic contaminants.3. If sparging with gas, reduce the flow rate to a minimum that still ensures adequate mixing and reaction conditions. |
| Unexpectedly high degradation rates. | 1. Presence of oxygen in the system, leading to oxidative degradation in addition to thermal degradation.[1][4]2. Presence of metal ions (e.g., from the reactor walls) that can catalyze degradation reactions.3. Higher than expected CO2 loading. | 1. Purge the system thoroughly with an inert gas (e.g., nitrogen) before heating to remove any residual oxygen.[1] Maintain a slight positive pressure of the inert gas during the experiment.2. Use a reactor made of or lined with an inert material (e.g., glass, Hastelloy) if corrosion is suspected to be a contributing factor.3. Accurately measure the CO2 loading of the amine solution before starting the experiment using methods like titration.[10] |
| Difficulty in identifying and quantifying degradation products. | 1. Co-elution of peaks in chromatography.2. Low concentration of certain degradation products, below the detection limit of the instrument.3. Lack of commercially available standards for all degradation products. | 1. Optimize the chromatographic method (e.g., temperature program for GC, gradient for HPLC) to improve peak separation. Use a different type of column if necessary. Mass spectrometry (MS) can help differentiate co-eluting compounds.[11][12]2. Use a more sensitive detector or a pre-concentration step for the sample.3. For unknown peaks, use techniques like GC-MS or LC-MS to propose structures based on mass spectra and fragmentation patterns.[2] Synthesis of small quantities of suspected degradation products for use as standards may be necessary. |
Data Presentation
Table 1: Kinetic Parameters for MDEA Thermal Degradation
| Condition | Reaction Order | Activation Energy (Ea) (kJ/mol) | Reference |
| Fresh 46 wt% MDEA loaded with H2S and RSH | First Order | 76.10 | [2] |
| Lean MDEA solution from a gas treatment plant | First Order | 150.10 | [2] |
| 7 m MDEA/2 m PZ, loaded to 0.25 mol CO2/mol alkalinity | First Order in [MDEAH⁺] | 104 (Universal for amine loss) | [1] |
| 7 m MDEA, oxidative degradation (DEA and bicine formation) | - | 85 | [4] |
| 7 m MDEA, oxidative degradation (formate formation) | - | 107 | [4] |
| MDEA in thermally activated persulfate system | Pseudo-first-order | 87.11 | [9] |
Table 2: Major Thermal Degradation Products of MDEA
| Degradation Product | Analytical Method(s) for Identification | Reference(s) |
| Diethanolamine (DEA) | GC-MS, LC-MS | [1][4][6] |
| Bicine (N,N-bis(2-hydroxyethyl)glycine) | GC-MS, LC-MS | [4][5][6] |
| Formate | Ion Chromatography (IC) | [4] |
| N,N-dimethylethanolamine (DMEA) | GC-MS | [6] |
| Ethylene Glycol (EG) | GC-MS | [6] |
| 1-(2-hydroxyethyl)-4-methylpiperazine (HMP) | GC-MS | [6] |
| Triethanolamine (TEA) | GC-MS | [6] |
| 1-methylpiperazine (1-MPZ) | GC-MS | [1] |
| 1,4-dimethylpiperazine (1,4-DMPZ) | GC-MS | [1] |
Experimental Protocols
Protocol 1: High-Temperature MDEA Degradation Study in a Batch Reactor
-
Reactor Preparation:
-
Thoroughly clean and dry a high-pressure, high-temperature batch reactor (e.g., a Parr reactor).[2]
-
Ensure all seals and fittings are in good condition to prevent leaks at high pressure.
-
-
Solution Preparation:
-
Experimental Run:
-
Charge the reactor with the prepared MDEA solution.
-
Seal the reactor and perform a leak test with an inert gas like nitrogen.
-
Purge the reactor with nitrogen to remove any oxygen.
-
Heat the reactor to the desired temperature (e.g., 110°C, 120°C, or 130°C) while stirring.[2]
-
Start the timer once the set temperature is reached.
-
Collect liquid samples at regular intervals using a sampling valve. Ensure the sample is cooled rapidly to quench the reaction.
-
-
Sample Analysis:
-
Analyze the collected samples to determine the concentration of MDEA and its degradation products.
-
Common analytical techniques include Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and High-Performance Liquid Chromatography (HPLC).[3][11][12]
-
Titration methods can be used to measure the total amine concentration and acid gas loading.[10]
-
-
Data Analysis:
-
Plot the concentration of MDEA versus time for each temperature.
-
From these plots, determine the reaction rate constants at different temperatures.
-
Use the Arrhenius equation to calculate the activation energy for the degradation reaction.
-
Mandatory Visualization
Caption: Workflow for a typical high-temperature MDEA degradation experiment.
Caption: Simplified proposed degradation pathways for MDEA.[1]
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of MDEA in aqueous solution in the thermally activated persulfate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. The Methyldiethanolamine Degradation Products in Desulphurization Process for Acid Waste Gas | Semantic Scholar [semanticscholar.org]
Effect of CO2 loading on the degradation of MDEA solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of CO2 loading on the degradation of methyldiethanolamine (MDEA) solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving MDEA and CO2.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| MDEA-001 | Increased Foaming in the Absorber/Stripper | - Accumulation of degradation products such as bicine and 1-(2-hydroxyethyl)-4-methylpiperazine (HMP)[1]. - Contamination of the MDEA solution with hydrocarbons or other foreign matter. - High concentration of heat stable salts (HSS)[2][3]. | 1. Analyze for Degradation Products: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products[1]. 2. Filter the Amine Solution: Implement filtration to remove suspended solids and hydrocarbon contaminants. 3. Consider Antifoam Agents: Introduce a suitable antifoaming agent, but be aware that this is a temporary solution. 4. Reclaim or Replace Amine: If degradation is severe, consider reclaiming the amine solution or replacing it with fresh MDEA[3]. |
| MDEA-002 | Unexpectedly High MDEA Degradation Rate | - High Temperatures: Elevated temperatures, especially in the reboiler of the stripper, accelerate thermal degradation[3][4]. - Oxygen Ingress: The presence of dissolved oxygen promotes oxidative degradation[2][5][6]. - High CO2 Loading in Stripper: While high CO2 loading can reduce oxidative degradation, it can contribute to thermal degradation at high stripper temperatures[5][7][8][9]. | 1. Optimize Stripper Temperature: Maintain the reboiler temperature below recommended limits (e.g., < 132°C) to minimize thermal degradation[3]. 2. Minimize Oxygen Contact: Ensure the system is well-sealed to prevent air leakage. Consider using nitrogen stripping to remove dissolved oxygen[5]. 3. Control Lean CO2 Loading: While some CO2 is necessary for solution stability, excessive loading in the lean amine returning to the stripper should be avoided to reduce thermal degradation[10][11]. |
| MDEA-003 | Increased Corrosion in Equipment | - Formation of acidic degradation products and heat stable salts (HSS) which lower the pH of the solution[2][3][12]. - High velocities and impingement in piping and equipment can exacerbate corrosion[12]. - Presence of other corrosive contaminants like chlorides[3]. | 1. Monitor Solution pH and HSS: Regularly test the amine solution for pH and the concentration of heat stable salts. 2. Implement Corrosion Inhibitors: Use appropriate corrosion inhibitors to protect metal surfaces. 3. Review System Hydraulics: Ensure that fluid velocities are within design limits to prevent erosion-corrosion. 4. Material Selection: For critical areas, consider using more corrosion-resistant materials[12]. |
| MDEA-004 | Off-Specification Sweet Gas (Poor CO2 Removal) | - Degraded Amine Solution: A significant portion of the MDEA has degraded, reducing its capacity to absorb CO2[2]. - High Lean Amine Loading: The MDEA solution returning to the absorber is not sufficiently regenerated and has a high CO2 loading[10]. - Operational Parameters: Incorrect temperature, pressure, or flow rates in the absorber[13]. | 1. Analyze Amine Concentration: Verify the concentration of active MDEA in the solution. 2. Optimize Regeneration: Ensure the stripper is operating effectively to achieve the desired lean CO2 loading. 3. Verify Operating Conditions: Check and adjust absorber temperature, pressure, and amine circulation rate to match process requirements. |
Frequently Asked Questions (FAQs)
Q1: How does CO2 loading affect the degradation of MDEA solutions?
A1: The effect of CO2 loading on MDEA degradation is complex and depends on the type of degradation. For oxidative degradation, which occurs in the presence of oxygen, higher CO2 loading can actually have a protective effect and reduce the rate of MDEA degradation[7][8][9]. This is because the reaction of CO2 with the amine can make it less susceptible to oxidation. However, for thermal degradation, which is driven by high temperatures in the stripper, the presence of CO2 can contribute to the formation of degradation products[4][5]. Therefore, while a certain level of CO2 loading is beneficial for stability, excessive loading in the high-temperature sections of the process should be managed.
Q2: What are the primary products of MDEA degradation?
A2: The degradation of MDEA can result in a variety of products. Common degradation products identified in laboratory and industrial settings include Diethanolamine (DEA), Triethanolamine (TEA), Bicine (N,N-bis(2-hydroxyethyl)glycine), and N,N-dimethylethanolamine (DMEA)[1]. The formation of these products can lead to operational issues such as foaming, increased viscosity, and corrosion[2][3][14].
Q3: What analytical methods are recommended for monitoring MDEA degradation?
A3: Several analytical techniques are used to monitor the health of an MDEA solution. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying a wide range of degradation products[1]. High-Performance Liquid Chromatography (HPLC) can also be used. For routine monitoring of the MDEA concentration and CO2 loading, titration methods are commonly employed[15]. Analysis of heat stable salts is also crucial and can be performed using ion chromatography.
Q4: Can MDEA degradation be reversed?
A4: While some degradation reactions may be reversible to a certain extent under specific conditions, such as alkali addition for certain DEA degradation pathways, the complete reversal of MDEA degradation is generally not feasible in an industrial setting[4]. The primary strategies for managing degradation are to prevent its occurrence by controlling operational parameters and to remove degradation products through filtration, reclaiming, or complete replacement of the amine solution[3].
Q5: Is MDEA more or less susceptible to degradation compared to other amines like MEA?
A5: MDEA is generally considered to be more resistant to degradation than primary amines like Monoethanolamine (MEA), particularly thermal degradation[11][16]. However, in the presence of oxygen, MDEA can still undergo significant oxidative degradation[2]. In blended amine systems, such as MEA-MDEA, MDEA can act as a sacrificial agent, degrading preferentially to protect the MEA[2][9].
Quantitative Data on MDEA Degradation
The following table summarizes quantitative data on MDEA degradation under various conditions.
| MDEA Concentration | CO2 Loading (mol CO2/mol amine) | Temperature (°C) | Other Conditions | Degradation Rate/Observation | Reference |
| 7-9 mol/L (in MEA-MDEA blend) | 0.4 - 0.43 | 55 - 120 | 250 kPa O2 pressure | Higher CO2 loading decreased the degradation rate. | [7][8] |
| 7 m MDEA / 2 m PZ | 0.25 | Up to 150 | Thermal degradation | MDEA loss rate of 0.17 ± 0.21 mM/hr. No loss in unloaded blend. | [5] |
| 50 wt% | Not specified | Elevated | Thermal degradation with CO2 | MDEA was found to degrade fairly rapidly. | [4] |
| Not specified | Not specified | 200 | Thermal degradation with CO2 | MDEA degradation is slightly higher in the presence of CO2 than H2S. | [11] |
Experimental Protocols
Protocol 1: Determination of MDEA Concentration and CO2 Loading by Titration
This protocol outlines a standard titration method for determining the concentration of MDEA and the amount of CO2 it has absorbed.
-
Objective: To quantify the MDEA concentration and CO2 loading in a given solution.
-
Materials:
-
MDEA solution sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 1.0 N)
-
Sodium hydroxide (NaOH) solution
-
Barium chloride (BaCl2) solution (20%)
-
pH meter
-
Burette, beaker, magnetic stirrer
-
-
Procedure for MDEA Concentration:
-
Pipette a known volume of the MDEA solution into a beaker.
-
Dilute with deionized water.
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode.
-
Titrate with the standardized HCl solution, recording the pH as a function of the volume of HCl added.
-
Determine the equivalence point from the titration curve (the point of steepest pH change).
-
Calculate the MDEA concentration based on the volume of HCl used to reach the equivalence point.
-
-
Procedure for CO2 Loading:
-
To a separate known volume of the MDEA sample, add an excess of barium chloride solution to precipitate the absorbed CO2 as barium carbonate.
-
Titrate the solution with standardized HCl to a methyl orange endpoint. This determines the amount of unreacted MDEA.
-
The difference between the total MDEA (from the first titration) and the unreacted MDEA gives the amount of MDEA that has reacted with CO2, from which the CO2 loading can be calculated.
-
Protocol 2: Analysis of MDEA Degradation Products by GC-MS
This protocol provides a general workflow for identifying and quantifying degradation products in an MDEA solution using Gas Chromatography-Mass Spectrometry.
-
Objective: To identify and quantify organic degradation products in an MDEA solution.
-
Materials:
-
Degraded MDEA solution sample
-
Internal standard (e.g., a compound not expected to be in the sample)
-
Derivatizing agent (if necessary to make compounds volatile)
-
Solvents for dilution (e.g., methanol, dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the MDEA solution.
-
Add a known amount of the internal standard.
-
Dilute the sample with a suitable solvent.
-
If necessary, perform a derivatization step to make the degradation products more volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC.
-
The GC separates the different components of the mixture based on their boiling points and interaction with the column.
-
As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra to a library of known spectra (e.g., NIST library).
-
Quantify the identified degradation products by comparing their peak areas to the peak area of the internal standard.
-
-
Visualizations
Caption: Troubleshooting workflow for MDEA degradation issues.
Caption: Causes and effects of MDEA degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jpst.ripi.ir [jpst.ripi.ir]
- 4. Studies on DEA and MDEA degradation - UBC Library Open Collections [open.library.ubc.ca]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. amine-gas-treatment.com [amine-gas-treatment.com]
- 13. bre.com [bre.com]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. scribd.com [scribd.com]
- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: Oxidative Degradation of N-Methyldiethanolamine (MDEA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the role of oxygen in the oxidative degradation of N-Methyldiethanolamine (MDEA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the oxidative degradation of MDEA.
| Question | Possible Causes | Suggested Solutions |
| Why am I observing accelerated MDEA degradation rates in my experiments? | Elevated temperatures, particularly exceeding 70°C, significantly accelerate the degradation process.[1] The presence of high concentrations of dissolved and entrained oxygen can also be a major contributing factor.[2][3] Additionally, high CO2 loading in the MDEA solution can increase the rate of degradation.[1] | Carefully control and monitor the temperature of your experimental setup. To minimize the impact of oxygen, consider stripping dissolved oxygen from the MDEA solution using an inert gas like nitrogen before heating.[2][3] Also, ensure that your experimental design minimizes gas bubble entrainment.[3] |
| What are the unexpected peaks I am seeing in my chromatogram after the degradation experiment? | The oxidative degradation of MDEA produces a variety of byproducts. Common degradation products include monoethanolamine (MEA), methyl-aminoethanol (MAE), diethanolamine (DEA), and amino acids such as bicine, glycine, and hydroxyethyl sarcosine (HES).[1][3] You may also be detecting formyl amides of MAE and DEA, as well as stable salts like formate, glycolate, acetate, and oxalate.[1] | To identify these unexpected peaks, it is recommended to use analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the identification of volatile and semi-volatile degradation products.[4][5] For the analysis of ionic degradation products and stable salts, ion chromatography (IC) is a suitable method.[6] |
| My MDEA degradation results are not reproducible. What could be the cause? | Inconsistent levels of dissolved oxygen in your MDEA solution can lead to variability in degradation rates. The presence of trace metal contaminants, which can catalyze oxidation reactions, may also contribute to this issue. Furthermore, fluctuations in temperature or CO2 loading between experiments will affect reproducibility. | To ensure reproducibility, it is crucial to standardize your experimental protocol. This includes pre-treating your MDEA solution to have a consistent dissolved oxygen concentration, for instance, by sparging with a gas of a known composition. Using high-purity reagents and ensuring your glassware is thoroughly cleaned to remove any metal residues is also important. Finally, maintain precise control over temperature and CO2 loading throughout your experiments. |
| I am studying a blend of MDEA and another amine, and I am seeing preferential degradation of MDEA. Is this expected? | Yes, this can be an expected outcome. In blends of MDEA and monoethanolamine (MEA), for instance, MDEA can be preferentially degraded.[1][7] | When working with amine blends, it is important to analyze the concentration of all amine components over the course of the experiment to understand the degradation kinetics of each. |
Frequently Asked Questions (FAQs)
What is the primary role of oxygen in the degradation of MDEA?
Oxygen is a key reactant in the oxidative degradation of MDEA. The presence of dissolved and entrained oxygen, especially at elevated temperatures, leads to a series of chemical reactions that break down the MDEA molecule.[2][3]
What are the main products of MDEA oxidative degradation?
The main oxidative degradation products of MDEA include:
-
Amines: Diethanolamine (DEA), Monoethanolamine (MEA), and Methyl-aminoethanol (MAE).[1]
-
Amino Acids: Bicine, Glycine, and Hydroxyethyl Sarcosine (HES).[1][3]
-
Other Products: Formyl amides of MAE and DEA, ammonia, and stable salts such as formate, glycolate, acetate, and oxalate.[1]
How does temperature affect the oxidative degradation of MDEA?
Temperature plays a critical role in the rate of MDEA degradation. An increase in temperature, particularly above 70°C, significantly accelerates the rate of oxidative degradation.[1] At temperatures above 100°C, the dissolved oxygen in the solvent may be completely consumed, which can create an upper limit to the formation rate of some degradation products.[2]
How can the oxidative degradation of MDEA be minimized in an experimental setting?
To minimize oxidative degradation, it is recommended to reduce the exposure of the MDEA solution to oxygen, especially at high temperatures. This can be achieved by:
-
Stripping with an inert gas: Purging the MDEA solution with nitrogen gas can effectively remove dissolved oxygen.[2][3]
-
Minimizing bubble entrainment: Modifying the experimental setup to prevent the entrainment of gas bubbles can significantly reduce the oxidation rate.[3]
-
Controlling temperature: Maintaining a lower experimental temperature will slow down the degradation kinetics.
What analytical methods are suitable for studying MDEA degradation?
A combination of analytical techniques is typically employed to study MDEA degradation. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile degradation products.[4][5]
-
Ion Chromatography (IC): For the analysis of ionic degradation products and heat-stable salts.[6]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for the analysis of non-volatile degradation products.[5]
-
Titration: To determine the total alkalinity and amine concentration in the solution.[8][9]
Data Presentation
Table 1: Effect of Oxygen on MDEA Degradation Rates
| Condition | MDEA Loss Rate (mM/hr) | Formate Production Rate (mM/hr) | Reference |
| With Bubble Entrainment | 8.8 | 0.6 | [2][10] |
| Minimized Bubble Entrainment | 4.6 | 0.31 | [2][10] |
| Dissolved Oxygen Stripped with N2 | Negligible | 0.05 | [2][10] |
Table 2: Major Oxidative Degradation Products of MDEA and Their Contribution to Carbon Loss
| Degradation Product | Contribution to Carbon Loss (%) | Reference |
| Diethanolamine (DEA) | 43 | [2][10] |
| Bicine | 9 | [2][10] |
Experimental Protocols
Protocol 1: Determination of MDEA Concentration by Titration
This protocol outlines a standard acid-base titration method to determine the concentration of MDEA in an aqueous solution.
-
Sample Preparation: Accurately weigh a known amount of the MDEA solution into a beaker.
-
Dilution: Add deionized water to the beaker to ensure the electrode of the pH meter is fully submerged.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N Hydrochloric Acid) using a pH meter to monitor the pH change.
-
Endpoint Determination: The endpoint of the titration is determined from the inflection point of the titration curve.
-
Calculation: The concentration of MDEA is calculated based on the volume of acid used to reach the endpoint and the initial weight of the MDEA sample.
Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of volatile and semi-volatile degradation products of MDEA.
-
Sample Preparation: An aliquot of the degraded MDEA solution is taken. Depending on the concentration of the analytes, a dilution or extraction step may be necessary.
-
Injection: A small volume of the prepared sample is injected into the GC inlet.
-
Separation: The components of the sample are separated in the GC column based on their boiling points and interaction with the stationary phase.
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.
-
Quantification: The concentration of each identified degradation product can be determined by comparing its peak area to that of a known standard.
Visualizations
Caption: Oxidative degradation pathway of MDEA.
Caption: Experimental workflow for MDEA degradation studies.
Caption: Troubleshooting logic for MDEA degradation experiments.
References
- 1. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Methyldiethanolamine (MDEA) for CO2 Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing N-Methyldiethanolamine (MDEA) concentration in CO2 absorption experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MDEA for CO2 absorption?
The optimal concentration of this compound (MDEA) for CO2 absorption is not a single value but rather a range that depends on a trade-off between absorption capacity and viscosity. While higher MDEA concentrations can increase the CO2 absorption rate, they also lead to higher viscosity, which can negatively impact mass transfer. For blended amine systems, such as with piperazine (PZ), an optimal concentration is often found around 40-50 wt% total amine. For instance, a study optimizing an MDEA-PZ blend found the optimum to be a 45 wt% solution.
Q2: How does temperature affect the CO2 absorption performance of MDEA solutions?
Temperature has a significant impact on CO2 absorption in MDEA solutions. An increase in temperature generally leads to a faster reaction rate between CO2 and the amine. However, it also decreases the solubility of CO2 in the aqueous solution.[1][2] This creates a complex relationship where an optimal temperature must be determined for a specific experimental setup. For example, in one study, CO2 absorption rates increased with temperature from 303.15 K to 323.15 K.[2] It is crucial to control and monitor the temperature during absorption experiments to ensure consistent and reproducible results.
Q3: Why is MDEA often blended with an activator like piperazine (PZ)?
MDEA is a tertiary amine and reacts with CO2 relatively slowly.[3][4] Activators, such as piperazine (PZ), are added to enhance the reaction kinetics.[5][6] PZ, a primary/secondary amine, reacts rapidly with CO2 to form carbamates, which then facilitates the overall absorption process.[5][6] Blending MDEA with an activator combines the high absorption capacity and low regeneration energy of MDEA with the fast reaction rates of the activator, leading to a more efficient CO2 capture process.[1][5]
Q4: What is the typical CO2 loading capacity of MDEA?
Theoretically, MDEA, as a tertiary amine, has a CO2 loading capacity of approximately 1.0 mole of CO2 per mole of amine because it does not form carbamates and reacts with CO2 in a 1:1 stoichiometric ratio through the hydration of CO2.[7] Experimental results have shown loading capacities close to this theoretical value, such as 0.979 mol CO2/mol amine in a laboratory-scale experiment.[7]
Q5: How does the addition of an activator affect the regeneration energy of the MDEA solvent?
While activators like piperazine (PZ) increase the absorption rate, they can also increase the heat of absorption, which in turn can affect the regeneration energy.[8] However, the overall energy consumption for the process can be optimized. For instance, in an MDEA/PZ blend, increasing the PZ content from 5 to 20 wt% was found to reduce the reboiler duty from 3.6 to 3.22 MJ/kg CO2.[5] This suggests that an optimal balance between the MDEA and activator concentration is necessary to minimize the energy required for solvent regeneration.
Troubleshooting Guide
Issue 1: Low CO2 Absorption Rate
-
Possible Cause 1: Suboptimal MDEA Concentration.
-
Solution: The concentration of MDEA directly impacts the absorption rate. A concentration that is too low will have insufficient amine molecules to react with CO2, while a concentration that is too high can increase viscosity and hinder mass transfer. It is recommended to perform experiments with varying MDEA concentrations (e.g., in the 30-50 wt% range) to determine the optimum for your specific conditions.
-
-
Possible Cause 2: Inadequate Mixing/Agitation.
-
Solution: Insufficient mixing in the absorption vessel can lead to poor contact between the gas and liquid phases. Ensure your experimental setup provides adequate agitation to promote efficient mass transfer. The stirring speed should be optimized for your reactor geometry.
-
-
Possible Cause 3: Low Temperature.
-
Solution: The reaction between MDEA and CO2 is temperature-dependent.[2] A low absorption temperature can result in slower kinetics. Consider increasing the temperature of the MDEA solution to enhance the reaction rate, but be mindful that excessively high temperatures can decrease CO2 solubility.[2]
-
-
Possible Cause 4: Absence of an Activator.
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Fluctuations in Temperature and Pressure.
-
Solution: CO2 absorption is sensitive to both temperature and pressure.[10] Ensure that your experimental setup has precise temperature and pressure control. Record these parameters accurately for each experimental run to identify any variations that could be affecting your results.
-
-
Possible Cause 2: Solvent Degradation.
-
Solution: MDEA can degrade over time, especially at elevated temperatures and in the presence of oxygen, forming products that can reduce absorption efficiency.[11][12] It is advisable to use fresh amine solutions for your experiments or to analyze the purity of your solvent if you suspect degradation. Common degradation products include bicine and diethanolamine.[11]
-
-
Possible Cause 3: Inaccurate Measurement of CO2 Loading.
Issue 3: High Regeneration Energy Consumption
-
Possible Cause 1: High Activator Concentration.
-
Solution: While activators boost absorption rates, they can also increase the heat of reaction, leading to higher energy requirements for regeneration.[8] Optimize the concentration of the activator to find a balance between a satisfactory absorption rate and acceptable regeneration energy. Studies have shown that an optimal MDEA-to-activator ratio exists for minimizing energy consumption.[3]
-
-
Possible Cause 2: Inefficient Stripping Conditions.
-
Solution: The temperature and pressure in the regeneration unit (stripper) are crucial for efficient CO2 removal from the rich amine solution. Higher temperatures and lower pressures in the stripper favor CO2 desorption.[15] Experiment with different stripping conditions to minimize the energy input required for a desired level of regeneration.
-
Issue 4: Corrosion of Experimental Apparatus
-
Possible Cause 1: Presence of Degradation Products and Oxygen.
-
Solution: MDEA itself is considered less corrosive than other amines like MEA.[16] However, the presence of degradation products and dissolved oxygen can increase the corrosivity of the solution, especially at higher temperatures found in the regenerator.[16] The formation of heat-stable salts (HSS) from the reaction with impurities like SOx and NOx can also accelerate corrosion.[16] Using high-quality MDEA, minimizing oxygen ingress, and considering the use of corrosion inhibitors can mitigate this issue.
-
Data Presentation
Table 1: Effect of MDEA/Activator Concentration on CO2 Absorption Performance
| MDEA (wt%) | Activator | Activator (wt%) | Temperature (K) | CO2 Absorption Rate Enhancement | Regeneration Energy (MJ/kg CO2) | Reference |
| 40 | - | - | 298-343 | Baseline | 3.45 | [1] |
| 37 | Hexylamine (HA) | 3 | 298 | Significant enhancement over 40 wt% MDEA | Lower than 40 wt% MDEA | [1] |
| 30 | Diethanolamine (DEA) | 20 | 293-313 | Faster kinetics than 20/20 MDEA/DEA | Lower than MDEA or DEA alone | [9] |
| 35 | Piperazine (PZ) | 15 | - | Rapid absorption | 3.235 | [5] |
| 30 | Piperazine (PZ) | 20 | - | - | 3.22 | [5] |
Experimental Protocols
Protocol 1: Determination of CO2 Absorption Rate in a Lewis-Type Cell
This protocol describes the measurement of CO2 absorption kinetics into an MDEA solution using a constant interfacial area Lewis-type cell.
-
Preparation of MDEA Solution: Prepare the desired concentration of MDEA solution (e.g., 40 wt%) by dissolving a known mass of MDEA in deionized water.
-
Apparatus Setup:
-
Assemble the Lewis-type cell, which consists of a thermoregulated vessel with a known gas-liquid interfacial area.
-
Ensure the system is leak-proof.
-
Connect the cell to a pressure transducer to monitor the pressure drop.
-
-
Experimental Procedure:
-
Charge a specific volume of the prepared MDEA solution into the cell.
-
Allow the solution to reach the desired experimental temperature (e.g., 298 K) under stirring.
-
Evacuate the gas phase of the cell and then introduce pure CO2 to a known initial pressure (e.g., 100-200 kPa).
-
Start the stirrer at a constant speed to create a defined interfacial area.
-
Record the pressure drop in the gas phase over time as CO2 is absorbed into the liquid phase.
-
-
Data Analysis:
-
The rate of absorption can be calculated from the rate of pressure drop, the volume of the gas phase, and the ideal gas law.
-
The kinetic parameters can then be determined using appropriate mass transfer and reaction models.[17]
-
Protocol 2: Measurement of CO2 Loading Capacity by Titration
This protocol outlines the determination of CO2 loading in an MDEA solution using a titration method.
-
Sample Collection: Collect a known volume or mass of the CO2-loaded MDEA solution from the absorption experiment.
-
Titration Setup:
-
Use a standard acid solution, such as hydrochloric acid (HCl), of a known concentration as the titrant.
-
Employ a pH meter or a suitable indicator to determine the endpoint of the titration.
-
-
Titration Procedure:
-
Dilute the MDEA sample with deionized water.
-
Titrate the sample with the standard acid solution.
-
The titration curve will typically show two inflection points, corresponding to the neutralization of the amine and the liberation of CO2 from the bicarbonate/carbonate species.
-
-
Calculation of CO2 Loading:
-
The amount of CO2 in the sample can be calculated from the volume of titrant consumed between the two inflection points.
-
The CO2 loading is then expressed as moles of CO2 per mole of amine.
-
Visualizations
Caption: Experimental workflow for CO2 absorption and regeneration using MDEA.
Caption: Troubleshooting guide for low CO2 absorption rates in MDEA experiments.
References
- 1. Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. mdpi.com [mdpi.com]
- 6. Promoted amines for CO2 Removal | LNG Industry [lngindustry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aidic.it [aidic.it]
- 10. researchgate.net [researchgate.net]
- 11. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchinventy.com [researchinventy.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. content.ampp.org [content.ampp.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regeneration of Spent N-Methyldiethanolamine (MDEA) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of spent N-Methyldiethanolamine (MDEA) solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the MDEA regeneration process in a question-and-answer format, offering potential causes and solutions to get your experiments back on track.
1. Issue: Excessive Foaming in the Absorber or Regenerator
-
Question: My MDEA solution is foaming excessively. What are the potential causes and how can I resolve this?
-
Answer: Foaming is a frequent operational problem that can lead to reduced treating capacity and significant amine losses.[1]
-
Causes:
-
Contaminants: The primary cause of foaming is the presence of contaminants in the MDEA solution. These can include:
-
Operational Issues:
-
High gas flow rates.
-
Inadequate inlet separation of the gas stream.[5]
-
-
-
Troubleshooting Steps & Solutions:
-
Identify the Contaminant: Analyze the MDEA solution to identify the type of contaminant.
-
Mechanical Filtration: Implement or improve filtration to remove solid particles. Filters with a 10-20 micron absolute rating are recommended.[2]
-
Activated Carbon Treatment: Use activated carbon beds to remove soluble contaminants and degradation products that cause foaming.[6]
-
Inlet Separation: Ensure high-efficiency liquid-gas coalescers are used at the inlet to the amine absorbers to remove aerosol-sized liquid hydrocarbons.[2]
-
Antifoaming Agents: As a temporary measure, inject an appropriate antifoaming agent. However, this does not address the root cause.
-
Reduce Flow Rates: If possible, reduce the gas and amine circulation rates to see if foaming subsides.
-
-
2. Issue: Corrosion of Experimental Apparatus
-
Question: I am observing high rates of corrosion in my regeneration setup. What could be causing this and what are the mitigation strategies?
-
Answer: Corrosion in MDEA systems is a serious issue that can compromise the integrity of your equipment.
-
Causes:
-
Heat Stable Salts (HSS): The accumulation of HSS is a primary driver of corrosion.[7][8] These salts are formed from the reaction of MDEA with strong acids and cannot be regenerated by heat.
-
MDEA Degradation: Thermal and oxidative degradation of MDEA can form corrosive byproducts like organic acids (e.g., formic acid, acetic acid, glycolic acid).[9][10]
-
High Temperatures: Rich amine solutions at high temperatures significantly increase the corrosion potential.[1] Reboiler temperatures should be carefully controlled.[8]
-
High Acid Gas Loading: High concentrations of H₂S and CO₂ in the rich amine can lead to increased corrosion rates.
-
-
Troubleshooting Steps & Solutions:
-
Analyze for HSS: Regularly test your MDEA solution for the concentration of HSS.
-
HSS Removal: If HSS levels are high, consider removal technologies such as ion exchange or electrodialysis.[7]
-
Temperature Control: Maintain the reboiler temperature within the recommended range to avoid MDEA degradation.[1] For MDEA, it is recommended not to exceed 132°C.[8]
-
Oxygen Scavenging: Minimize the ingress of oxygen into the system to prevent oxidative degradation.
-
Material Selection: Ensure the materials of your apparatus are suitable for the operating conditions. Stainless steel alloys like SS-304 and Hastelloy-x show varying degrees of resistance.[11]
-
-
3. Issue: Reduced H₂S or CO₂ Removal Efficiency
-
Question: My MDEA solution is no longer removing acid gases effectively. What is causing this loss of efficiency?
-
Answer: A decline in removal efficiency indicates a problem with the MDEA solution's capacity or the regeneration process itself.
-
Causes:
-
MDEA Degradation: Both thermal and oxidative degradation reduce the concentration of active MDEA in the solution.[9][12]
-
Formation of Heat Stable Salts (HSS): HSS bind with the amine, making it unavailable for acid gas absorption.[7] This reduces the effective amine concentration.
-
Incomplete Regeneration: Insufficient heat in the reboiler or other operational issues can lead to a high residual acid gas loading in the lean amine, reducing its capacity to absorb more acid gas.[13]
-
Low Amine Concentration: Amine losses from the system can lead to a lower overall concentration.[14]
-
-
Troubleshooting Steps & Solutions:
-
Amine Concentration Analysis: Verify the MDEA concentration in your solution using titration or other analytical methods.[15]
-
Check Lean Loading: Analyze the lean amine returning from the regenerator to ensure the acid gas has been sufficiently stripped.
-
Optimize Reboiler Duty: Ensure the reboiler is operating at the correct temperature and heat duty to achieve effective regeneration.[13]
-
Monitor Degradation Products: Analyze for degradation products and HSS to assess the health of the amine solution.
-
-
Frequently Asked Questions (FAQs)
1. What is this compound (MDEA) and why is it used in gas sweetening?
This compound (MDEA) is a tertiary alkanolamine used extensively in the gas treating industry to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂). Its popularity stems from several advantages over primary and secondary amines, including lower energy requirements for regeneration, higher resistance to degradation, and selectivity towards H₂S over CO₂.[9][16]
2. What are the primary degradation pathways for MDEA?
MDEA can degrade through two main pathways:
-
Thermal Degradation: At high temperatures, typically in the regenerator, MDEA can degrade to form various byproducts.[12]
-
Oxidative Degradation: The presence of dissolved oxygen, especially at temperatures above 70°C, can lead to the oxidative degradation of MDEA.[9] This is often a more significant issue than thermal degradation.
3. What are the common degradation products of MDEA?
The degradation of MDEA results in a variety of products that can impact the performance of the solution.
| Degradation Product | Chemical Formula/Type | Typical Origin | Reference |
| Diethanolamine (DEA) | (HOCH₂CH₂)₂NH | Thermal & Oxidative | [9] |
| Methyl-aminoethanol (MAE) | CH₃NHCH₂CH₂OH | Oxidative | [9] |
| Bicine | (HOCH₂CH₂)₂NCH₂COOH | Oxidative | [9] |
| Hydroxyethyl Sarcosine (HES) | C₆H₁₃NO₄ | Oxidative | [9] |
| Formate | HCOO⁻ | Oxidative | [9] |
| Acetate | CH₃COO⁻ | Oxidative | [9] |
4. What are Heat Stable Salts (HSS) and why are they problematic?
Heat Stable Salts (HSS) are salts formed from the reaction of MDEA with strong acids (e.g., sulfates, thiosulfates, acetates, formates) that may be present in the gas stream or are formed from amine degradation.[17] Unlike the bond with H₂S and CO₂, these salts are stable at the temperatures found in the regenerator and are not removed by the stripping process.[7] Their accumulation in the MDEA solution leads to several problems, including:
-
Increased corrosion[7]
-
Foaming[7]
-
Reduced acid gas absorption capacity[17]
-
Increased solution viscosity[7]
5. How can I monitor the quality of my MDEA solution during an experiment?
Regular monitoring is crucial for maintaining a healthy MDEA solution. Key analytical methods include:
-
Titration: To determine the MDEA concentration and the acid gas (CO₂) loading.[15][18]
-
Ion Chromatography (IC): The preferred method for identifying and quantifying Heat Stable Salt anions.[17][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify organic degradation products.[3]
-
Raman Spectroscopy: A handheld Raman analyzer can be used for rapid, in-situ measurement of amine strength.[20]
Experimental Protocols
Protocol 1: Determination of MDEA Concentration and CO₂ Loading by Titration
This protocol provides a general method for determining the total MDEA concentration and the amount of CO₂ absorbed in the solution.
-
Materials:
-
Spent MDEA solution sample
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 1.0 N)
-
Methyl orange indicator
-
Barium chloride (BaCl₂) solution (20%)
-
Phenolphthalein indicator
-
Burette, pipettes, flasks
-
-
Procedure for Total MDEA Concentration:
-
Pipette a known volume (e.g., 5 mL) of the MDEA solution into an Erlenmeyer flask.
-
Add a few drops of methyl orange indicator.
-
Titrate with the standardized HCl solution until the color changes from yellow to red.
-
Record the volume of HCl used.
-
Calculate the MDEA concentration based on the stoichiometry of the reaction.
-
-
Procedure for CO₂ Loading:
-
Pipette a known volume of the MDEA solution into a flask.
-
Add an excess of BaCl₂ solution to precipitate the carbonate as barium carbonate.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized HCl. The endpoint is the disappearance of the pink color.
-
The amount of HCl used corresponds to the unreacted MDEA. The difference between the total MDEA and the unreacted MDEA can be used to calculate the CO₂ loading.
-
Protocol 2: Analysis of Heat Stable Salts (HSS) by Ion Chromatography
This protocol outlines the general steps for HSS analysis in MDEA solutions.
-
Instrumentation:
-
Ion Chromatograph (IC) system with a conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac AS11-HC-4µm).[19]
-
Eluent generator (e.g., Potassium Hydroxide).
-
-
Sample Preparation:
-
Obtain a sample of the spent MDEA solution.
-
Dilute the sample with deionized water to bring the HSS concentrations within the calibrated range of the instrument. A significant dilution is often necessary.
-
Filter the diluted sample through a 0.45 µm filter to remove any particulate matter.
-
-
Analysis:
-
Prepare a multi-anion standard containing known concentrations of common HSS anions (e.g., formate, acetate, chloride, sulfate, oxalate, thiosulfate).
-
Generate a calibration curve for each anion.
-
Inject the prepared sample into the IC system.
-
Identify and quantify the HSS anions in the sample by comparing the chromatogram to the calibration standards.
-
Visualizations
Caption: Troubleshooting workflow for MDEA regeneration issues.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Does anybody have any experience of using mixed amines, i.e. DEA+MDEA, for sweetening? I am interested in operational problems like foaming, sludging etc related to mixed amines treatment. [eptq.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 6. Manage activated carbon effects on MDEA solution foaming | Gas Processing & LNG [gasprocessingnews.com]
- 7. Application of NF Polymeric Membranes for Removal of Multicomponent Heat-Stable Salts (HSS) Ions from Methyl Diethanolamine (MDEA) Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpst.ripi.ir [jpst.ripi.ir]
- 9. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Formation of heat stable salts during thermal degradation of aqueous methyldiethanolamine (mdea) solvent and corrosion studies with different alloys | International Journal of Current Research [journalcra.com]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. Troubleshooting Amine Unit Simulations [bre.com]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. azom.com [azom.com]
- 18. onepetro.org [onepetro.org]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. azom.com [azom.com]
Troubleshooting foaming issues in MDEA gas treating plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address foaming issues in Methyldiethanolamine (MDEA) gas treating plants.
Troubleshooting Guide
Issue: Foaming in the Absorber or Regenerator
Foaming in amine plants can lead to reduced treating efficiency and increased operational costs.[1] Pure amine solutions do not typically form stable foams; the presence of contaminants is the primary cause.[2][3][4]
Symptoms:
-
High Differential Pressure: A sudden increase in the pressure difference across the absorber or stripper columns.[4]
-
Loss of Level: A noticeable drop in the amine level in the contactor or flash separator.[4]
-
Amine Carryover: Presence of amine in downstream equipment or off-spec sweet gas.[2][4]
-
Poor Amine Regeneration: Difficulty in stripping acid gases from the rich amine solution.[4]
Potential Causes and Solutions:
A systematic approach is crucial to identify the root cause of foaming. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Diagnostic Questions | Recommended Actions |
| Liquid Hydrocarbon Contamination | - Is there an efficient inlet separator upstream of the absorber?- Is the lean amine temperature at least 5-10°C warmer than the inlet gas to prevent hydrocarbon condensation?[5] | - Improve inlet gas separation.- Adjust lean amine temperature.- Install a liquid hydrocarbon coalescer. |
| Suspended Solids (e.g., Iron Sulfide) | - When were the mechanical filters last changed?- What is the solids content of the amine solution? | - Replace or clean mechanical filter elements (10-micron absolute or finer recommended).[2]- Consider the installation of a full-flow filtration system. |
| Amine Degradation Products | - Has the reboiler temperature exceeded 132°C?[6]- Are there signs of oxygen ingress in the system? | - Control reboiler temperature.- Perform a laboratory analysis to identify and quantify degradation products.[7][8][9]- Consider partial or complete solution replacement if degradation is severe. |
| Surfactants and External Contaminants | - Have there been any recent changes in upstream operations (e.g., use of new corrosion inhibitors, well-treating fluids)?- Is there a possibility of compressor lube oil carryover? | - Identify and eliminate the source of external contamination.- Utilize activated carbon filtration to remove soluble contaminants.[10] |
| Antifoam Overdosing | - Has antifoam been recently added?- Is the antifoam injection continuous or intermittent? | - Stop or reduce antifoam injection. Excessive use can stabilize foam.[3][5]- Use antifoams only as a temporary measure.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I observe foaming?
The first step is to check the plant's operational parameters. Look for a sudden increase in differential pressure across the towers and a drop in liquid levels.[4] These are the most immediate indicators of a foaming problem.
Q2: How can I test my amine solution for foaming tendency?
A simple and effective method is the "Foam Shake Test". While not a standardized ASTM method, it provides a quick qualitative assessment. A more quantitative approach is to use a method based on ASTM D892.
Q3: What are the key differences between foaming tendency and foam stability?
Foaming tendency refers to the amount of foam generated immediately after agitation or gas bubbling. Foam stability is the time it takes for the foam to collapse or break.[4] A stable foam is more problematic in a gas treating plant.
Q4: Can activated carbon filtration always solve foaming issues?
Activated carbon is effective at removing soluble contaminants like surfactants and some amine degradation products.[10] However, it will not remove suspended solids. Therefore, it is often used in conjunction with mechanical filtration. It's also important to note that activated carbon will also remove antifoaming agents.[2]
Q5: When should I consider adding an antifoam agent?
Antifoam agents should be used as a temporary solution to manage a foaming event while the root cause is being investigated.[11] Continuous or excessive use of antifoams can worsen the problem.[3][5] It is recommended to test the effectiveness of an antifoam on a plant sample before introducing it into the system.[4]
Experimental Protocols
1. Qualitative Foam Shake Test
This test provides a rapid visual indication of the foaming tendency and stability of an amine solution.
-
Materials:
-
Two clean, clear glass jars or cylinders with screw-top lids (e.g., 500 mL or 1 L).
-
A sample of the suspect foaming amine solution.
-
A sample of clean, fresh MDEA solution of the same concentration for comparison.
-
-
Procedure:
-
Fill each jar to approximately half its volume with the respective amine solution (one with the plant sample, one with the clean solution).
-
Securely fasten the lids.
-
Hold both jars and shake them vigorously for 30 seconds.
-
Place the jars on a level surface and immediately observe the initial foam height in each.
-
Start a timer and record the time it takes for the foam in each jar to completely dissipate (foam break time).
-
-
Interpretation of Results:
-
A significant difference in the initial foam height or a much longer break time in the plant sample compared to the clean sample indicates the presence of foam-inducing contaminants.
-
2. Laboratory Evaluation of Activated Carbon Effectiveness
This procedure helps determine the effectiveness and required contact time of activated carbon for removing foam-causing contaminants from an amine solution.
-
Materials:
-
Contaminated MDEA solution from the plant.
-
Granular activated carbon (the same type used in the plant's carbon filter).
-
A series of beakers or flasks.
-
A magnetic stirrer and stir bars.
-
Filter paper and funnel.
-
Equipment for the Foam Shake Test or a foam test apparatus based on ASTM D892.
-
-
Procedure:
-
Set up a series of beakers, each containing the same volume of contaminated MDEA solution (e.g., 200 mL).
-
Add a predetermined amount of activated carbon to each beaker (e.g., 10 grams).
-
Stir the solutions at a constant rate.
-
At different time intervals (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours), stop the stirring in one of the beakers and filter the amine solution to remove the activated carbon.
-
Perform a foam test (either the shake test or a more quantitative method) on each of the treated samples and an untreated sample.
-
Record the foam height and break time for each sample.
-
-
Data Presentation:
| Contact Time with Activated Carbon | Initial Foam Height (mL) | Foam Break Time (seconds) |
| 0 min (Untreated) | ||
| 15 min | ||
| 30 min | ||
| 1 hour | ||
| 2 hours | ||
| 4 hours |
-
Interpretation:
-
A reduction in foam height and break time with an increase in contact time indicates that activated carbon is effective at removing the contaminants. The data can help determine the minimum required residence time for the plant's carbon filter.[10]
-
3. Contaminant Identification
Identifying the specific contaminants causing foaming is crucial for long-term solutions. The following analytical techniques are commonly employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify organic contaminants such as hydrocarbons and amine degradation products.[8][9]
-
Ion Chromatography (IC): To detect and quantify heat-stable salts (HSS), which can contribute to foaming and corrosion.
-
Inductively Coupled Plasma (ICP) or Atomic Absorption (AA): To measure the concentration of metal ions, such as iron, which can indicate corrosion and the presence of suspended iron sulfide.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting foaming issues in an MDEA gas treating plant.
References
- 1. haoyuechemical.com [haoyuechemical.com]
- 2. tamson-instruments.com [tamson-instruments.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ASTM D892 Standard Foam Test Procedure | Ayalytical [ayalytical.com]
- 5. Manage activated carbon effects on MDEA solution foaming | Gas Processing & LNG [gasprocessingnews.com]
- 6. pall.com [pall.com]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. Foam Test [testoil.com]
- 10. scribd.com [scribd.com]
- 11. longdom.org [longdom.org]
Minimizing MDEA losses in industrial absorption processes
Technical Support Center: MDEA Absorption Processes
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols for researchers, scientists, and professionals working with MDEA (Methyldiethanolamine) in industrial absorption processes.
Troubleshooting Guides
This section addresses specific operational problems in a question-and-answer format to help you diagnose and resolve issues.
Issue 1: High MDEA Consumption or Unexplained Solvent Loss
Q1: What are the primary ways MDEA is lost from the system? A1: MDEA losses are typically categorized into five main pathways: vaporization, solubility, entrainment (physical carry-over), mechanical leaks, and chemical degradation.[1] Vaporization and degradation usually account for a small fraction of total losses, while mechanical issues like entrainment and leaks are often the largest contributors.[2]
Q2: My process involves treating a liquid hydrocarbon stream. Could this be the source of my losses? A2: Yes, solubility losses are specific to systems treating liquid hydrocarbons. MDEA has a certain equilibrium solubility in the hydrocarbon phase, which is carried away from the contactor.[3] This loss is influenced by several operating parameters.
Q3: How do operating parameters affect MDEA solubility losses in liquid treating? A3: Several factors significantly impact MDEA solubility:
-
MDEA Concentration: Solubility increases sharply when the MDEA concentration exceeds 40 wt%. It is recommended to operate below this threshold to minimize solubility losses.[3]
-
Temperature: Higher temperatures in the contactor increase MDEA solubility in the hydrocarbon phase.[3]
-
Acid Gas Loading: As the rich amine loading (moles of acid gas per mole of MDEA) increases, MDEA solubility loss also increases.[3]
-
Water Wash: Implementing an internal or external water wash of the treated liquid stream can effectively reduce MDEA solubility losses.[3]
Q4: I am treating a gas stream, not a liquid. What are the likely causes of high MDEA loss? A4: For gas treating systems, the most significant causes of day-to-day loss are entrainment and mechanical issues.
-
Entrainment: This is the physical carry-over of liquid amine solution with the treated gas. It is often a symptom of foaming, excessive gas velocity in the contactor, or damaged equipment internals (e.g., mist eliminators).[4][5]
-
Vaporization: While MDEA has a low vapor pressure, vaporization losses can become significant in systems operating at low pressure or with high contactor overhead temperatures.[1][5] Losses increase with higher feed gas temperature and pressure.[2]
-
Mechanical Leaks: Leaks from pumps, flanges, and filters are a common and often underestimated source of amine loss.[5]
Q5: The amine solution in my unit has started to foam. How does this contribute to MDEA loss and what can I do? A5: Foaming significantly increases MDEA loss by promoting entrainment, where the foam is physically carried out of the contactor with the gas stream.[4][6] The root causes of foaming are typically contaminants in the amine solution.
-
Common Contaminants: These include liquid hydrocarbons condensed from the feed gas, suspended solids (like iron sulfide), and surfactant-like amine degradation products.[6][7]
-
Troubleshooting Steps:
-
Check Filtration: Ensure mechanical and carbon filters are functioning correctly to remove solids and hydrocarbons.[6]
-
Verify Lean Amine Temperature: The lean amine entering the contactor should be 5-10°C (10-20°F) hotter than the inlet gas to prevent hydrocarbon condensation.[6]
-
Analyze for Contaminants: Take samples of the lean and rich amine for analysis to identify the presence of hydrocarbons, solids, or degradation products.[6]
-
Consider Antifoam Agents: As a temporary measure, a de-foaming agent can be injected, but this does not address the underlying cause.[4]
-
Data Presentation: Factors Influencing MDEA Losses
Table 1: Effect of Operating Parameters on MDEA Solubility Loss in Liquid Propane Treating (Data derived from simulations and case studies for a contactor at 43.3°C (110°F) and 2069 kPag (300 psig))
| MDEA Concentration (wt%) | Rich Loading (mol acid gas/mol MDEA) | MDEA Loss without Water Wash (ppmw) | MDEA Loss with Water Wash (ppmw) |
| 25 | 0.4 | ~15 | < 5 |
| 40 | 0.4 | ~30 | ~10 |
| 50 | 0.4 | > 70 | ~20 |
| 50 | 0.2 | ~45 | Not Available |
This table illustrates that increasing MDEA concentration above 40 wt% dramatically increases solubility losses, while a water wash system significantly mitigates these losses.[3]
Table 2: Effect of Temperature on MDEA Vaporization Loss in Gas Treating (Data derived from a case study with sour gas feed at 8.28 MPa (1200 psia))
| Feed Gas Temperature | Sweet Gas Outlet Temperature | Total MDEA Vaporization Loss Rate |
| 21.1°C (70°F) | ~28°C (~82°F) | Low |
| 32.2°C (90°F) | ~40°C (~104°F) | Medium |
| 48.9°C (120°F) | ~58°C (~136°F) | High |
This table shows a clear trend where higher inlet gas temperatures lead to higher contactor overhead temperatures and increased MDEA vaporization losses.[2]
Diagrams
Logical Relationships and Workflows
Caption: Primary pathways contributing to MDEA solvent loss.
Caption: A logical workflow for troubleshooting high MDEA consumption.
Frequently Asked Questions (FAQs)
Q: What is MDEA degradation and why is it a problem? A: MDEA degradation refers to the irreversible chemical breakdown of the MDEA molecule due to reactions with components in the gas stream (like O₂) or high temperatures.[8][9] This process forms undesirable byproducts, including heat-stable salts (HSS) and other organic compounds.[7] Degradation is problematic because it reduces the acid gas absorption capacity of the solvent, increases solution viscosity, and contributes to operational issues like foaming and corrosion.[8]
Q: What are Heat-Stable Salts (HSS) and how are they formed? A: Heat-stable salts are salts formed from the reaction of MDEA with strong acids present or formed in the system, such as formate, acetate, thiocyanate, and sulfate.[10] Unlike the bond with H₂S or CO₂, these salts are "heat-stable," meaning they do not break apart in the regenerator under normal operating temperatures.[11] This effectively neutralizes the MDEA, preventing it from capturing more acid gas.
Q: How can I remove Heat-Stable Salts from my MDEA solution? A: HSS cannot be removed by the standard regeneration process. They must be removed through a separate reclamation process. Common methods include ion exchange and distillation.[10][12] Ion exchange systems use resin beds to capture the HSS ions from a slipstream of the amine solution.[10] Reclaiming is typically considered when the HSS content exceeds 10% of the active amine concentration.[10]
Q: What is the ideal concentration for an aqueous MDEA solution? A: MDEA can be used at concentrations up to 50 wt%.[7] However, for treating liquid hydrocarbons, operating above 40 wt% can lead to excessive solubility losses.[3] In gas treating, higher concentrations increase carrying capacity but may also increase viscosity and the potential for operational issues. The optimal concentration depends on the specific application's treating requirements and economics.
Q: Can I use analytical methods to monitor the health of my MDEA solution? A: Yes, regular analytical monitoring is crucial.
-
Titration: A standard acid-base titration is commonly used to determine the MDEA concentration (alkalinity) and the acid gas loading.[13][14]
-
Gas Chromatography (GC) / Mass Spectrometry (MS): These methods are used to identify and quantify specific degradation products.[8][15]
-
Ion Chromatography (IC): This is used to measure the concentration of various heat-stable salt anions.[16]
-
Colorimetric Methods: Can be used to determine the concentration of contaminants like iron.[13]
Experimental Protocols
Protocol 1: Determination of MDEA Concentration by Titration
Objective: To determine the total alkalinity and MDEA concentration (wt%) in a lean amine solution using acid titration.
Materials:
-
0.5 N standardized sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) solution
-
Methyl orange or a mixed indicator (e.g., bromocresol green-methyl red)
-
50 mL burette, Class A
-
100 mL beaker or Erlenmeyer flask
-
10 mL pipette, Class A
-
Magnetic stirrer and stir bar
-
Deionized water
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Accurately pipette 10.0 mL of the filtered MDEA sample into the 100 mL beaker.
-
Add approximately 40 mL of deionized water to ensure the pH electrode (if used) or the indicator is submerged.
-
Add 3-4 drops of the chosen indicator to the solution.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
-
Titration Procedure:
-
Fill the burette with the standardized 0.5 N acid solution and record the initial volume.
-
Begin titrating the MDEA sample with the acid, adding the titrant slowly while the solution is continuously stirred.
-
Continue adding acid until the solution reaches the endpoint, indicated by a sharp color change. For methyl orange, the change is from yellow to orange/red.
-
Record the final volume of acid used from the burette.
-
-
Calculation:
-
Calculate the total alkalinity of the solution, expressed as moles of amine per liter of solution:
-
Alkalinity (mol/L) = (V_acid × N_acid) / V_sample
-
Where:
-
V_acid = Volume of acid used in liters (L)
-
N_acid = Normality of the acid (mol/L)
-
V_sample = Volume of MDEA sample used in liters (L)
-
-
-
Convert the alkalinity to weight percent (wt%) MDEA:
-
MDEA (wt%) = (Alkalinity × MW_MDEA) / (10 × Density_solution)
-
Where:
-
MW_MDEA = Molecular weight of MDEA (119.16 g/mol )
-
Density_solution = Density of the MDEA solution in g/mL (can be measured or estimated)
-
-
-
Experimental Workflow Diagram:
Caption: Experimental workflow for MDEA concentration analysis.
References
- 1. scribd.com [scribd.com]
- 2. Methyl Diethanolamine (MDEA) Vaporization Loss in Gas Sweetening Process – Campbell Tip of the Month [jmcampbell.com]
- 3. MDEA Loss in the LPG Treating Process – Campbell Tip of the Month [jmcampbell.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. scribd.com [scribd.com]
- 6. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Studies on DEA and MDEA degradation - UBC Library Open Collections [open.library.ubc.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. gpgaspack.com [gpgaspack.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. solutions.sulzer.com [solutions.sulzer.com]
- 13. scribd.com [scribd.com]
- 14. ostec-instruments.com [ostec-instruments.com]
- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 16. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of MDEA, MEA, and DEA for acid gas removal
A Comparative Analysis of MDEA, MEA, and DEA for Acid Gas Removal
A comprehensive review of methyldiethanolamine (MDEA), monoethanolamine (MEA), and diethanolamine (DEA) for the removal of acid gases such as carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from gas streams is presented. This guide offers a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent for their specific applications.
Executive Summary
The selection of an amine solvent for acid gas removal is a critical decision in many industrial processes, impacting both efficiency and operational cost. MEA, a primary amine, is characterized by its high reactivity and non-selective removal of acid gases. DEA, a secondary amine, offers a balance between reactivity and energy consumption. MDEA, a tertiary amine, is distinguished by its selectivity for H₂S over CO₂ and its lower energy requirement for regeneration. The choice among these amines depends on the specific process requirements, such as the composition of the acid gas stream, the desired level of removal, and energy consumption constraints.
Performance Comparison
The performance of MDEA, MEA, and DEA is evaluated based on several key parameters: absorption capacity, reaction kinetics, heat of reaction, and stability against degradation.
Data Presentation
The following tables summarize the quantitative data for each amine, providing a clear comparison of their key performance indicators.
| Parameter | MDEA (Methyldiethanolamine) | MEA (Monoethanolamine) | DEA (Diethanolamine) | References |
| Amine Type | Tertiary | Primary | Secondary | |
| Typical Concentration (wt%) | 30 - 50 | 15 - 30 | 25 - 35 | [1] |
| CO₂ Absorption Capacity (mol CO₂/mol amine) | ~1.0 | ~0.5 | ~0.5 | [2][3][4] |
| Typical Acid Gas Loading (mol acid gas/mol amine) | 0.7 - 0.8 | 0.3 - 0.35 | 0.35 - 0.82 | [1][5] |
| Second-Order Reaction Rate Constant with CO₂ (k₂) at ~298 K (m³/kmol·s) | 2.33 - 6.71 | 5939 - 6209 | 412 - 849 | [2][6][7] |
| Heat of Absorption with CO₂ (kJ/mol) | ~58.8 | ~85 | - | [8] |
| Relative Thermal & Oxidative Stability | High | Low | Moderate | [1][7] |
| Amine | H₂S Removal Efficiency (%) | CO₂ Removal Efficiency (%) | Reference |
| MDEA | 99.95 | 68.85 (in mixed gas stream) | [9] |
| DEA | 100 | 99.07 (in mixed gas stream) | [9] |
| MEA | High (near complete removal) | High (near complete removal) | [1] |
Key Differentiating Characteristics
-
Reactivity: MEA exhibits the fastest reaction kinetics with CO₂, followed by DEA, and then MDEA.[2][7] This high reactivity makes MEA suitable for applications requiring bulk CO₂ removal.
-
Selectivity: MDEA is highly selective for H₂S over CO₂. This is advantageous in processes where H₂S needs to be removed while allowing CO₂ to "slip" through, for example, in upgrading the H₂S content of a gas stream for a Claus sulfur recovery unit.
-
Energy of Regeneration: The energy required to regenerate the amine solvent (stripping the absorbed acid gases) is a major operational cost. The heat of reaction is a significant contributor to this energy requirement. MDEA has a lower heat of reaction with CO₂ compared to MEA, leading to lower regeneration energy consumption.[8]
-
Degradation: MDEA is more resistant to thermal and oxidative degradation compared to MEA and DEA.[1][7] Amine degradation leads to solvent loss, reduced performance, and can cause operational problems like foaming and corrosion.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of these amines.
Determination of Acid Gas Absorption Capacity
This protocol outlines the determination of the equilibrium absorption capacity of an amine solution for an acid gas (e.g., CO₂).
Apparatus:
-
A stirred-cell reactor or a bubble column absorber.
-
Gas flow controllers to regulate the flow of the acid gas and a carrier gas (e.g., N₂).
-
A gas chromatograph (GC) or an infrared (IR) analyzer to measure the concentration of the acid gas in the inlet and outlet gas streams.
-
A temperature-controlled bath to maintain the reactor at a constant temperature.
Procedure:
-
Prepare a known volume and concentration of the amine solution (e.g., 30 wt% MEA in water).
-
Charge the reactor with the prepared amine solution.
-
Sparge a gas mixture with a known concentration of the acid gas through the solution at a constant flow rate.
-
Continuously monitor the concentration of the acid gas in the outlet gas stream using the gas analyzer.
-
The absorption is complete when the outlet gas concentration equals the inlet gas concentration, indicating that the amine solution is saturated.
-
The amount of acid gas absorbed is calculated by integrating the difference between the inlet and outlet gas concentrations over time.
-
The absorption capacity is expressed as moles of acid gas absorbed per mole of amine.
Measurement of Reaction Kinetics (Stopped-Flow Technique)
This method is used to measure the rate of fast reactions, such as those between CO₂ and amines.
Apparatus:
-
A stopped-flow spectrophotometer or conductometer.
-
Two drive syringes, one containing the amine solution and the other containing a solution of the acid gas (e.g., CO₂ dissolved in water).
-
A mixing chamber where the two solutions are rapidly mixed.
-
An observation cell where the change in absorbance or conductivity is monitored over time.
Procedure:
-
Prepare the reactant solutions of known concentrations.
-
Load the solutions into the respective drive syringes.
-
Rapidly push the syringes to mix the reactants in the mixing chamber. The flow is then abruptly stopped.
-
Record the change in a physical property (e.g., conductivity or UV-Vis absorbance of a pH indicator) as a function of time.
-
The reaction rate constant is determined by fitting the experimental data to a suitable kinetic model (e.g., pseudo-first-order).[10]
Evaluation of Thermal and Oxidative Stability
This protocol describes a method to assess the degradation of amine solutions under conditions simulating industrial operation.
Apparatus:
-
A heated, stirred reactor made of a corrosion-resistant material (e.g., stainless steel).
-
Gas inlet for sparging with air or a specific gas mixture (for oxidative degradation) or an inert gas (for thermal degradation).
-
A condenser to prevent the loss of volatile components.
-
Sampling port to withdraw liquid samples for analysis.
-
Analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.[8][11][12]
Procedure:
-
Charge the reactor with the amine solution.
-
For thermal degradation , heat the solution to a specified temperature (e.g., 120-150°C) under an inert atmosphere (e.g., N₂) for a prolonged period (e.g., several weeks).
-
For oxidative degradation , sparge a gas containing oxygen (e.g., air) through the heated amine solution.
-
Withdraw samples at regular intervals.
-
Analyze the samples to determine the concentration of the parent amine and to identify and quantify any degradation products.
-
The degradation rate can be expressed as the loss of amine concentration over time.[13]
Visualizations
Acid Gas Removal Process
The following diagram illustrates the general workflow of an amine-based acid gas removal process.
Comparative Logic of Amine Selection
This diagram provides a logical flow for selecting the most appropriate amine based on key process requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Comparative study of DEA and MDEA treatments of acid gas | Gas Processing & LNG [gasprocessingnews.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. eprints.um.edu.my [eprints.um.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Performance Evaluation of MDEA versus Other Tertiary Amines in CO2 Capture
A comparative guide for researchers and professionals in drug development, this document provides an objective analysis of N-methyldiethanolamine (MDEA) against other tertiary amines for carbon dioxide (CO2) capture. The comparison is based on key performance indicators supported by experimental data, offering insights into absorption efficiency, energy requirements for regeneration, and overall process viability.
Tertiary amines, such as MDEA, are distinguished by their reaction mechanism with CO2. Unlike primary and secondary amines that directly form carbamates, tertiary amines in aqueous solutions act as catalysts for CO2 hydrolysis, leading to the formation of bicarbonate.[1][2] This fundamental difference results in a higher theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) and a lower heat of reaction, which in turn reduces the energy required for solvent regeneration.[1][2][3] However, this reaction pathway is also associated with slower absorption kinetics compared to primary and secondary amines.[1][2]
This guide evaluates MDEA's performance by comparing it with other tertiary amines like Triethanolamine (TEA), 3-Dimethylamino-1-propanol (3DMAP), and 1-Dimethylamino-2-propanol (1DMAP), and in some cases, benchmark primary (MEA) and secondary (DEA) amines, on parameters including CO2 absorption rate, loading capacity, heat of absorption, and cyclic capacity.
Reaction Mechanisms and Experimental Workflow
The performance differences between amine classes are rooted in their chemical reaction pathways with CO2. Tertiary amines facilitate the hydrolysis of CO2, a process with lower enthalpy change compared to the direct carbamate formation seen with primary and secondary amines.
The evaluation of these amines follows a structured experimental workflow, encompassing absorption tests, vapor-liquid equilibrium measurements, and calorimetric studies to quantify performance.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing MDEA with other tertiary, primary, and secondary amines.
Table 1: CO2 Loading Capacity and Absorption Rate
This table compares the equilibrium CO2 absorption capacity (mol CO2/mol amine) and the relative absorption rates. Higher loading capacity is desirable, while a faster absorption rate reduces the required equipment size.
| Amine | Type | Concentration (wt%) | CO2 Loading Capacity (mol CO2/mol amine) | Relative CO2 Absorption Rate (mmol/mol-s) |
| MDEA | Tertiary | 30-50% | ~0.83 - 1.0 [4][5] | 0.04 [4] |
| TEA | Tertiary | - | Lower than primary/secondary amines | Slower than DEA[6] |
| 3DMAP | Tertiary | 30% | Higher than MDEA and TEA[7] | Higher than MDEA and TEA[7] |
| MEA | Primary | 30% | ~0.50 - 0.60[2][4] | 1.09[4] |
| DEA | Secondary | 30% | - | 0.74[4] |
| AMP | Hindered | 30% | 0.99 (in blend with PZ)[4] | - |
| Piperazine (PZ) | Cyclic Secondary | 30% | 1.06[4] | 1.81[4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Heat of Absorption
The heat of absorption is a critical indicator of the energy required for solvent regeneration. A lower value is economically favorable.
| Amine | Type | Concentration (wt%) | Heat of Absorption (-ΔHabs, kJ/mol CO2) |
| MDEA | Tertiary | 5-30% | ~57 - 60 [7][8] |
| 3DMAP | Tertiary | 5-30% | Similar to MDEA[7] |
| 1DMAP | Tertiary | 5-30% | Higher than MDEA[7] |
| DEAPA | Diamine | 2M | 36.4[9] |
| MEA | Primary | - | ~85 (30% lower than MDEA blends)[8] |
| DEA | Secondary | - | Higher than DEAPA[9] |
Note: Values can be influenced by temperature, pressure, and CO2 loading.[7][10]
Table 3: Cyclic Capacity and Degradation
Cyclic capacity represents the effective amount of CO2 exchanged between the absorber and stripper. Higher stability against thermal and oxidative degradation leads to lower solvent replacement costs.
| Amine | Type | Cyclic CO2 Capacity (mol CO2/mol absorbent) | Relative Degradation Stability |
| MDEA | Tertiary | High (blends: 0.24-0.33)[8] | High resistance to degradation.[1][3] More stable than primary/secondary amines.[11] |
| TEA | Tertiary | - | High stability.[6] |
| MDEA/MAPA Blend | Tertiary Blend | - | - |
| MDEA/TEPA Blend | Tertiary Blend | 0.330[8] | - |
| MEA | Primary | Lower than MDEA blends (~0.11)[8] | Less stable than MDEA.[11] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess the performance of amine-based solvents.
1. CO2 Absorption Rate Measurement (Gas Scrubbing) The rate of CO2 absorption is determined using laboratory-scale gas-liquid contactors like wetted wall columns or stirred cell reactors.[2]
-
Apparatus: A typical setup involves a reactor where the amine solution is exposed to a simulated flue gas stream (a mix of CO2 and N2).[4]
-
Procedure: A known volume and concentration of the amine solution (e.g., 30 wt%) is placed in the reactor at a constant temperature.[4][12] The gas mixture is bubbled through the solution, and the concentration of CO2 at the reactor's outlet is continuously monitored.
-
Data Analysis: The initial rate of CO2 absorption is calculated from the change in CO2 concentration over time, normalized by the amount of amine.[4]
2. CO2 Loading Capacity (Vapor-Liquid Equilibrium - VLE) VLE experiments measure the equilibrium solubility of CO2 in the amine solution at various partial pressures and temperatures.[12]
-
Apparatus: A thermostatted equilibrium cell equipped with pressure and temperature sensors.
-
Procedure: A precise amount of amine solution is introduced into the evacuated cell. A known quantity of CO2 is then fed into the cell, and the system is allowed to reach equilibrium, which is indicated by stable pressure and temperature readings.
-
Data Analysis: The amount of CO2 absorbed by the solution is calculated based on the pressure drop and the ideal gas law. The CO2 loading is then expressed as moles of CO2 absorbed per mole of amine.[13]
3. Heat of Absorption Measurement (Reaction Calorimetry) A flow calorimeter or a reaction calorimeter is used to measure the heat released during the absorption of CO2.[7][12]
-
Apparatus: An isothermal or adiabatic calorimeter where the amine solution and CO2 gas can be mixed under controlled conditions.
-
Procedure: The amine solution is pumped through the calorimeter at a constant flow rate and temperature. CO2 is then introduced at a known rate. The temperature change of the solution upon CO2 absorption is precisely measured.
-
Data Analysis: The heat of absorption is calculated from the measured temperature increase, the solution's heat capacity, and the flow rates of the liquid and gas.[14] The result is typically reported in kJ per mole of CO2 absorbed.[7]
Summary and Conclusion
The evaluation of MDEA against other tertiary amines reveals a performance profile with distinct advantages and trade-offs.
-
MDEA's Strengths: MDEA consistently demonstrates a low heat of absorption, which is a significant advantage for reducing the energy penalty associated with solvent regeneration.[1][15] It also exhibits a high theoretical CO2 loading capacity, approaching 1 mol of CO2 per mole of amine, and shows greater resistance to thermal and chemical degradation compared to primary and secondary amines.[1][3][11]
-
MDEA's Weaknesses: The primary drawback of MDEA is its slow reaction kinetics with CO2.[1][16] This can necessitate larger absorption columns to achieve the desired level of CO2 removal, potentially increasing capital costs.
-
Comparison with Other Tertiary Amines: Some other tertiary amines, like 3DMAP, have been shown to offer both a higher CO2 loading capacity and a faster reaction rate while maintaining a similarly low heat of absorption compared to MDEA.[7] This suggests that structurally modified tertiary amines can overcome the kinetic limitations of MDEA.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. tandfonline.com [tandfonline.com]
- 3. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 4. researchinventy.com [researchinventy.com]
- 5. mdpi.com [mdpi.com]
- 6. jusst.org [jusst.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of N-Methyldiethanolamine (MDEA): GC-FID vs. Titration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of N-Methyldiethanolamine (MDEA): Gas Chromatography with Flame Ionization Detection (GC-FID) and acid-base titration. The selection of an appropriate analytical method is critical for ensuring the quality and purity of MDEA in various applications, including its use as a solvent in gas sweetening processes and as a precursor in the synthesis of pharmaceutical compounds. This document presents experimental protocols and performance data to aid researchers and professionals in choosing the method best suited to their analytical needs.
Method Comparison at a Glance
The choice between GC-FID and titration for MDEA quantification depends on several factors, including the required specificity, sensitivity, sample throughput, and the nature of the sample matrix. While titration is a cost-effective and straightforward method for determining the total amine concentration, GC-FID offers superior specificity, allowing for the separation and quantification of MDEA in the presence of other amines and potential impurities.
| Feature | GC-FID | Titration |
| Principle | Chromatographic separation followed by detection based on the ionization of the analyte in a flame. | Neutralization reaction between the basic amine and a standardized acid. |
| Specificity | High; can separate MDEA from other components. | Low; measures total basicity, susceptible to interference from other amines or basic compounds. |
| Sensitivity | High; capable of detecting low concentrations. | Moderate; less sensitive than GC-FID. |
| Sample Throughput | Moderate; requires individual sample runs. | High; can be automated for rapid analysis of multiple samples. |
| Cost | Higher initial instrument cost and ongoing maintenance. | Lower equipment cost and simpler setup. |
| Sample Preparation | May require dilution or derivatization. | Simple dilution. |
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful chromatographic technique for separating and quantifying volatile and semi-volatile compounds. For a polar and high-boiling point compound like MDEA, direct analysis can be challenging, often necessitating the use of a polar capillary column or derivatization to improve its volatility and chromatographic peak shape.
Illustrative GC-FID Method Validation Data for MDEA
The following table summarizes the typical performance characteristics of a validated GC-FID method for the quantification of MDEA. Disclaimer: The following data is illustrative of the expected performance of a well-validated GC-FID method for amines and is compiled from general knowledge of the technique, as a complete, publicly available validation report for MDEA was not identified.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Range | 10 - 1000 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
Experimental Protocol: GC-FID Analysis of MDEA
This protocol is based on a direct injection method and may require optimization based on the specific instrumentation and sample matrix.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A polar capillary column, such as a wax-type column (e.g., DB-WAX, 30 m x 0.32 mm ID, 0.5 µm film thickness) is recommended for good peak shape of MDEA.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).
-
Injector Temperature: 270 - 300°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
2. Reagents and Standards:
-
This compound (MDEA), reference standard grade.
-
Solvent for dilution (e.g., Methanol or Isopropanol), HPLC grade.
-
Internal Standard (IS), if used (e.g., Diethylene glycol monoethyl ether).
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of MDEA reference standard in the chosen solvent to prepare a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10, 50, 100, 250, 500, 1000 µg/mL). If using an internal standard, add a constant concentration to all calibration standards and samples.
-
Sample Preparation: Accurately weigh and dissolve the MDEA sample in the solvent to achieve a concentration within the calibration range.
4. Analysis:
-
Inject the calibration standards to establish a calibration curve by plotting the peak area of MDEA (or the ratio of the peak area of MDEA to the peak area of the IS) against the concentration.
-
Inject the prepared sample solutions.
-
Quantify the MDEA concentration in the samples using the calibration curve.
GC-FID Method Validation Workflow
Caption: Workflow for the validation of a GC-FID analytical method.
Titration Method
Acid-base titration is a classic analytical technique for determining the concentration of a basic substance like MDEA. It is a rapid and cost-effective method, particularly suitable for the analysis of pure or relatively simple MDEA solutions where interferences from other basic compounds are minimal.
Performance Characteristics of Titration
| Parameter | Performance |
| Accuracy | Can be high for pure samples, but susceptible to bias from other basic impurities. |
| Precision (%RSD) | Typically ≤ 1.0% for replicate titrations. |
| LOD/LOQ | Higher than GC-FID; not suitable for trace analysis. |
Experimental Protocol: Titration of MDEA
This protocol describes a manual acid-base titration for the determination of total MDEA concentration.
1. Instrumentation and Reagents:
-
Burette: 50 mL, Class A.
-
pH meter or colorimetric indicator: (e.g., mixed indicator of methyl orange and indigo carmine).
-
Standardized Hydrochloric Acid (HCl): 0.5 N or 1 N, accurately standardized.
-
Deionized Water.
2. Procedure:
-
Accurately weigh approximately 2-3 g of the MDEA sample into a 250 mL conical flask.
-
Add approximately 50 mL of deionized water and swirl to dissolve the sample.
-
If using a colorimetric indicator, add a few drops to the solution.
-
Titrate the MDEA solution with the standardized HCl solution until the endpoint is reached. The endpoint is observed as a distinct color change of the indicator or as the equivalence point on a pH titration curve.
-
Record the volume of HCl consumed.
3. Calculation:
The percentage of MDEA in the sample can be calculated using the following formula:
% MDEA = (V_HCl × N_HCl × MW_MDEA) / (W_sample × 10)
Where:
-
V_HCl = Volume of HCl consumed (mL)
-
N_HCl = Normality of HCl solution (mol/L)
-
MW_MDEA = Molecular weight of MDEA (119.16 g/mol )
-
W_sample = Weight of the sample (g)
Comparison of Analytical Methods
Caption: Key performance comparison between GC-FID and Titration for MDEA analysis.
Conclusion
Both GC-FID and titration are valuable methods for the quantification of MDEA, each with its own set of advantages and limitations. The GC-FID method provides high specificity and sensitivity, making it ideal for the analysis of complex samples and for regulatory purposes where the identification and quantification of impurities are required. In contrast, titration is a simple, rapid, and cost-effective method well-suited for routine process control and for the analysis of samples where MDEA is the primary basic component. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the nature of the sample, the need for specificity, and the desired sensitivity.
Economic Analysis of MDEA-Based CO2 Capture: A Comparative Guide
An in-depth comparison of methyldiethanolamine (MDEA) with alternative amine solvents for post-combustion CO2 capture, supported by experimental and simulation data.
The imperative to mitigate greenhouse gas emissions has propelled the development and optimization of carbon capture technologies. Among these, amine-based absorption is a mature and widely adopted method for post-combustion CO2 capture. Methyldiethanolamine (MDEA), a tertiary amine, has garnered significant attention due to its favorable characteristics, including lower regeneration energy requirements, higher CO2 loading capacity, and reduced corrosivity compared to the benchmark solvent, monoethanolamine (MEA). This guide provides a comprehensive economic and performance comparison of MDEA-based CO2 capture processes against other amine solvents, leveraging data from pilot-scale experiments and process simulations to inform researchers, scientists, and drug development professionals.
Performance Comparison of Amine Solvents
The efficiency and cost-effectiveness of a CO2 capture process are critically dependent on the performance of the amine solvent. Key performance indicators include the energy required for solvent regeneration, the CO2 loading capacity, and the overall CO2 capture efficiency.
Regeneration Energy
The energy required to regenerate the solvent, typically supplied as heat to the stripper reboiler, constitutes a major operational cost in amine-based CO2 capture. MDEA generally exhibits a lower heat of reaction with CO2 compared to primary and secondary amines, translating to reduced regeneration energy.
| Solvent/Solvent Blend | Regeneration Energy (GJ/tCO₂) | Notes |
| 30 wt% Monoethanolamine (MEA) | 3.6 - 4.62 | Benchmark solvent, high energy consumption.[1][2] |
| Diethanolamine (DEA) | 2.8 - 4.2 | Lower than MEA, but still significant.[1] |
| Methyldiethanolamine (MDEA) | ~2.8 | Significantly lower than MEA and DEA.[1] |
| 30 wt% MEA + 15 wt% MDEA | Reduction of 7.5% compared to 30 wt% MEA | Blending MDEA with MEA reduces energy requirements.[3] |
| 30 wt% MEA + 5 wt% Piperazine (PZ) | Reduction of 4.9% compared to 30 wt% MEA | Piperazine acts as a rate promoter.[3] |
| MDEA + Piperazine (PZ) | 2.24 - 3.235 | Further reduction in regeneration energy is achievable with process optimization.[4][5] |
| Ammonia (NH₃) | 2.46 | Chilled ammonia process shows competitive regeneration energy.[2] |
CO2 Loading Capacity
CO2 loading capacity refers to the amount of CO2 that can be absorbed per unit of solvent. A higher loading capacity generally leads to lower solvent circulation rates, smaller equipment, and reduced energy consumption.
| Solvent | Theoretical CO₂ Loading (mol CO₂/mol amine) |
| Monoethanolamine (MEA) | 0.5 |
| Methyldiethanolamine (MDEA) | 1.0 |
Economic Analysis: A Comparative Overview
The economic viability of a CO2 capture process is determined by its capital expenditure (CAPEX) and operational expenditure (OPEX). While MDEA's initial cost may be higher than MEA's, its superior performance often leads to lower overall costs.
A study optimizing a blend of 25 wt% MDEA and 15 wt% MEA found it to be the most cost-effective operating condition, achieving a minimal total cost of $158 million in a simulated model.[1] Sensitivity analyses consistently reveal that utilities, particularly the cost of steam for regeneration, are the most significant contributors to the total cost.[1][6]
Blends of MDEA with other amines have shown promising economic benefits. For instance, a blend of 30 wt% MEA and 15 wt% MDEA resulted in a 4.3% total annual cost saving compared to a 30 wt% MEA solution.[3] Similarly, a blend of 30 wt% MEA and 5 wt% piperazine (PZ) yielded a 4.1% annual cost saving.[3]
Experimental Protocols
Pilot-Scale Experimental Setup
Experimental validation of solvent performance is crucial. A typical pilot-scale setup for CO2 capture experiments includes:
-
Absorption and Desorption Columns: Packed columns are used to facilitate mass transfer between the flue gas and the amine solvent. For example, a pilot plant might use columns with a DN100 diameter and a packing height of 3 meters.[7]
-
Operating Conditions: Key parameters are carefully controlled and varied to assess their impact on performance. These include:
-
Lean Solvent Temperature: Typically maintained around 40°C at the absorber inlet.[7]
-
CO2 Concentration in Flue Gas: Often around 10-15% by volume.[7][8]
-
Liquid-to-Gas (L/G) Ratio: Varied to study its effect on absorption efficiency, with typical ranges from 20 to 60 kg/kg .[7]
-
Solvent Concentration: The weight percentage of the amine in the aqueous solution is a critical parameter.
-
-
Reboiler: Provides the necessary heat for solvent regeneration in the stripper.
-
Heat Exchanger: A lean/rich amine heat exchanger is used to recover heat, improving the process's energy efficiency.
-
Instrumentation and Control Systems: To monitor and control process variables such as temperature, pressure, and flow rates.
Process Simulation Methodology
Process simulation software, such as Aspen HYSYS and Aspen Plus, is extensively used for the techno-economic analysis and optimization of CO2 capture processes.[6]
-
Thermodynamic and Kinetic Models: Accurate thermodynamic models are essential for predicting the vapor-liquid equilibrium and reaction kinetics of the CO2-amine system.
-
Process Optimization: Simulations are used to optimize operating parameters like solvent concentration, circulation rate, and stripper pressure to minimize energy consumption and costs.
-
Economic Evaluation: The simulation software can be used to estimate CAPEX and OPEX based on the sized equipment and utility consumption, providing a basis for economic comparison of different solvents and process configurations.
Visualizing the Analysis Workflow
To better understand the logical flow of a techno-economic analysis and an experimental campaign for CO2 capture, the following diagrams are provided.
Caption: Workflow for the techno-economic analysis of a CO2 capture process.
Caption: General experimental workflow for evaluating CO2 capture solvents.
References
- 1. digital.csic.es [digital.csic.es]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. ecp.ep.liu.se [ecp.ep.liu.se]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Economic Optimization of CO2 Capture Process Using MEA-MDEA Mixtures | Scientific.Net [scientific.net]
- 7. indico.unina.it [indico.unina.it]
- 8. utpedia.utp.edu.my [utpedia.utp.edu.my]
MDEA's Performance in CO2 Capture: A Comparative Guide to Novel Amine Solvents
For researchers, scientists, and drug development professionals navigating the complexities of carbon capture technologies, this guide offers an objective comparison of Methyldiethanolamine (MDEA) against a new generation of amine solvents. Supported by experimental data, this document provides a comprehensive overview of key performance indicators, detailed experimental methodologies, and visual representations of the underlying processes.
N-methyldiethanolamine (MDEA), a tertiary amine, has long been a benchmark in industrial gas treating due to its high CO2 loading capacity, lower energy of regeneration, and reduced corrosivity compared to primary amines like Monoethanolamine (MEA). However, its slower reaction kinetics have driven the exploration of novel amine solvents and blends designed to enhance CO2 absorption rates while retaining the favorable characteristics of MDEA. This guide delves into the performance of these advanced solvents in comparison to the established MDEA standard.
Performance Metrics: A Quantitative Comparison
The efficacy of an amine solvent for CO2 capture is determined by several key performance indicators. The following tables summarize the comparative performance of MDEA and various novel amine solvents based on experimental data for CO2 absorption capacity, absorption rate, and the energy required for solvent regeneration.
| Solvent/Blend | Concentration (wt%) | CO2 Loading (mol CO2/mol amine) | Temperature (°C) | Pressure (kPa) | Reference |
| MDEA | 20 | 0.979 | 20 | 101.3 | [1] |
| 30 | ~0.83 | 60 | 800 | [2] | |
| 40 | 0.920 | 30 | 3447 | [3] | |
| MEA | 30 | 0.5 - 0.6 | 40 | 12 | [4] |
| Piperazine (PZ) | 30 | 1.06 | 40 | 12 | [4] |
| MDEA + Piperazine (PZ) | 35 + 15 | - | - | - | [5] |
| 30 + 5 | 0.28 (loaded) | 313 | - | [6] | |
| 25 + 5 | 0.486 | 313 | 15 | [7] | |
| MDEA + AEEA | 30 (total) | 1.32 | 60 | 800 | [2] |
| MDEA + AMP | 30 (total) | - | 303.2 - 323.2 | - | [8] |
| AMP + PZ | (26:4) to (18:12) | - | - | - | [9] |
Table 1: Comparison of CO2 Absorption Capacity. This table presents the equilibrium CO2 loading capacity of MDEA and various novel amine solvents and blends. Higher values indicate a greater amount of CO2 can be captured per mole of amine.
| Solvent/Blend | Concentration (wt%) | Absorption Rate (mmol/mol-s) | Temperature (°C) | Reference |
| MDEA | 50 | 0.04 | - | [4] |
| MEA | 30 | 1.09 | - | [4] |
| Piperazine (PZ) | 30 | 1.81 | - | [4] |
| MDEA + Piperazine (PZ) | 25 + 5 | 16.9 x 10⁻³ (kmol·m⁻²·s⁻¹) | 313 | [7] |
| 10wt%-MDEA/20wt%-PZ | 30 | - | - | [4] |
| MDEA + AMP | (22:8) | - | - | [9] |
| AMP + PZ | (26:4) | (16.7-35.7) x 10⁻⁶ (kmol m⁻² s⁻¹) | - | [9] |
Table 2: Comparison of CO2 Absorption Rate. This table highlights the kinetic performance of the solvents. A higher absorption rate allows for smaller and more efficient absorption equipment.
| Solvent/Blend | Concentration (wt%) | Regeneration Energy (GJ/tCO2) | Reference |
| MDEA | - | ~2.8 | [10] |
| MEA | 30 | ~3.1 - 4.0 | [5][10] |
| MDEA + Piperazine (PZ) | 35 + 15 | 3.235 | [5] |
| (MDEA+PZ) | 3.0 - 4.1 | [9] | |
| AMP + PZ | (AMP+PZ) | 3.4 - 4.7 | [9] |
| MEA + MDEA | 0.4:0.6 (mass ratio) | 34.51% reduction vs 30wt% MEA | [11] |
Table 3: Comparison of Regeneration Energy. This table compares the energy required to strip the captured CO2 from the solvent for reuse. Lower values are crucial for the economic viability of the capture process.
Experimental Protocols
The data presented in this guide are derived from a variety of experimental techniques designed to quantify the performance of amine solvents. Below are detailed methodologies for the key experiments.
Determination of CO2 Absorption Capacity (CO2 Loading)
The equilibrium CO2 loading, which represents the maximum amount of CO2 that can be absorbed by the solvent under specific conditions, is a critical parameter. A common method for its determination is the titration method.[12]
Methodology:
-
Sample Preparation: A known weight of the amine solution is prepared.
-
CO2 Absorption: The amine solution is brought into contact with a gas stream containing a known concentration of CO2 in a stirred reactor or a similar apparatus at a controlled temperature and pressure until equilibrium is reached.[4]
-
Sampling: A precise volume of the CO2-loaded amine solution is extracted.
-
Titration: The sample is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid) to determine the total amine concentration and the amount of absorbed CO2. The endpoint is typically determined using a pH meter.[13]
-
Calculation: The CO2 loading is calculated as the moles of absorbed CO2 per mole of amine in the solution.
Measurement of CO2 Absorption Rate
The rate at which a solvent absorbs CO2 is a key indicator of its kinetic efficiency. A wetted wall column apparatus is frequently used to measure this parameter.[7]
Methodology:
-
Apparatus Setup: A wetted wall column, which provides a well-defined gas-liquid contact area, is used. The temperature of the column and the solvent is precisely controlled.
-
Solvent Circulation: The amine solution is circulated down the inner wall of the column at a known flow rate, creating a thin film.
-
Gas Flow: A gas mixture with a specific CO2 partial pressure is passed through the column, flowing counter-currently to the solvent film.
-
Analysis: The concentration of CO2 in the outlet gas is continuously monitored using a gas analyzer. The amount of CO2 absorbed is determined by the difference in CO2 concentration between the inlet and outlet gas streams.
-
Calculation: The absorption rate is calculated based on the amount of CO2 absorbed, the gas-liquid contact area, and the partial pressure driving force.
Evaluation of Regeneration Energy
The energy required to regenerate the solvent is a major operational cost in CO2 capture processes. This is often evaluated by measuring the reboiler heat duty in a laboratory-scale stripping column.
Methodology:
-
Apparatus: A packed stripping column with a reboiler at the bottom and a condenser at the top is used.
-
Solvent Feed: The CO2-rich amine solution is preheated and fed into the top of the stripping column.
-
Stripping Process: In the reboiler, the solution is heated to its boiling point, generating steam that flows up the column, counter-current to the rich solvent. The heat and steam cause the release of the captured CO2.
-
Data Collection: The steam flow rate to the reboiler, the temperatures at various points in the column, and the flow rates of the lean solvent, rich solvent, and condensed water are measured.
-
Calculation: The regeneration energy is calculated as the total heat input to the reboiler per ton of CO2 recovered. This includes the heat of desorption, the sensible heat required to raise the solvent temperature, and the heat of water vaporization.[14]
Amine Degradation Analysis
Solvent degradation leads to a loss of capture efficiency and can cause operational problems like corrosion and foaming. Degradation products are typically identified and quantified using chromatographic techniques.[15][16]
Methodology:
-
Aging of Solvent: The amine solvent is exposed to conditions simulating the industrial process, including elevated temperatures and the presence of CO2 and oxygen, for an extended period.
-
Sample Preparation: Samples of the aged solvent are collected and may undergo extraction or dilution steps.
-
Chromatographic Separation: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to separate the various degradation products from the parent amine.
-
Detection and Quantification: Mass Spectrometry (MS) is often coupled with chromatography (GC-MS or LC-MS) to identify the chemical structure of the degradation products.[17] Quantification is achieved by comparing the peak areas of the degradation products to those of known standards.
Visualizing the Process
To better understand the experimental workflows and the fundamental chemical processes, the following diagrams have been generated using Graphviz.
Concluding Remarks
The selection of an optimal amine solvent for CO2 capture involves a trade-off between various performance parameters. While MDEA remains a viable option due to its high theoretical loading capacity and low regeneration energy, its slow reaction kinetics can be a significant drawback. Novel amine solvents, particularly blends of MDEA with promoters like piperazine, offer a promising solution by significantly enhancing the CO2 absorption rate. However, this often comes at the cost of a modest increase in regeneration energy. The data and methodologies presented in this guide provide a foundation for researchers and professionals to make informed decisions in the development and selection of next-generation CO2 capture technologies. Further research into solvent stability and long-term performance under industrial conditions is crucial for the widespread deployment of these novel amine systems.
References
- 1. Scale-Up Effects of CO2 Capture by Methyldiethanolamine (MDEA) Solutions in Terms of Loading Capacity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchinventy.com [researchinventy.com]
- 5. Energy Minimization in Piperazine Promoted MDEA-Based CO2 Capture Process [mdpi.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
- 11. cetjournal.it [cetjournal.it]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. matec-conferences.org [matec-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
A Comparative Kinetic Analysis of MDEA and Its Analogues for Researchers and Drug Development Professionals
A deep dive into the kinetic properties of 3,4-methylenedioxy-N-ethylamphetamine (MDEA) and its structurally related analogues reveals nuanced differences in their interactions with key monoamine transporters. This guide provides a comparative overview of their binding affinities, pharmacokinetic profiles, and the experimental methodologies used to determine these characteristics, offering valuable insights for researchers in neuroscience and pharmacology.
Executive Summary
3,4-methylenedioxy-N-ethylamphetamine (MDEA), a psychoactive substance, and its analogues, such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), primarily exert their effects by interacting with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters in the brain.[1][2] This interaction leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in the distinct psychoactive effects of each compound. Understanding the subtle variations in their kinetic profiles is crucial for predicting their pharmacological and toxicological effects. This guide synthesizes available data on their binding affinities (Ki values) and pharmacokinetic parameters, details the experimental protocols for their determination, and visually represents their mechanism of action on monoamine transporter signaling pathways.
Comparative Binding Affinities of MDEA Analogues
| Compound | Transporter | Ki (μM) - Human | Ki (μM) - Mouse |
| MDMA | DAT | 8.29[3] | 4.87[3] |
| NET | 1.19[3] | 1.75[3] | |
| SERT | 2.41[3] | 0.64[3] | |
| Amphetamine | DAT | ~0.6[3] | - |
| NET | ~0.1[3] | - | |
| SERT | 20 - 40[3] | - | |
| Methamphetamine | DAT | - | - |
| NET | ~0.1[3] | - | |
| SERT | 10 - 40[3] | - | |
| Cocaine | DAT | 0.2 - 0.7[3] | - |
| NET | 0.2 - 0.7[3] | - | |
| SERT | 0.2 - 0.7[3] | - |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic parameters of a drug, including its maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2), are critical for understanding its onset, duration of action, and potential for accumulation. While comprehensive human pharmacokinetic data for MDEA is limited, studies on MDMA offer a comparative baseline.
| Compound | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (t1/2) (hours) |
| MDMA | 1.0 mg/kg | 162.9 ± 39.8[4] | - | ~7 - 8[4] |
| 1.6 mg/kg | 291.8 ± 76.5[4] | - | ~7 - 8[4] | |
| MDA (as MDMA metabolite) | 1.0 mg/kg | 8.4 ± 2.1[4] | - | ~10.5 - 12.5[4] |
| 1.6 mg/kg | 13.8 ± 3.8[4] | - | ~10.5 - 12.5[4] | |
| Amphetamine (Immediate Release) | - | - | 2 - 3[5] | ~10 - 12 (adults)[5] |
Experimental Protocols
The determination of the kinetic parameters presented in this guide relies on established experimental methodologies. Below are detailed protocols for key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.
Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[6]
-
Cell culture medium.
-
Assay buffer (e.g., Krebs-Henseleit buffer - KHB).[6]
-
Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[6]
-
Unlabeled test compound (MDEA or its analogues).
-
Known transporter inhibitor for determining non-specific binding.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target transporter in appropriate medium until they reach the desired confluency.
-
Assay Preparation: On the day of the experiment, wash the cell monolayers once with assay buffer.[6]
-
Incubation: Add the assay buffer containing a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound to the wells.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow binding to reach equilibrium.
-
Termination: Terminate the assay by rapidly filtering the contents of the wells through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Monoamine Uptake Inhibition Assay
This assay directly measures the ability of a compound to inhibit the transport of monoamines into cells.
Objective: To determine the potency of a test compound in inhibiting the uptake of radiolabeled dopamine, norepinephrine, or serotonin into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[6]
-
Cell culture medium.
-
Assay buffer (e.g., KHB).[6]
-
Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[6]
-
Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine for SERT).[6]
-
Unlabeled test compound (MDEA or its analogues).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target transporter in 96-well plates.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound or a known inhibitor (for non-specific uptake) for a short period.
-
Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake.[6]
-
Incubation: Incubate for a defined period at a controlled temperature to allow for substrate uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.[6]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.
Signaling Pathways and Mechanism of Action
MDEA and its analogues act as both reuptake inhibitors and releasing agents at monoamine transporters. This dual mechanism leads to a significant increase in the synaptic concentration of serotonin, dopamine, and norepinephrine.
Experimental Workflow for Pharmacokinetic Studies in Humans
The following outlines a typical workflow for a clinical study to determine the pharmacokinetic parameters of a substance like MDEA.
Caption: Workflow for a human pharmacokinetic study.
Monoamine Transporter Signaling Pathway
The following diagrams illustrate the mechanism of action of MDEA at the synaptic cleft for serotonin, dopamine, and norepinephrine.
Caption: MDEA's action at the serotonin transporter.
Caption: MDEA's action at the dopamine transporter.
References
- 1. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma pharmacokinetics of 3,4-methylenedioxymethamphetamine after controlled oral administration to young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
MDEA vs. MEA and DEA: An Environmental Impact Assessment for CO2 Capture
A Comparative Guide for Researchers and Drug Development Professionals
The selection of an appropriate amine solvent is a critical decision in the design and operation of carbon dioxide (CO2) capture facilities. This choice significantly influences the process's efficiency, economic viability, and overall environmental footprint. This guide provides an objective comparison of the environmental impacts of three commonly used alkanolamines: N-methyldiethanolamine (MDEA), monoethanolamine (MEA), and diethanolamine (DEA). The assessment is based on key performance indicators supported by experimental data, offering a comprehensive resource for researchers, scientists, and professionals in related fields.
Executive Summary
Overall, MDEA emerges as a more environmentally benign solvent for CO2 capture compared to MEA and DEA, primarily due to its lower energy consumption for regeneration, reduced corrosivity, and higher resistance to degradation. While MEA exhibits a faster reaction rate with CO2, this advantage is often outweighed by its high energy penalty, corrosive nature, and susceptibility to degradation, which can lead to the formation of hazardous byproducts. DEA generally presents an intermediate profile between MEA and MDEA.
Performance Comparison at a Glance
The following tables summarize the key quantitative data for MDEA, MEA, and DEA, facilitating a direct comparison of their performance and environmental impact.
Table 1: CO2 Absorption and Regeneration
| Parameter | MDEA | MEA | DEA |
| CO2 Loading Capacity (mol CO2/mol amine) | ~1.0[1] | ~0.5[2] | ~0.5[2] |
| Regeneration Energy (GJ/tCO2) | 2.8[3] | 3.1 - 5.0[3] | 2.8 - 4.2[3] |
| Reaction Rate with CO2 | Slow | Fast | Moderate |
| Heat of Reaction (kJ/mol CO2) | 58.8[4] | 85[4] | 70.44[5] |
Table 2: Corrosion and Degradation
| Parameter | MDEA | MEA | DEA |
| Corrosion Rate of Carbon Steel (mm/y) | Low (e.g., <0.1)[6] | High (e.g., >1.0)[6] | Moderate |
| Thermal Degradation | High resistance[1] | Prone to degradation | Less resistant than MDEA |
| Oxidative Degradation | More resistant than MEA | Susceptible to oxidation | Susceptible to oxidation |
| Key Degradation Products | Bicine, Diethanolamine (DEA)[1] | Ammonia, Aldehydes, Carboxylic acids | Products of oxidative and thermal degradation |
Table 3: Physical and Environmental Properties
| Parameter | MDEA | MEA | DEA |
| Molecular Weight ( g/mol ) | 119.16 | 61.08 | 105.14 |
| Boiling Point (°C) | 247[2] | 171[2] | 268[2] |
| Vapor Pressure @ 20°C (hPa) | 0.0031 | ~0.5 | ~0.01 |
| Aquatic Toxicity (96h LC50, Fish) | Generally lower toxicity | Higher toxicity | Intermediate toxicity |
Experimental Protocols
The data presented in this guide are derived from various experimental studies. Below are detailed methodologies for key experiments cited.
CO2 Absorption Capacity Measurement
The CO2 loading capacity of amine solvents is typically determined using a vapor-liquid equilibrium (VLE) apparatus.
Methodology:
-
Solvent Preparation: An aqueous amine solution of a specific weight percentage (e.g., 30 wt%) is prepared using deionized water.
-
Experimental Setup: A known volume of the amine solution is placed in a thermostated equilibrium cell. The cell is equipped with a magnetic stirrer, pressure and temperature sensors, and gas inlet and outlet lines.
-
CO2 Introduction: A gas stream with a known partial pressure of CO2 is introduced into the cell. The system is allowed to reach equilibrium, which is indicated by a stable pressure reading.
-
Analysis: The amount of CO2 absorbed by the amine solution is determined by analyzing the liquid phase. This can be done through titration methods or by using a total organic carbon (TOC) analyzer. The CO2 loading is then calculated as moles of CO2 absorbed per mole of amine.
Corrosion Rate Determination
The corrosion rate of carbon steel in amine solutions is commonly measured using the weight loss method as per ASTM G1 standard.
Methodology:
-
Coupon Preparation: Carbon steel coupons of a specific dimension are cleaned, degreased, and weighed accurately.
-
Experimental Setup: The coupons are immersed in the amine solution under controlled conditions of temperature, CO2 loading, and flow rate, simulating the operational environment of an absorption plant.
-
Exposure Period: The coupons are exposed to the corrosive environment for a predetermined period (e.g., several hundred hours).
-
Analysis: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), and reweighed.
-
Calculation: The corrosion rate is calculated from the weight loss, the surface area of the coupon, the density of the metal, and the exposure time, and is typically expressed in millimeters per year (mm/y).
Amine Degradation Analysis
The degradation of amines is studied by subjecting the solvent to conditions simulating those in an industrial CO2 capture plant, followed by analysis of the degradation products.
Methodology:
-
Degradation Simulation: The amine solution is exposed to high temperatures (for thermal degradation) and/or oxygen-containing gases (for oxidative degradation) in a specialized reactor.
-
Sampling: Samples of the degraded amine solution are collected at different time intervals.
-
Analytical Techniques: The degradation products are identified and quantified using various analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify non-volatile degradation products.
-
Ion Chromatography (IC): To determine the concentration of heat-stable salts (HSS) and other ionic degradation products.
-
Visualizing the Process and Comparison
The following diagrams, generated using the DOT language, illustrate the CO2 capture process and the key environmental impact comparison between MDEA, MEA, and DEA.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. aidic.it [aidic.it]
- 3. researchinventy.com [researchinventy.com]
- 4. researchgate.net [researchgate.net]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepsci.eu [thepsci.eu]
Safety Operating Guide
N-Methyldiethanolamine proper disposal procedures
Proper disposal of N-Methyldiethanolamine (MDEA) is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of MDEA waste safely.
Immediate Safety and Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling MDEA, ensure the following PPE is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Skin Protection: Wear suitable protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[1][2][3]
-
Respiratory Protection: In case of insufficient ventilation or the generation of mists/aerosols, use an approved respirator.[1][4]
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.
-
Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[5][6] Use an inert absorbent material such as sand, earth, or other non-combustible material to soak up the liquid.[5][7]
-
Collect Absorbent Material: Carefully collect the saturated absorbent material and place it into a suitable, closed, and clearly labeled container for disposal as hazardous waste.[2][7]
-
Decontaminate the Area: Wash the spill surface with a strong soap and water solution.[7]
-
Dispose of Contaminated Materials: Seal any contaminated clothing or cleaning materials in a vapor-tight plastic bag for proper disposal.[7]
Waste Disposal Protocol
Disposal of MDEA must be carried out in accordance with all applicable regulations. The primary method is to use a licensed professional waste disposal service.
Step 1: Waste Classification Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste.[4] You must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
Step 2: Collection and Storage
-
Collect surplus MDEA and non-recyclable solutions in suitable, closed, and clearly labeled containers.
-
Store the waste containers in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and isocyanates.[1][3]
Step 3: Professional Disposal
-
Contact a licensed professional waste disposal company to handle the disposal of the material. This ensures that the waste is managed in an environmentally responsible and compliant manner.
Step 4: Industrial Recycling and Reclamation For large quantities of contaminated MDEA, such as those from industrial gas sweetening processes, reclamation and recycling are environmentally friendly and cost-effective alternatives to disposal.[8] These processes, which include techniques like vacuum-extraction and distillation, can separate and purify the MDEA for reuse.[8][9][10]
Prohibited Disposal Methods
-
DO NOT discharge MDEA into drains, surface waters, or the sanitary sewer system.[4][5] The substance is harmful to aquatic organisms.[5]
-
DO NOT dispose of MDEA waste without consulting local, regional, and national regulations.[4]
Chemical and Environmental Data
The following table summarizes key quantitative data for this compound, relevant for safety and environmental assessment.
| Property | Value | Reference |
| Physical Properties | ||
| pH | 11.5 (100 g/L aqueous solution) | [3] |
| Flash Point | 137 °C / 278.6 °F | [3] |
| Octanol/Water Partition | log Pow: -1.08 | [3][4] |
| Toxicity Data | ||
| Oral LD50 (Rat) | 1945 - 4780 mg/kg | [11] |
| Dermal LD50 (Rabbit) | 5990 µL/kg - 6240 mg/kg | [1][11] |
| Aquatic Toxicity | ||
| LC50 (Fish, 96h) | 1466 mg/L | [2][4] |
| EC50 (Daphnia magna, 48h) | 233 - 250 mg/L | [2] |
| EC50 (Algae, 72-96h) | 20 - 37 mg/L | [4] |
Disposal Decision Workflow
The following diagram outlines the logical steps for making decisions regarding the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 1600 - N-METHYL DIETHANOLAMINE [inchem.org]
- 6. redox.com [redox.com]
- 7. METHYLDIETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. coastalchem.com [coastalchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. escolchemicals.com [escolchemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyldiethanolamine
For Immediate Reference: Essential Safety and Handling Protocols for N-Methyldiethanolamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound (MDEA). Adherence to these procedures is paramount for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. Engineering controls, such as adequate ventilation, should always be in place as the primary safety measure.[1][2][3]
Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. A face shield may also be required depending on the scale of work. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemically resistant gloves (e.g., rubber or neoprene).[4] Protective clothing to prevent skin contact, such as a lab coat or a chemical-resistant suit.[1][4] | Standard EN374 (for gloves). |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if exposure limits are exceeded.[1][5] An organic vapor cartridge is recommended.[4] | OSHA 29 CFR 1910.134 or European Standard EN 149.[1] |
Note: As of the latest review, specific occupational exposure limits (PEL, TLV) for this compound have not been established by OSHA, ACGIH, or NIOSH.[1][2][5] Therefore, it is crucial to handle this chemical with care in a well-ventilated area.
Operational Plans for Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Ventilation : Always work in a well-ventilated area.[1] Local exhaust ventilation is recommended to keep airborne concentrations low.[4]
-
Donning PPE : Put on all required PPE as detailed in the table above.
-
Dispensing : When transferring this compound, avoid splashing and the creation of mists or vapors.
-
Hygiene : Wash hands thoroughly after handling the chemical.[1] Remove contaminated clothing immediately and wash it before reuse.[1][4] Do not eat, drink, or smoke in the work area.[5]
Storage Plan:
-
Keep containers tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as strong oxidizing agents and acids.[1]
Emergency Response and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical attention if irritation develops or persists.[4] |
| Inhalation | Move the victim to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1] Consult state and local regulations for complete classification.[1]
-
Collection : Collect waste this compound in a suitable, labeled container.
-
Disposal : Dispose of the contents and container in accordance with local, regional, and national regulations.[4] This may involve using a licensed professional waste disposal service.[7] Do not let the product enter drains.[2][7]
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key decision-making processes in handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. msdsdigital.com [msdsdigital.com]
- 4. redox.com [redox.com]
- 5. CDC - N-METHYL DIETHANOLAMINE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 6. escolchemicals.com [escolchemicals.com]
- 7. This compound | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
